Product packaging for Disperse red 1(Cat. No.:CAS No. 2872-52-8)

Disperse red 1

Cat. No.: B1670772
CAS No.: 2872-52-8
M. Wt: 314.34 g/mol
InChI Key: FOQABOMYTOFLPZ-UHFFFAOYSA-N
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Description

Disperse Red 1 is an azo dye with a structure consisting of nitrobenzene substituted on the 4-position of the phenyl group with a 4-[N-ethyl-N-(2-hydroxyethyl)]phenylazo group. It has a role as a dye and an allergen. It is a monoazo compound and a member of azobenzenes. It is functionally related to an azobenzene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O3 B1670772 Disperse red 1 CAS No. 2872-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQABOMYTOFLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6062678
Record name C.I. Disperse Red 1
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Molecular Weight

314.34 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2872-52-8
Record name Disperse Red 1
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Record name Ethanol, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
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Foundational & Exploratory

Disperse Red 1 CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological effects of Disperse Red 1 (CAS Number: 2872-52-8), an azo dye with applications in industrial settings and notable interactions with biological systems.

Core Chemical and Physical Properties

This compound is a monoazo dye characterized by a nitrobenzene group linked to a substituted aniline through an azo bridge. Its chemical structure is fundamental to its color and physicochemical properties.

PropertyValueReference
CAS Number 2872-52-8[1]
Molecular Formula C₁₆H₁₈N₄O₃[1]
Molecular Weight 314.34 g/mol [1]
IUPAC Name 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[1]
Appearance Dark red powder
Melting Point 160-162 °C
Solubility Insoluble in water; Soluble in ethanol, acetone, and benzene.
Canonical SMILES CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-][1]
InChI Key FOQABOMYTOFLPZ-UHFFFAOYSA-N

Molecular Structure

Caption: 2D Molecular Structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two primary stages: diazotization and coupling.

1. Diazotization of 4-Nitroaniline:

  • Materials: 4-nitroaniline, concentrated hydrochloric acid, sodium nitrite, water, ice.

  • Procedure:

    • A solution of 4-nitroaniline (0.01 M) is prepared in concentrated hydrochloric acid (10 ml) with stirring until complete dissolution.

    • In a separate beaker, a 2 M solution of sodium nitrite is prepared in water (20 ml) and cooled to below 5°C in an ice bath.

    • The 4-nitroaniline solution is gradually added to the cold sodium nitrite solution with continuous stirring. The temperature is maintained between 0-5°C to form the diazonium salt.

2. Coupling Reaction:

  • Materials: N-ethyl-N-(2-hydroxyethyl)aniline, the prepared diazonium salt solution.

  • Procedure:

    • The diazonium salt solution is slowly added to a pre-cooled solution of N-ethyl-N-(2-hydroxyethyl)aniline (the coupling component).

    • The reaction mixture is stirred for an additional period at 0-5°C to allow for the coupling reaction to complete.

    • The precipitated this compound dye is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried.

G cluster_diazotization Diazotization cluster_coupling Coupling 4-Nitroaniline 4-Nitroaniline Diazonium Salt Diazonium Salt 4-Nitroaniline->Diazonium Salt HCl, NaNO2, 0-5°C This compound This compound Diazonium Salt->this compound N-ethyl-N-(2-hydroxyethyl)aniline, 0-5°C Filtration & Washing Filtration & Washing This compound->Filtration & Washing Drying Drying Filtration & Washing->Drying Final Product Final Product Drying->Final Product

Caption: Synthesis Workflow for this compound.

In Vivo Toxicological Assay in Mice

This protocol outlines a typical in vivo study to assess the genotoxic effects of this compound.

  • Subjects: Sexually mature male mice (e.g., Mus musculus, strain CF-1).

  • Administration: Single doses of this compound (e.g., 20, 100, and 500 mg/kg body weight) are administered orally via gavage.

  • Evaluation Points: Testicular features and sperm parameters are evaluated at various time points after treatment (e.g., 8.3, 16.6, and 24.9 days).

  • Assays:

    • Sperm Abnormality Assay: Sperm are collected from the epididymis and analyzed for morphological abnormalities.

    • Comet Assay: Testis cells are processed to detect DNA damage.

    • Fertility Assessment: Mating studies are conducted to evaluate the reproductive success of the treated males.

G Male Mice Male Mice Oral Gavage (DR1) Oral Gavage (DR1) Male Mice->Oral Gavage (DR1) Evaluation (8.3, 16.6, 24.9 days) Evaluation (8.3, 16.6, 24.9 days) Oral Gavage (DR1)->Evaluation (8.3, 16.6, 24.9 days) Sperm Abnormality Assay Sperm Abnormality Assay Evaluation (8.3, 16.6, 24.9 days)->Sperm Abnormality Assay Comet Assay (DNA Damage) Comet Assay (DNA Damage) Evaluation (8.3, 16.6, 24.9 days)->Comet Assay (DNA Damage) Fertility Assessment Fertility Assessment Evaluation (8.3, 16.6, 24.9 days)->Fertility Assessment Data Analysis Data Analysis Sperm Abnormality Assay->Data Analysis Comet Assay (DNA Damage)->Data Analysis Fertility Assessment->Data Analysis

Caption: In Vivo Toxicological Study Workflow.

Quantitative Data Summary

In Vitro Cytotoxicity and Mutagenicity
Cell LineConcentrationEffectReference
Human Lymphocytes1.0 µg/mL & 2.0 µg/mLIncreased frequency of micronuclei
Human Hepatoma (HepG2)1.0 µg/mL & 2.0 µg/mLIncreased frequency of micronuclei
Salmonella Assay-13 revertants/µg
In Vivo Genotoxicity in Mice
DoseOrgan/Cell TypeEffectReference
100 and 500 mg/kgTestis cellsIncreased DNA damage
0.5 and 50 mg/kgBone marrow cellsIncreased frequencies of micronucleated polychromatic erythrocytes
0.005 mg/kgLiverIncreased primary DNA damage
0.0005 and 0.005 mg/kgLiverUpregulation of IL1B (inflammatory process) and CDKN1A (cell-cycle control) genes
0.005 mg/kgLeukocytesUpregulation of BCL2 and BAX (apoptosis) genes

Biological Activity and Signaling Pathways

This compound has been shown to exhibit cytotoxic and genotoxic effects. Studies indicate that it can induce DNA damage, leading to chromosomal aberrations and mutations. The mechanism of toxicity may involve the metabolic reduction of the azo bond, which can produce potentially harmful aromatic amines.

Exposure to this compound has been linked to the upregulation of genes involved in key cellular processes such as inflammation, cell-cycle control, and apoptosis. This suggests that the dye can trigger cellular stress responses that may lead to programmed cell death or uncontrolled cell proliferation.

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake DNA Damage DNA Damage Cellular Uptake->DNA Damage Inflammatory Response Inflammatory Response DNA Damage->Inflammatory Response Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Upregulation of IL1B Upregulation of IL1B Inflammatory Response->Upregulation of IL1B Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Upregulation of CDKN1A Upregulation of CDKN1A Cell Cycle Arrest->Upregulation of CDKN1A Upregulation of BAX/BCL2 Upregulation of BAX/BCL2 Apoptosis->Upregulation of BAX/BCL2

Caption: Proposed Cellular Toxicity Pathway of this compound.

References

The Solubility and Stability of Disperse Red 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 1 (DR1), a nonionic monoazo dye, is a compound of significant interest in various fields, including textile dyeing, polymer science, and as a chromophore in nonlinear optical materials. Its utility is intrinsically linked to its solubility and stability in different media. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and data presented for effective application in research and development.

Solubility of this compound

The solubility of a dye is a critical parameter that governs its application and efficacy. This compound, by its nature as a disperse dye, exhibits low aqueous solubility but is soluble in a range of organic solvents.[1][2][3]

Qualitative and Quantitative Solubility Data

This compound is characterized as being insoluble in water.[2][4] However, it demonstrates solubility in several organic solvents. Qualitative solubility data is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Media

MediaSolubilityReferences
WaterInsoluble
EthanolSoluble
AcetoneSoluble
BenzeneSoluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble (Sonication may be required)
MethanolSlightly Soluble (Sonication may be required)

While precise quantitative solubility data in many organic solvents is not extensively documented in publicly available literature, the solubility in supercritical carbon dioxide (SC-CO2) has been investigated. This is particularly relevant for supercritical fluid dyeing applications. The solubility of this compound in SC-CO2 is dependent on temperature and pressure.

Table 2: Solubility of this compound in Supercritical Carbon Dioxide (SC-CO2)

Temperature (K)Pressure (MPa)Solubility (mol fraction x 10^6)
323.1510.0 - 30.0Data available in cited literature
353.1510.0 - 30.0Data available in cited literature
383.1510.0 - 30.0Data available in cited literature
(Data derived from studies on the solubility of disperse dyes in SC-CO2. For specific values, refer to the cited literature.)
Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of this compound in various solvents is crucial for its application. The following protocols outline the shake-flask method coupled with UV-Vis spectrophotometry, a widely accepted technique for this purpose.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., ethanol, acetone)

  • Volumetric flasks

  • Analytical balance

  • Thermostatic shaker bath

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known mass of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

  • Generation of a Calibration Curve:

    • Determine the maximum absorbance wavelength (λmax) of this compound in the specific solvent by scanning a standard solution over a range of wavelengths.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Equilibration:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

    • Place the container in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation and Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any suspended particles.

    • Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted saturated solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_standards Prepare Standard Solutions gen_cal_curve Generate Calibration Curve (UV-Vis Spectrophotometry) prep_standards->gen_cal_curve prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) measure_abs Measure Absorbance of Saturated Solution prep_saturated->measure_abs calc_sol Calculate Solubility gen_cal_curve->calc_sol measure_abs->calc_sol

Caption: Experimental workflow for solubility determination.

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is essential for controlling its performance and degradation.

Effect of pH

This compound exhibits varying stability across the pH spectrum. Generally, it is most stable in weakly acidic conditions.

Table 3: pH Stability of this compound

pH ConditionStabilityNotes
Weakly Acidic (pH 4.5 - 5.5)Most StableOptimal for many dyeing processes.
Alkaline (pH > 6)Poor StabilitySusceptible to hydrolysis, especially at high temperatures, leading to color changes.
Thermal Stability

Elevated temperatures can lead to the thermal degradation of this compound. The melting point of this compound is reported to be in the range of 160-162 °C. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate its thermal stability.

Photostability

This compound is susceptible to photodegradation upon exposure to UV light. The degradation process can lead to a loss of color and the formation of various byproducts. The rate of photodegradation can be influenced by the medium in which the dye is dissolved and the presence of other substances.

Experimental Protocols for Stability Testing

Objective: To evaluate the stability of this compound at different pH values.

Materials:

  • This compound solution of known concentration

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer

  • Constant temperature bath

Procedure:

  • Prepare solutions of this compound in buffer solutions of different pH values (e.g., pH 4, 7, 9).

  • Incubate the solutions at a constant temperature for a specified period.

  • At regular time intervals, withdraw an aliquot from each solution and measure its absorbance at the λmax using a UV-Vis spectrophotometer.

  • A decrease in absorbance over time indicates degradation of the dye.

  • Plot absorbance versus time for each pH to determine the degradation rate.

Objective: To determine the thermal decomposition profile of this compound.

Thermogravimetric Analysis (TGA):

  • Accurately weigh a small sample of this compound into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature. The resulting TGA curve will indicate the temperatures at which decomposition occurs.

Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small sample of this compound into a DSC pan and seal it.

  • Place the sample and a reference pan in the DSC instrument.

  • Heat the sample at a constant rate.

  • Record the heat flow as a function of temperature. The DSC thermogram will show endothermic or exothermic peaks corresponding to melting and decomposition.

Objective: To assess the photostability of this compound under UV irradiation.

Materials:

  • This compound solution

  • Photoreactor with a UV lamp

  • Quartz reaction vessel

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Place a known volume and concentration of this compound solution into the quartz reaction vessel.

  • Place the vessel in the photoreactor and start the magnetic stirrer.

  • To establish adsorption equilibrium, stir the solution in the dark for a period (e.g., 30 minutes) before irradiation.

  • Turn on the UV lamp to initiate the photodegradation reaction.

  • At regular time intervals, withdraw aliquots of the solution.

  • Measure the absorbance of the aliquots at the λmax using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

G Workflow for Photodegradation Study prep Prepare Dye Solution dark_eq Dark Equilibration prep->dark_eq uv_irrad UV Irradiation dark_eq->uv_irrad sampling Periodic Sampling uv_irrad->sampling sampling->uv_irrad analysis UV-Vis Analysis sampling->analysis calc Calculate Degradation analysis->calc

Caption: Experimental workflow for photodegradation study.

Degradation Pathway of this compound

The degradation of azo dyes like this compound typically involves the cleavage of the azo bond (-N=N-). This can occur through various mechanisms, including photocatalysis and biodegradation. The breakdown of the azo bond leads to the formation of aromatic amines, which may have different toxicological profiles than the parent dye.

The identification of degradation products is commonly achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methods allow for the separation and identification of the intermediate and final products of the degradation process.

G Generalized Degradation Pathway of Azo Dyes AzoDye Azo Dye (e.g., this compound) R1-N=N-R2 Cleavage Azo Bond Cleavage (+ Reducing/Oxidizing Agent) AzoDye->Cleavage Intermediates Aromatic Amines R1-NH2 + H2N-R2 Cleavage->Intermediates Mineralization Further Degradation/ Mineralization Intermediates->Mineralization EndProducts CO2, H2O, NH3, etc. Mineralization->EndProducts

References

In-Depth Technical Guide: Thermal Degradation Analysis of Disperse Red 1 Using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation analysis of the azo dye, Disperse Red 1, utilizing Thermogravimetric Analysis (TGA). This document details the experimental protocol, presents relevant data, and outlines the logical workflow for conducting such an analysis. A thorough understanding of the thermal stability of this compound is critical for its application in various fields, including the textile industry and potentially in drug delivery systems where thermal processing may be a factor.

Introduction to this compound and its Thermal Properties

This compound (DR1), chemically known as N-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline, is a non-ionic azo dye characterized by the presence of an azo group (-N=N-) which acts as a chromophore.[1][2] Its primary application is in the dyeing of synthetic fibers like polyester.[3][4] The thermal stability of this dye is a crucial parameter, influencing its processing, application, and persistence in the environment. Thermogravimetric analysis is a fundamental technique for assessing this stability by monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis of this compound

The following protocol is a representative methodology for the thermal degradation analysis of this compound using TGA, synthesized from general practices for azo dyes.

2.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., Netzsch STA429 TG analyzer or similar) capable of precise temperature control and mass measurement.[5]

  • Sample: High-purity this compound powder (Dye content ≥ 95%).

  • Crucible: Inert sample pans, typically alumina or platinum.

  • Purge Gas: High-purity nitrogen (or air/oxygen for oxidative degradation studies) with a controlled flow rate.

2.2. Procedure

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a tared TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the selected gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

    • Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete degradation (e.g., 800 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The TGA instrument software will generate a thermogram (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).

Data Presentation: Thermal Degradation Characteristics

The thermal degradation of azo dyes typically involves the cleavage of the azo bond as a primary step. The following table summarizes key quantitative data related to the thermal stability of this compound and similar azo dyes, providing a basis for comparison.

ParameterRepresentative ValueAnalytical TechniqueNotes
Onset Decomposition Temperature (Tonset) 200 - 250 °CTGAThe temperature at which significant mass loss begins. Based on data for similar azobenzene dyes.
Peak Decomposition Temperature (Tpeak) 260 - 340 °CDTGThe temperature at which the maximum rate of mass loss occurs. This can vary based on the specific chemical structure of the azo dye.
Mass Loss at 500 °C > 50%TGASignificant portion of the dye degrades by this temperature.
Final Residue at 800 °C VariableTGAThe amount of char residue can depend on the dye's structure and the experimental atmosphere.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the TGA of a dye sample.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh this compound Sample (5-10 mg) start->weigh place Place Sample in TGA Crucible weigh->place load Load Crucible into TGA Furnace place->load purge Purge with Inert Gas (e.g., Nitrogen) load->purge equilibrate Equilibrate at Start Temperature (e.g., 30°C) purge->equilibrate heat Heat at a Constant Rate (e.g., 10°C/min) to Final Temperature (e.g., 800°C) equilibrate->heat record Continuously Record Mass vs. Temperature heat->record generate Generate TGA and DTG Curves record->generate analyze Determine Tonset, Tpeak, and Mass Loss generate->analyze end End analyze->end

Caption: Experimental workflow for the TGA of this compound.

Discussion of Thermal Degradation Pathway

The thermal degradation of azo dyes like this compound in an inert atmosphere is generally initiated by the cleavage of the C-N and N-N bonds. The azo group is typically the most thermally labile part of the molecule. The degradation process results in the formation of various volatile fragments and a solid char residue. The presence of different substituent groups on the aromatic rings can influence the thermal stability and the degradation mechanism. For instance, electron-withdrawing groups can affect the dissociation energy of the phenyl-nitrogen bond.

Conclusion

This technical guide has provided a detailed framework for the thermal degradation analysis of this compound using TGA. The experimental protocol, representative data, and workflow diagram offer a solid foundation for researchers and scientists. The thermal stability data is crucial for defining the processing limits of this dye in various applications and for understanding its environmental fate. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), could provide more detailed insights into the specific degradation products and reaction mechanisms.

References

Spectroscopic Profile of Disperse Red 1: A Technical Guide to UV-Vis Absorption and Fluorescence Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Disperse Red 1 (DR1), a well-studied azobenzene derivative. The focus is on its characterization using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, critical techniques for understanding its electronic structure and environmental sensitivity. This document offers detailed experimental protocols and a summary of key spectroscopic data to aid researchers in their investigations of this versatile chromophore.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by a prominent band in the visible region, which is attributed to the π → π* electronic transition of the chromophore.[1] The position and intensity of this absorption maximum (λmax) are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Quantitative UV-Vis Spectroscopic Data

The following table summarizes the UV-Vis absorption characteristics of this compound in various organic solvents. The molar absorptivity (ε), a measure of how strongly the molecule absorbs light at a specific wavelength, is also provided.

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Acetone4063,208
N,N-Dimethylformamide (DMF)40615,846
Acetonitrile (ACN)40611,174
Ethanol40613,708

Data sourced from spectrophotometric evaluations of this compound solutions.[1][2]

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis absorption spectrum of this compound is outlined below.

Materials:

  • This compound (≥95% purity)[3]

  • Spectroscopic grade solvents (e.g., acetone, DMF, acetonitrile, ethanol)[1]

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • A double-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a chosen solvent within a volumetric flask to create a stock solution of known concentration (e.g., 4.00 × 10⁻⁴ mol L⁻¹).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to achieve a final concentration that provides an absorbance reading within the linear range of the spectrophotometer, typically between 0.1 and 1.0. A common working concentration is 5.00 × 10⁻⁵ mol L⁻¹.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder of the spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a desired wavelength range, for instance, from 300 to 700 nm, to encompass the visible absorption band.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law equation: ε = A / (c * l), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

While azobenzene derivatives like this compound are not typically strong emitters, they do exhibit measurable fluorescence. The fluorescence properties, including the emission maximum (λem) and quantum yield (ΦF), are also influenced by the solvent.

Quantitative Fluorescence Spectroscopic Data

The fluorescence quantum yield of this compound has been determined in several alcoholic solvents, with values in the order of 10⁻³.

SolventFluorescence Quantum Yield (ΦF) (x 10⁻³)
Methanol~1
Ethylene Glycol~1
Glycerol~1
PhenolVery low

Data obtained from fluorescence emission studies of this compound in solution at room temperature.

Experimental Protocol for Fluorescence Spectroscopy

The following protocol details the steps for measuring the fluorescence emission spectrum and quantum yield of this compound.

Materials:

  • This compound (≥95% purity)

  • Fluorescence grade solvents (e.g., methanol, ethylene glycol, glycerol, phenol)

  • Fluorescence standard (e.g., Rhodamine B in ethanol, ΦF = 0.70)

  • Volumetric flasks

  • Quartz fluorescence cuvettes

  • A spectrofluorometer with an excitation source (e.g., a diode laser at 532 nm)

Procedure:

  • Solution Preparation: Prepare solutions of this compound and the fluorescence standard in the desired solvents at concentrations that yield an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrument Setup:

    • Set the excitation wavelength. For this compound, an excitation wavelength of 532 nm is commonly used.

    • Record the emission spectrum over a suitable range, ensuring to capture the entire emission profile.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectrum of the standard solution.

    • Record the fluorescence emission spectrum of the this compound sample solution.

  • Quantum Yield Calculation: The fluorescence quantum yield (ΦF) of the sample can be calculated relative to the standard using the following equation:

    ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • ΦF is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • "sample" and "std" refer to the sample and the standard, respectively.

Experimental Workflow Visualization

The logical flow of the spectroscopic characterization of this compound, from sample preparation to data analysis, is depicted in the following diagram.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis & Reporting DR1 This compound Powder Stock Prepare Stock Solution DR1->Stock Working Prepare Working Solutions Stock->Working UVVis_spec Acquire UV-Vis Spectrum Working->UVVis_spec Fluor_spec Acquire Fluorescence Spectrum Working->Fluor_spec UVVis_data Determine λmax and ε UVVis_spec->UVVis_data Analysis Comparative Analysis UVVis_data->Analysis Fluor_data Determine λem and Calculate ΦF Fluor_spec->Fluor_data Fluor_data->Analysis Report Technical Report Analysis->Report

References

An In-depth Technical Guide to the Photoisomerization Quantum Yield and Kinetics of Disperse Red 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photoisomerization quantum yield and kinetics of Disperse Red 1 (DR1), a benchmark push-pull azobenzene dye. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying processes to support research and development in fields utilizing photoswitchable molecules.

Core Concepts in this compound Photoisomerization

This compound, chemically known as N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline, is a photochromic dye that undergoes reversible isomerization between its thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light. This process is the foundation for its application in various technologies, including optical data storage and photopharmacology. The key parameters governing this process are the photoisomerization quantum yield (Φ), which quantifies the efficiency of the light-induced transformation, and the kinetics, which describe the rates of both the photochemical and thermal isomerization processes.

Quantitative Data on Photoisomerization Kinetics

The photoisomerization of this compound is a multi-step process involving initial photoexcitation followed by rapid relaxation and isomerization. The kinetics of these processes are highly dependent on the solvent environment.

Excited-State Dynamics

Upon photoexcitation, the trans-DR1 molecule is promoted to an excited electronic state. The subsequent decay back to the ground state, leading to either the cis isomer or the original trans isomer, occurs on an ultrafast timescale.

Table 1: Excited-State Relaxation Time Constants of this compound in Various Solvents

Solventτ₁ (ps)τ₂ (ps)τ₃ (ps)Description
Toluene< 0.20.9-τ₁ represents the formation of the S₁(nπ) state from the initially excited ππ state. τ₂ is the decay of the S₁ state to the ground state.[1]
Acetonitrile< 0.20.5-Similar decay pathway as in toluene, with a faster decay from the S₁ state.[1]
Ethylene Glycol< 0.21.4-Slower decay from the S₁ state compared to toluene and acetonitrile, likely due to viscosity and hydrogen bonding.[1]
2-Fluorotoluene0.08 ± 0.030.99 ± 0.026.0 ± 0.1τ₁ is assigned to the transformation of the ππ* state to an intermediate nπ* state, τ₂ to the isomerization and radiationless deactivation, and τ₃ to vibrational cooling.
Thermal cis-to-trans Isomerization Kinetics

The cis isomer of this compound is thermally unstable and reverts to the more stable trans isomer in the dark. The rate of this thermal back-isomerization is also significantly influenced by the solvent.

Table 2: Thermal cis-to-trans Isomerization Time Constants of this compound in Various Solvents

SolventTime Constant
Toluene29 s[1]
Acetonitrile28 ms[1]
Ethylene Glycol2.7 ms

Photoisomerization Quantum Yield of this compound

The determination of the photoisomerization quantum yield (Φ) for this compound is challenging due to the rapid thermal back-isomerization of the cis isomer. This makes it difficult to isolate the pure cis-isomer and measure its molar absorptivity, a prerequisite for many standard quantum yield determination methods.

For comparison, the parent azobenzene molecule exhibits photoisomerization quantum yields that are dependent on the excitation wavelength, with Φt→c being approximately 0.11 upon excitation into the S₂ (ππ) state and 0.25 into the S₁ (nπ) state. It is theorized that the push-pull substituents in this compound enhance the photoisomerization efficiency.

Experimental Protocols

Determination of Photoisomerization Kinetics using Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to probe the ultrafast dynamics of photoexcited molecules.

Objective: To measure the lifetimes of the excited states of this compound and the timescale of its photoisomerization.

Methodology:

  • Sample Preparation: A dilute solution of this compound in the solvent of interest is prepared in a quartz cuvette. The concentration is adjusted to have an optical density of approximately 0.5-1.0 at the excitation wavelength.

  • Experimental Setup: A pump-probe transient absorption spectrometer is used. A femtosecond laser system generates both the pump and probe pulses. The pump pulse excites the sample, and the time-delayed probe pulse measures the change in absorbance as a function of wavelength and time.

  • Data Acquisition: The sample is excited with a pump pulse at a wavelength within the π-π* absorption band of trans-DR1 (e.g., 400-500 nm). The change in absorbance of the probe pulse (a white-light continuum) is recorded at various time delays after the pump pulse.

  • Data Analysis: The transient spectra reveal the decay of the excited states and the formation of the ground-state isomers. The kinetics at specific wavelengths are fitted to exponential decay models to extract the time constants (lifetimes) of the different processes.

Monitoring Isomerization using UV-Vis Spectroscopy

UV-Vis spectroscopy is used to monitor the changes in the concentrations of the trans and cis isomers upon irradiation.

Objective: To observe the photoisomerization from the trans to the cis isomer and the thermal relaxation back to the trans isomer.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in the desired solvent in a quartz cuvette.

  • Initial Spectrum: The UV-Vis absorption spectrum of the solution is recorded in the dark. This spectrum corresponds to the 100% trans isomer.

  • trans-to-cis Photoisomerization: The sample is irradiated with a light source at a wavelength where the trans isomer absorbs (e.g., 488 nm). UV-Vis spectra are recorded at regular intervals until a photostationary state (PSS) is reached, where the rates of the forward and reverse photoisomerization are equal.

  • Thermal cis-to-trans Relaxation: The light source is turned off, and the sample is kept in the dark. UV-Vis spectra are recorded at regular time intervals to monitor the thermal decay of the cis isomer back to the trans isomer. The change in absorbance at the λmax of the trans isomer is plotted against time and fitted to a first-order kinetic model to determine the rate constant of the thermal back reaction.

Signaling Pathways and Logical Relationships

The photoisomerization and subsequent thermal relaxation of this compound can be represented as a cyclical process. The mechanism of photoisomerization is believed to proceed via rotation around the N=N double bond in the excited state, while the thermal back-isomerization is thought to occur through an inversion mechanism in the ground state.

G cluster_photo Photoisomerization Pathway cluster_thermal Thermal Isomerization Pathway Trans_S0 trans-DR1 (S₀) Trans_S1 trans-DR1 (S₁/S₂) Trans_S0->Trans_S1 Photon Absorption (hν) Twisted_CI Twisted Conical Intersection Trans_S1->Twisted_CI Rotation around N=N Twisted_CI->Trans_S0 Relaxation Cis_S0 cis-DR1 (S₀) Twisted_CI->Cis_S0 Relaxation Cis_S0_thermal cis-DR1 (S₀) Inversion_TS Inversion Transition State Cis_S0_thermal->Inversion_TS Thermal Energy (Δ) Trans_S0_thermal trans-DR1 (S₀) Inversion_TS->Trans_S0_thermal Relaxation

Caption: Photoisomerization and thermal relaxation pathways of this compound.

The following diagram illustrates the experimental workflow for determining the kinetic parameters of this compound.

G cluster_workflow Experimental Workflow for DR1 Kinetics Prep Sample Preparation (DR1 in solvent) UV_Vis UV-Vis Spectroscopy Prep->UV_Vis TA_Spec Transient Absorption Spectroscopy Prep->TA_Spec Irradiation Irradiation (e.g., 488 nm) UV_Vis->Irradiation Data_Analysis_TA Kinetic Analysis (Excited State Lifetimes) TA_Spec->Data_Analysis_TA Dark_Relax Thermal Relaxation (in dark) Irradiation->Dark_Relax Data_Analysis_UV Kinetic Analysis (Thermal Rate) Dark_Relax->Data_Analysis_UV

Caption: Workflow for kinetic analysis of this compound photoisomerization.

References

An In-Depth Technical Guide to the Solvatochromic Effects on Disperse Red 1 Absorption and Emission Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic effects on the absorption and emission spectra of Disperse Red 1 (DR1), a widely studied azobenzene dye. Understanding these effects is crucial for applications ranging from materials science to biological imaging and drug delivery, where the local environment dictates the photophysical behavior of the chromophore.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the color of a solution, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[1] This effect arises from differential solvation of the ground and excited electronic states of a solute molecule.[1] this compound (N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline) is a prominent "push-pull" azo dye, characterized by an electron-donating amino group and an electron-withdrawing nitro group linked by a conjugated π-system.[2] This molecular architecture results in a significant intramolecular charge transfer (ICT) upon photoexcitation, making its spectral properties highly sensitive to the surrounding solvent environment.

The solvatochromic behavior of DR1 is a key consideration in its various applications. In materials science, it is utilized in the fabrication of nonlinear optical materials and for optical data storage. In the context of drug development and biological research, understanding how the local environment of a biomolecule or a cellular compartment affects the fluorescence of a DR1-based probe can provide valuable insights into binding events and local polarity.

Theoretical Background

The solvatochromic shifts observed in the spectra of this compound can be qualitatively and quantitatively described by several models. The most prominent of these is the Lippert-Mataga equation, which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the dielectric constant (ε) and refractive index (n) of the solvent.

The Lippert-Mataga equation is given by:

νabs - νem = (2/hc) * [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] * (μe - μg)²/a³ + constant

where:

  • νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

  • h is Planck's constant.

  • c is the speed of light.

  • a is the Onsager cavity radius of the solute molecule.

  • μe and μg are the dipole moments of the excited and ground states, respectively.

A linear relationship between the Stokes shift and the solvent polarity function, f(ε, n) = [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ], indicates that the solvatochromic effect is primarily due to a change in the dipole moment upon excitation. For push-pull molecules like this compound, the excited state is generally more polar than the ground state (μe > μg), leading to a larger Stokes shift in more polar solvents. This is observed as a bathochromic (red) shift in the emission spectrum.

Quantitative Data on the Solvatochromic Effects on this compound

The following tables summarize the key photophysical properties of this compound in a range of organic solvents with varying polarities.

Table 1: Absorption Properties of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Absorption Maximum (λabs, nm)Molar Absorptivity (ε, L mol-1 cm-1)
Acetone20.71.359406[3]3,208[3]
Acetonitrile (ACN)37.51.34440611,174
N,N-Dimethylformamide (DMF)36.71.43140615,846
Ethanol24.51.36140613,708
Methanol32.71.329--
Ethylene Glycol37.71.432--
Glycerol42.51.473--
Phenol9.81.542527-

Table 2: Emission Properties of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Emission Maximum (λem, nm)Fluorescence Quantum Yield (Φf)
Methanol32.71.329-~10-3
Ethylene Glycol37.71.432-< 10-3
Glycerol42.51.473-< 10-3
Phenol9.81.542-Very low

Experimental Protocols

The following sections provide a detailed methodology for the investigation of the solvatochromic effects on the absorption and emission spectra of this compound.

Materials and Reagents
  • This compound (DR1): Purity > 95%.

  • Solvents: Spectroscopic grade solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, dimethyl sulfoxide).

  • Volumetric flasks and pipettes: Class A for accurate preparation of solutions.

  • Quartz cuvettes: 1 cm path length for spectroscopic measurements.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in a suitable solvent (e.g., acetone or DMF) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the various solvents to be investigated. The final concentration of DR1 in the working solutions should be in the micromolar range (e.g., 10 µM) to ensure that the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Absorption Spectroscopy
  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure: a. Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings. b. Set the wavelength range for scanning (e.g., 300 - 700 nm). c. Use a quartz cuvette filled with the pure solvent as a blank to record the baseline. d. Rinse the sample cuvette with the DR1 working solution three times before filling it for measurement. e. Record the absorption spectrum of the DR1 solution. f. Identify the wavelength of maximum absorption (λabs). g. Repeat the measurement for each solvent.

Emission (Fluorescence) Spectroscopy
  • Instrument: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp).

  • Procedure: a. Turn on the spectrofluorometer and allow the lamp to warm up. b. Set the excitation wavelength (λex). This is typically set at or near the absorption maximum (λabs) of DR1 in the respective solvent. c. Set the emission wavelength range for scanning, ensuring it is to the red of the excitation wavelength (e.g., λex + 20 nm to 800 nm). d. Record the emission spectrum of the pure solvent to check for any background fluorescence. e. Record the emission spectrum of the DR1 working solution. f. Identify the wavelength of maximum emission (λem). g. Repeat the measurement for each solvent.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Solvatochromism_Concept cluster_solvent Solvent Environment S0 DR1 Ground State S1 DR1 Excited State (Intramolecular Charge Transfer) S0->S1 Solvent Increasing Solvent Polarity S1->S0 note Increased stabilization of the more polar excited state in polar solvents leads to a red-shift in the emission spectrum. S1->note

Caption: Conceptual diagram of the solvatochromic effect on this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_measurement 2. Spectroscopic Measurements cluster_analysis 3. Analysis prep Sample Preparation abs_spec Absorption Spectroscopy em_spec Emission Spectroscopy data_analysis Data Analysis stock Prepare DR1 Stock Solution working Prepare Working Solutions in Various Solvents stock->working record_abs Record UV-Vis Absorption Spectra working->record_abs record_em Record Fluorescence Emission Spectra record_abs->record_em determine_max Determine λ_abs and λ_em record_em->determine_max lippert_plot Construct Lippert-Mataga Plot determine_max->lippert_plot analyze_shifts Analyze Solvatochromic Shifts lippert_plot->analyze_shifts

Caption: Experimental workflow for studying the solvatochromism of this compound.

References

An In-depth Technical Guide on the Interaction of Disperse Red 1 with DNA and its Potential Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between the azo dye Disperse Red 1 (DR1) and deoxyribonucleic acid (DNA), and the resulting genotoxic potential. The information is compiled from a range of in vitro and in vivo studies, detailing the molecular interactions, cellular responses, and methodologies used for assessment.

Executive Summary

This compound (C.I. 11110) is a monoazo dye widely used in the textile industry for dyeing synthetic fibers. Due to its prevalence in industrial effluents, there is significant concern regarding its environmental and human health impacts. A growing body of evidence indicates that DR1 is genotoxic, capable of interacting with DNA and inducing genetic damage. This guide summarizes key findings on its DNA binding properties, mutagenic and clastogenic effects, and the cellular pathways activated in response to DR1-induced DNA damage. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided for the principal assays cited.

Interaction of this compound with DNA

The genotoxicity of this compound stems from its ability to interact directly with DNA, leading to structural changes and damage. The primary mechanisms and quantitative parameters of this interaction are outlined below.

Binding Mode and Affinity

Spectrophotometric analysis has been a key method to characterize the binding of DR1 to DNA. Studies using calf thymus double-stranded DNA (ds-DNA) have shown that the interaction is accompanied by both hypochromic and hyperchromic effects.[1][2] Hypochromism, a decrease in absorbance, is often indicative of intercalative binding, where the planar aromatic structure of the dye inserts itself between the base pairs of the DNA double helix.[3] This is typically followed by hyperchromism, an increase in absorbance, which suggests conformational changes and potential damage to the DNA's helical structure.[1][2]

A key quantitative measure of this interaction is the binding constant (K), which indicates the affinity of the dye for DNA.

Table 1: DNA Binding Parameters for this compound

ParameterValueMethodDNA SourceReference
Binding Constant (K)3.11 x 10⁵ L mol⁻¹UV-Vis SpectrophotometryCalf Thymus ds-DNA

This binding constant is notably higher than that of several known carcinogenic compounds, suggesting a significant potential for DR1 to affect DNA integrity upon exposure.

Genotoxicity Profile

The interaction of this compound with DNA manifests as genotoxicity, which has been demonstrated across a battery of in vitro and in vivo assays. These tests evaluate different endpoints of genetic damage, including gene mutations, chromosomal damage, and primary DNA strand breaks.

In Vitro Genotoxicity

In vitro studies using bacterial and mammalian cell cultures have consistently shown the genotoxic potential of DR1.

  • Ames Test: this compound tests positive in the Salmonella/microsome mutagenicity assay, indicating it is a mutagen. The dye primarily induces frameshift mutations and its mutagenic activity is significantly enhanced by the metabolic enzymes nitroreductase and O-acetyltransferase.

  • Micronucleus Assay: DR1 has been shown to increase the frequency of micronuclei in cultured human lymphocytes and human hepatoma (HepG2) cells. This indicates that the dye is clastogenic (causes chromosomal breaks) and/or aneugenic (causes chromosome loss).

  • Comet Assay: In HepG2 cells, DR1 induces DNA damage detectable by the comet assay, which measures DNA strand breaks.

Table 2: Summary of In Vitro Genotoxicity Data for this compound

AssayCell/Strain TypeEndpointEffective ConcentrationReference
Ames TestS. typhimurium TA98, YG1041Gene Mutation (Frameshift)13 revertants/µg
Micronucleus AssayHuman LymphocytesChromosomal DamageDose-response up to 1.0 µg/mL
Micronucleus AssayHepG2 cellsChromosomal DamageDose-response up to 2.0 µg/mL
Comet AssayHepG2 cellsDNA Strand Breaks0.2 - 4.0 µg/mL

It is noteworthy that one study using a 3D human dermal equivalent model found DR1 to be non-genotoxic, in contrast to the positive results from 2D cell cultures. This highlights that the metabolic capacity and architecture of the test system can influence genotoxicity outcomes.

In Vivo Genotoxicity

Studies in animal models, primarily mice, confirm the genotoxic effects of this compound in vivo.

  • Micronucleus Test: Oral administration of DR1 to mice resulted in a significant increase in the frequency of micronucleated polychromatic erythrocytes in bone marrow, confirming its clastogenic activity in vivo.

  • Comet Assay: Primary DNA damage, in the form of strand breaks, was observed in the liver cells of mice treated with DR1.

  • Germ Cell Genotoxicity: DR1 has been shown to induce cytotoxic and genotoxic effects in mouse germ cells. Oral exposure led to an increased frequency of sperm with abnormal morphology and a higher incidence of DNA damage in testis cells, indicating its potential as a reproductive toxicant.

Table 3: Summary of In Vivo Genotoxicity Data for this compound in Mice

AssayTissue/OrganEndpointEffective Dose (Oral Gavage)Reference
Micronucleus AssayBone MarrowChromosomal Damage0.5 and 50 mg/kg bw
Comet AssayLiverPrimary DNA Damage0.005 mg/kg bw
Comet AssayTestisDNA Damage100 and 500 mg/kg bw
Sperm AbnormalityTestisAbnormal Morphology100 and 500 mg/kg bw

Cellular Response and Signaling Pathways

Exposure to this compound triggers a cellular DNA damage response (DDR). In mice, DR1 exposure has been shown to modulate the expression of key genes involved in inflammation (IL1B), cell-cycle control (CDKN1A), and apoptosis (BCL2, BAX). This suggests the activation of complex signaling networks designed to address the induced genetic damage.

The DDR is primarily orchestrated by the ATM (ataxia telangiectasia-mutated) and ATR (ATM and Rad3-related) kinases. These kinases are activated by DNA lesions, such as double-strand breaks and stalled replication forks, and subsequently phosphorylate a cascade of downstream proteins, including the tumor suppressor p53. Activated p53 acts as a transcription factor, upregulating genes like CDKN1A (which encodes the p21 protein) to induce cell cycle arrest, or genes like BAX to initiate apoptosis if the damage is irreparable. The observed upregulation of these specific genes strongly implicates the activation of the ATM/ATR-p53 signaling pathway in the cellular response to DR1.

DNA_Damage_Response_Pathway DR1 This compound Exposure DNA_Damage DNA Damage (Adducts, Strand Breaks) DR1->DNA_Damage ATM_ATR ATM / ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Activation (Phosphorylation) ATM_ATR->p53 CDKN1A CDKN1A (p21) Upregulation p53->CDKN1A transcription BAX BAX Upregulation p53->BAX transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) CDKN1A->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) BAX->Apoptosis

Figure 1: Simplified DNA Damage Response Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of genotoxicity studies. Below are generalized protocols for the key assays discussed, adapted with parameters relevant to DR1 testing where available.

Ames Test (Bacterial Reverse Mutation Assay)

This assay assesses the ability of a chemical to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.

  • Strain Preparation: Inoculate single colonies of S. typhimurium strains (e.g., TA98, TA100, and YG1041, which is sensitive to nitroarenes and aromatic amines) into nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation: Prepare an S9 mix from the liver homogenate of rats induced with Aroclor 1254. This mixture mimics mammalian metabolism. Tests should be conducted with and without the S9 mix.

  • Exposure: In a test tube, combine 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, 0.1 mL of the bacterial culture, 0.1 mL of the test compound (DR1 dissolved in DMSO at various concentrations), and 0.5 mL of S9 mix or a phosphate buffer (for non-activation tests).

  • Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate. Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies significantly above the negative control (solvent only) indicates a positive mutagenic response.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.

  • Cell Culture: Culture human cells (e.g., peripheral blood lymphocytes or HepG2) under standard conditions (37°C, 5% CO₂). Seed cells to an appropriate density for treatment.

  • Treatment: Expose the proliferating cells to at least three concentrations of DR1 (e.g., 0.2, 1.0, 2.0, 4.0 µg/mL) and negative (solvent) and positive controls, both with and without S9 metabolic activation. The treatment duration is typically 3-4 hours with S9, or longer (e.g., 24 hours) without S9.

  • Cytokinesis Block: After treatment, wash the cells and add Cytochalasin B (e.g., 3-6 µg/mL) to the culture medium. This inhibits cytokinesis, allowing cells that have completed nuclear division to be identified by their binucleated appearance.

  • Harvest and Staining: Incubate for a period equivalent to 1.5-2.0 cell cycles. Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Calculate the frequency of micronucleated cells. A significant, dose-dependent increase indicates clastogenic or aneugenic activity.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

This sensitive method detects DNA strand breaks and alkali-labile sites in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., mouse liver) or from a cell culture. Ensure cell viability is high.

  • Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (typically containing high salt concentration, EDTA, and a detergent like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with a high pH electrophoresis buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate away from the nucleoid, forming a "comet" tail.

  • Neutralization and Staining: Gently neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Gold or ethidium bromide).

  • Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically measured as the percentage of DNA in the comet tail (% Tail DNA). Score at least 50-100 cells per sample.

Genotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Ames Ames Test (Gene Mutation) Data_Analysis Data Analysis & Risk Assessment Ames->Data_Analysis MN_vitro Micronucleus Assay (Chromosome Damage) MN_vitro->Data_Analysis Comet_vitro Comet Assay (DNA Strand Breaks) Comet_vitro->Data_Analysis MN_vivo Micronucleus Assay (Mouse Bone Marrow) MN_vivo->Data_Analysis Comet_vivo Comet Assay (Mouse Liver, Testis) Comet_vivo->Data_Analysis Test_Compound Test Compound (this compound) Metabolic_Activation With/Without S9 Mix Test_Compound->Metabolic_Activation Animal_Model Animal Model Exposure (e.g., Oral Gavage in Mice) Test_Compound->Animal_Model Metabolic_Activation->Ames Metabolic_Activation->MN_vitro Metabolic_Activation->Comet_vitro Animal_Model->MN_vivo Animal_Model->Comet_vivo

Figure 2: General Experimental Workflow for Genotoxicity Testing.

Conclusion and Implications

The evidence strongly indicates that this compound is a genotoxic compound. It interacts with DNA with high affinity, likely through an intercalative mechanism, causing structural damage. This interaction translates to positive findings in a range of established genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, both in vitro and in vivo. The genotoxicity extends to germ cells, posing a potential risk to reproductive health.

The cellular response to DR1 involves the activation of the canonical DNA damage response pathway, including the p53 tumor suppressor, which attempts to mitigate the damage through cell cycle arrest and apoptosis. The logical progression from exposure to potential adverse outcomes underscores the need for careful risk assessment.

For researchers and professionals in drug development and chemical safety, these findings highlight the importance of:

  • Thoroughly screening azo dye compounds for genotoxic potential.

  • Considering the role of metabolic activation in genotoxicity testing.

  • Utilizing a battery of tests to assess multiple genetic endpoints.

  • Understanding the underlying molecular and cellular response pathways to better predict potential long-term health risks, including carcinogenicity.

Continued research and stringent regulation are essential to mitigate the risks associated with environmental and occupational exposure to this compound.

Logical_Relationship Exposure DR1 Exposure (Environmental, Occupational) Absorption Absorption & Metabolic Activation Exposure->Absorption Interaction Direct DNA Interaction (Intercalation, Adducts) Absorption->Interaction Damage Primary DNA Damage (Strand Breaks, Lesions) Interaction->Damage Mutation Gene & Chromosome Mutations Damage->Mutation Response Cellular Stress Response (p53 Activation) Damage->Response Risk Potential Long-Term Risk (Carcinogenesis, Reproductive Toxicity) Mutation->Risk Outcome Cellular Outcomes (Apoptosis, Senescence, Faulty Repair) Response->Outcome Outcome->Risk

Figure 3: Logical Progression from this compound Exposure to Potential Risk.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Disperse Red 1 in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of Disperse Red 1 in a laboratory environment. This compound, a synthetic azo dye, is utilized in various research and development applications. A thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, exposure controls, emergency procedures, and relevant toxicological data associated with this compound, offering a framework for the establishment of safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance and presents several potential health risks. It is crucial to be aware of these hazards before commencing any work with this compound.

Primary Hazards:

  • Skin Sensitization: The most prominent hazard associated with this compound is its potential to cause an allergic skin reaction.[1][2][3] Direct contact with the skin may lead to sensitization, resulting in contact dermatitis.[4]

  • Carcinogenicity: There is limited evidence suggesting a potential carcinogenic effect.[4]

  • Methemoglobinemia: The substance and its metabolites may interfere with the normal oxygen-carrying capacity of the blood by binding to hemoglobin. This can lead to a condition known as methemoglobinemia, characterized by cyanosis (bluish discoloration of the skin) and breathing difficulties, with symptoms potentially delayed for several hours after exposure.

  • Cumulative Effects: There is limited evidence to suggest that repeated or long-term occupational exposure may lead to cumulative health effects impacting various organs or biochemical systems.

  • Dust Explosion: As a combustible solid, fine dust particles of this compound can form explosive mixtures with air.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for understanding its behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

PropertyValueSource
CAS Number 2872-52-8
Molecular Formula C₁₆H₁₈N₄O₃
Molecular Weight 314.34 g/mol
Appearance Dark red powder
Melting Point 160-162 °C (320-323.6 °F)
Boiling Point 522.5 °C at 760 mmHg
Solubility Insoluble in water; Soluble in ethanol, acetone, and benzene.
Density 1.23 g/cm³

Occupational Exposure Limits and Toxicity Data

Currently, no specific Threshold Limit Value (TLV) has been established by the ACGIH for this compound. Therefore, airborne concentrations must be kept as low as practically possible. The occupational exposure standard for Particles Not Otherwise Specified (P.N.O.S) does not apply to this substance.

The following tables summarize the available toxicity data for this compound.

In Vitro Toxicity

AssayCell LineConcentrationKey FindingsSource
Micronucleus AssayHuman Lymphocytes, HepG21.0 µg/mL and 2.0 µg/mLIncreased frequency of micronuclei, indicating genotoxic effects.
Salmonella Assay (Ames Test)Salmonella typhimurium-Positive for mutagenicity, suggesting it can cause mutations.

In Vivo Toxicity

Study TypeAnimal ModelDosesKey FindingsSource
Germ Cell ToxicityMale Mice (Mus musculus)20-500 mg/kg (single oral dose)Caused testicular toxicity, increased frequency of abnormal sperm morphology, and decreased fertility. Increased DNA damage was also observed in testis cells.

Aquatic Toxicity

OrganismTest TypeEC₅₀ (48h)Source
Ceriodaphnia silvestriiAcute0.80 mg/L
Ceriodaphnia dubiaAcute0.55 mg/L
Daphnia magnaAcute0.58 mg/L
Daphnia similisAcute0.13 mg/L

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling the powder form, to prevent the generation and inhalation of dust.

  • Dust Control: Procedures should be designed to minimize dust generation. Dry sweeping is not recommended. Use a vacuum cleaner equipped with a HEPA filter for cleaning up spills.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

  • Eye Protection: Safety glasses with side shields or chemical goggles are required. Contact lenses should not be worn as they can absorb and concentrate irritants.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Select gloves that have been tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). For prolonged or frequently repeated contact, a glove with a higher protection class is recommended. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient to maintain airborne concentrations at a low level, a NIOSH-approved particulate respirator should be worn.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. Contaminated work clothes should be laundered separately before reuse.

General Hygiene Practices
  • Avoid all personal contact with the substance, including inhalation.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly with soap and water after handling.

  • Keep containers securely sealed when not in use.

Storage
  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.

  • Protect containers from physical damage and check regularly for leaks.

Emergency Procedures

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Inhalation: If dust is inhaled, move the person to fresh air. Encourage the patient to blow their nose to clear the breathing passages. If irritation or discomfort persists, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the skin and hair with running water and soap, if available. Seek medical attention in the event of irritation.

  • Eye Contact: Immediately wash out the eyes with fresh running water. Ensure complete irrigation by keeping the eyelids apart and away from the eye and moving them by occasionally lifting the upper and lower lids. If pain persists or recurs, seek medical attention. Removal of contact lenses should only be done by skilled personnel.

  • Ingestion: If swallowed, do NOT induce vomiting. If vomiting occurs, lean the patient forward or place them on their left side to maintain an open airway and prevent aspiration. Give water to rinse out the mouth, then provide liquid slowly and as much as the person can comfortably drink. Seek medical advice.

Spill and Leak Procedures
  • Minor Spills:

    • Clean up spills immediately.

    • Avoid breathing dust and contact with skin and eyes.

    • Wear appropriate PPE.

    • Use dry clean-up procedures and avoid generating dust.

    • Vacuum or sweep up the material and place it in a suitable, sealed container for disposal. A vacuum cleaner with a HEPA filter is recommended.

    • Dampening the spilled material with water may help to prevent dusting.

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Control personal contact by wearing appropriate protective clothing.

    • Prevent spillage from entering drains or water courses.

    • Recover the product wherever possible.

    • Follow the clean-up procedures for minor spills.

Waste Disposal

All waste containing this compound must be handled in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways. Puncture containers to prevent re-use and dispose of them at an authorized landfill.

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological assays relevant to this compound. These are based on established OECD guidelines and findings from specific research studies.

In Vitro Micronucleus Assay

This assay is used to detect the genotoxic potential of a substance by identifying the formation of micronuclei in cultured cells.

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus during cell division. Their presence indicates chromosomal damage.

  • Methodology (based on findings for this compound):

    • Cell Culture: Human lymphocytes or HepG2 cells are cultured under standard conditions.

    • Exposure: Cells are treated with various concentrations of this compound (e.g., 0.2 µg/mL to 1.0 µg/mL) for a defined period. A negative control (vehicle only) and a positive control (a known mutagen) are included.

    • Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, allowing for the identification of micronuclei in binucleated cells.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predetermined number of binucleated cells.

Salmonella (Ames) Test

This bacterial reverse mutation assay is widely used to screen for the mutagenic potential of chemicals.

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.

  • Methodology (general protocol):

    • Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

    • Exposure: The test substance, bacterial strain, and (if applicable) S9 mix are combined in a soft agar overlay.

    • Plating: The mixture is poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated for 48-72 hours at 37°C.

    • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vivo Germ Cell Toxicity Study

This type of study assesses the potential of a substance to cause adverse effects on the male reproductive system.

  • Principle: Animals are exposed to the test substance, and various reproductive endpoints are evaluated.

  • Methodology (based on the study of this compound in mice):

    • Animals: Sexually mature male mice are used.

    • Dosing: Animals are administered single oral doses of this compound at various concentrations (e.g., 20, 100, and 500 mg/kg body weight).

    • Endpoint Evaluation: At specific time points after treatment, the following parameters are assessed:

      • Testicular Histology: Microscopic examination of the testes for signs of toxicity.

      • Sperm Analysis: Evaluation of sperm count, motility, and morphology.

      • Fertility Assessment: Mating studies to determine the effect on reproductive success.

      • Genotoxicity: Analysis of DNA damage in testicular cells using methods like the Comet assay.

Visualizations

The following diagrams illustrate key safety workflows for handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Plan Experiment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Prepare Chemical Fume Hood ppe->hood materials Gather Materials and This compound hood->materials weigh Weigh this compound (in fume hood) materials->weigh dissolve Dissolve/Use in Experiment (in fume hood) weigh->dissolve decontaminate Decontaminate Glassware and Work Area dissolve->decontaminate waste Dispose of Waste in Designated Hazardous Waste Container decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Procedure wash->end

Caption: Workflow for the safe handling of this compound in a laboratory.

SpillResponse cluster_minor Minor Spill Response cluster_major Major Spill Response spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill? assess->minor_spill alert_personnel Alert Personnel in Immediate Area minor_spill->alert_personnel Yes evacuate Evacuate the Area minor_spill->evacuate No don_ppe Don Appropriate PPE alert_personnel->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up with HEPA Vacuum or Damp Cloth contain->cleanup dispose Dispose of Waste in Hazardous Waste Container cleanup->dispose notify Notify Lab Supervisor and Emergency Services evacuate->notify secure Secure the Area (Prevent Entry) notify->secure

Caption: Decision tree for responding to a this compound spill.

FirstAid exposure Exposure to this compound route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion inhalation_action Move to Fresh Air. Seek medical attention if symptoms persist. inhalation->inhalation_action skin_action Remove contaminated clothing. Wash skin with soap and water. skin->skin_action eye_action Flush eyes with water for 15 minutes. Seek medical attention. eye->eye_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->ingestion_action

Caption: First aid procedures for this compound exposure.

References

Methodological & Application

Application Notes and Protocols: Disperse Red 1 as a Fluorescent Probe for Micropolarity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 1 (DR1), a well-known azobenzene dye, has emerged as a valuable tool in the study of microenvironments due to its solvatochromic properties.[1][2][3] This means that its light absorption and emission characteristics are sensitive to the polarity of its surroundings. This sensitivity allows DR1 to function as a fluorescent probe, providing insights into the micropolarity of various systems, such as the hydrophobic cores of micelles, the structure of polymers, and the local environment in drug delivery systems. These application notes provide detailed protocols and data for utilizing this compound in micropolarity studies.

When incorporated into a system, the fluorescence emission of this compound can shift to shorter or longer wavelengths depending on the polarity of its immediate environment. This shift can be correlated with established solvent polarity scales, such as the ET(30) scale, to provide a quantitative measure of the local polarity.[4]

Data Presentation

The solvatochromic behavior of this compound is summarized in the table below, which presents its photophysical properties in a range of organic solvents with varying polarities. This data can be used to construct a calibration curve to determine the micropolarity of an unknown environment.

SolventET(30) (kcal/mol)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (Φf)
Toluene33.9~458~580~3800-
Acetone42.2406[1]~595~6800-
Acetonitrile (ACN)45.6406~605~7200-
Ethanol51.9406~615~7500-
Methanol55.4~470~620~5100~1 x 10-3
Ethylene Glycol56.3~480~625~4800~0.8 x 10-3
Glycerol57.0~490~630~4500~0.5 x 10-3
Phenol61.2~527~640~3300Very low

Note: Emission maxima and Stokes shifts are approximate values derived from available data and general trends for solvatochromic dyes. Exact values should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This compound is poorly soluble in water but soluble in many organic solvents. A stock solution is typically prepared in a non-polar or moderately polar solvent and then diluted to a working concentration in the solvent or system of interest.

Materials:

  • This compound (DR1) powder

  • Spectroscopic grade organic solvents (e.g., DMSO, acetone, ethanol)

  • Volumetric flasks

  • Micropipettes

  • Vortex mixer or sonicator

Procedure:

  • Stock Solution Preparation (e.g., 1 mM in DMSO):

    • Weigh out an appropriate amount of DR1 powder (Molar Mass: 314.34 g/mol ). For a 1 mM solution, this would be 0.314 mg per mL of solvent.

    • Dissolve the DR1 powder in the desired volume of dimethyl sulfoxide (DMSO).

    • Use a vortex mixer or sonicator to ensure complete dissolution.

    • Store the stock solution in a dark, airtight container at 4°C.

  • Working Solution Preparation:

    • Dilute the stock solution with the solvent or medium to be studied to achieve the desired final concentration.

    • A typical working concentration for fluorescence measurements is in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects. The optimal concentration should be determined empirically to ensure that the fluorescence intensity is within the linear range of the spectrophotometer.

Protocol 2: Generation of a Solvatochromic Calibration Curve

To quantify the micropolarity of an unknown environment, a calibration curve is constructed by plotting a spectral parameter of this compound (e.g., the wavenumber of the emission maximum) against a known solvent polarity scale, such as the ET(30) scale.

Materials:

  • This compound working solutions in a series of solvents with known ET(30) values (see data table above).

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Acquire Fluorescence Spectra:

    • For each DR1 solution in a solvent of known polarity, record the fluorescence emission spectrum.

    • Use an excitation wavelength near the absorption maximum of DR1 in that solvent.

    • Identify the wavelength of maximum fluorescence emission (λem).

  • Data Analysis and Plotting:

    • Convert the emission maximum wavelength (λem) to wavenumbers (ṽem) in cm-1 using the formula: ṽem = 107 / λem (nm).

    • Plot the emission maximum in wavenumbers (ṽem) as a function of the corresponding ET(30) value for each solvent.

    • Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c), where y is the emission wavenumber and x is the ET(30) value.

Protocol 3: Probing the Micropolarity of Micelles

This compound can be used to determine the micropolarity of the hydrophobic core of micelles formed by surfactants in aqueous solutions.

Materials:

  • Surfactant solution (e.g., sodium dodecyl sulfate - SDS, cetyltrimethylammonium bromide - CTAB) at a concentration above its critical micelle concentration (CMC).

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Fluorescence spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare the surfactant solution in deionized water.

    • Add a small aliquot of the DR1 stock solution to the micellar solution to achieve a final DR1 concentration in the micromolar range. The final concentration of the stock solvent (e.g., DMSO) should be kept low (typically <1% v/v) to avoid altering the micellar structure.

    • Allow the solution to equilibrate to ensure the partitioning of DR1 into the micelles.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the DR1-containing micellar solution.

    • Determine the wavelength of maximum emission (λem).

  • Micropolarity Determination:

    • Convert the measured λem to wavenumbers (ṽem).

    • Use the equation from the solvatochromic calibration curve (Protocol 2) to calculate the ET(30) value corresponding to the measured ṽem. This ET(30) value represents the effective micropolarity of the micellar core where the DR1 probe is located.

Protocol 4: Characterizing Micropolarity in Polymer Systems

This compound can be incorporated into polymer matrices to study their local polarity and dynamics.

Materials:

  • Polymer of interest (e.g., polystyrene, polymethyl methacrylate).

  • This compound.

  • A suitable solvent for both the polymer and DR1.

  • Spin-coater or other film preparation equipment.

  • Fluorescence spectrophotometer with a sample holder for films.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the polymer and this compound in a common solvent. The concentration of DR1 will depend on the desired loading in the polymer film.

    • Prepare a thin film of the polymer-dye mixture on a suitable substrate (e.g., a glass slide) using a technique like spin-coating or drop-casting.

    • Ensure the complete evaporation of the solvent.

  • Fluorescence Measurement:

    • Mount the polymer film in the fluorescence spectrophotometer.

    • Record the fluorescence emission spectrum of DR1 within the polymer matrix.

    • Determine the wavelength of maximum emission (λem).

  • Micropolarity Determination:

    • Convert the measured λem to wavenumbers (ṽem).

    • Use the solvatochromic calibration curve (Protocol 2) to determine the ET(30) value, which reflects the micropolarity of the polymer environment surrounding the DR1 probe.

Visualizations

Experimental_Workflow_for_Micropolarity_Measurement A Prepare DR1 Stock Solution B Prepare Samples: - Solvents of known polarity - Micellar solutions - Polymer films A->B Dilute C Acquire Fluorescence Emission Spectra B->C D Determine Emission Maximum (λem) C->D E Construct Solvatochromic Calibration Curve (ṽem vs. ET(30)) D->E For known solvents F Determine Micropolarity of Unknown System D->F For unknown system E->F Use calibration curve

Experimental workflow for micropolarity measurement.

Signaling_Pathway_Illustration SolventPolarity Solvent Polarity (e.g., ET(30) value) DR1_ES DR1 Excited State (S1) SolventPolarity->DR1_ES Stabilizes/Destabilizes DR1_GS DR1 Ground State (S0) DR1_GS->DR1_ES EnergyGap ΔE (S1 - S0) DR1_ES->DR1_GS Fluorescence Fluorescence Emission DR1_ES->Fluorescence WavelengthShift Shift in Emission Wavelength Fluorescence->WavelengthShift

Relationship between solvent polarity and DR1 fluorescence.

References

Application Notes and Protocols: Disperse Red 1 in Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 1 (DR1) is a versatile azobenzene chromophore widely utilized in the field of nonlinear optics (NLO).[1] Its significant second-order NLO properties, coupled with its commercial availability and ease of incorporation into various host materials, make it a benchmark material for the development of electro-optic (EO) devices, all-optical switching, and optical data storage.[1][2] This document provides detailed application notes and experimental protocols for the use of DR1 in NLO materials research.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₆H₁₈N₄O₃[3]
Molecular Weight314.34 g/mol [1]
Melting Point160-162 °C
λmax502 nm
AppearanceDark red powder
SolubilitySoluble in ethanol, acetone, benzene; insoluble in water.

Nonlinear Optical Properties of this compound-Based Materials

The NLO response of DR1 is typically harnessed by incorporating it into a host polymer matrix, forming what is known as a "guest-host" system. The NLO properties are highly dependent on the host material, the concentration of DR1, and the poling process used to align the chromophores.

Host PolymerDR1 Conc. (wt%)NLO CoefficientWavelength (nm)Reference
Poly(bisphenol A carbonate)13d₃₃ ≈ 60 pm/V1053
Poly(bisphenol A carbonate)13dₑₑ ≈ 25 pm/V1053
Titania/Silica Sol-Gel3d₃₃ ≈ 20 pm/V1053
Titania/Silica Sol-Gel3dₑₑ ≈ 9 pm/V1053
PMMA-co-GMA-γ₃₃ = 11 pm/V1310
Thermosetting Polyurethane (DR19)-d₃₃ ≈ 120 pm/V-
Thermosetting Polyurethane (DR19)-r₁₃ = 13 pm/V633
Thermosetting Polyurethane (DR19*)-r₁₃ = 5 pm/V800

*Disperse Red 19 is an analogue of this compound.

Experimental Protocols

Protocol 1: Preparation of a DR1/PMMA Guest-Host Thin Film

This protocol describes the preparation of a poly(methyl methacrylate) (PMMA) thin film doped with this compound, a common method for creating a guest-host NLO material.

Materials:

  • This compound (DR1) powder

  • Poly(methyl methacrylate) (PMMA)

  • Toluene or other suitable solvent

  • Glass microscope slides

  • Spinner

Procedure:

  • Solution Preparation:

    • Prepare a solution of PMMA in toluene (e.g., 10% w/v).

    • Add the desired amount of DR1 to the PMMA solution (e.g., 1-10 wt% with respect to PMMA).

    • Stir the mixture at room temperature until the DR1 is completely dissolved. The solution should be filtered to remove any particulate matter.

  • Substrate Cleaning:

    • Thoroughly clean the glass slides using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the slides with a stream of nitrogen gas.

  • Spin Coating:

    • Place a cleaned glass slide on the spinner chuck.

    • Dispense the DR1/PMMA solution onto the center of the slide.

    • Spin coat at a desired speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Baking:

    • Bake the coated slide in an oven at a temperature below the glass transition temperature of PMMA (e.g., 80-90 °C) for at least 1 hour to remove any residual solvent.

Protocol 2: Corona Poling for Inducing Second-Order NLO Activity

To exhibit second-order NLO properties, the centrosymmetric arrangement of the DR1 chromophores in the polymer matrix must be broken. This is typically achieved through electric field poling.

Materials:

  • DR1/PMMA thin film on a conductive substrate (e.g., ITO-coated glass)

  • Corona poling setup (high voltage power supply, needle or wire electrode, ground plane, heating stage)

Procedure:

  • Setup:

    • Place the DR1/PMMA film on the heating stage, with the conductive substrate in contact with the ground plane.

    • Position the corona needle or wire electrode a fixed distance (e.g., 1-2 cm) above the film surface.

  • Heating:

    • Heat the sample to a temperature near the glass transition temperature (Tg) of the host polymer (for PMMA, Tg ≈ 105 °C). This allows for increased mobility of the chromophores.

  • Poling:

    • Apply a high DC voltage (e.g., 5-10 kV) to the corona electrode. This creates a strong electric field across the film, aligning the dipole moments of the DR1 molecules.

  • Cooling:

    • While maintaining the electric field, cool the sample back down to room temperature. This "freezes" the aligned orientation of the DR1 molecules.

  • Field Removal:

    • Once the sample has cooled, the high voltage can be turned off. The film is now poled and should exhibit second-order NLO properties.

Protocol 3: Second-Harmonic Generation (SHG) Measurement

SHG is a common technique to characterize the second-order NLO properties of a material. The Maker fringe technique is often employed to determine the d₃₃ coefficient.

Materials:

  • Poled DR1/PMMA thin film

  • Pulsed laser source (e.g., Nd:YAG laser at 1064 nm)

  • Polarizers and filters

  • Rotation stage for the sample

  • Photomultiplier tube (PMT) or other suitable detector

  • Reference sample (e.g., quartz crystal)

Procedure:

  • Setup:

    • The laser beam is passed through a polarizer to control the input polarization.

    • The beam is focused onto the poled DR1/PMMA film, which is mounted on a computer-controlled rotation stage. .

  • Measurement:

    • The sample is rotated, and the intensity of the generated second-harmonic signal (at 532 nm for a 1064 nm fundamental) is measured as a function of the incident angle.

    • A characteristic fringe pattern (Maker fringes) is obtained due to the interference between the SHG signals generated at the front and back surfaces of the film.

  • Analysis:

    • By fitting the experimental Maker fringe data to the theoretical model, and comparing the signal intensity to that of a reference sample with a known NLO coefficient, the d₃₃ value of the poled film can be determined.

Visualizations

molecular_structure cluster_dr1 This compound (DR1) acceptor NO₂ (Acceptor) azo -N=N- (Azo Bridge) acceptor->azo π-conjugated system donor N(C₂H₅)(C₂H₄OH) (Donor) azo->donor

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Material Preparation cluster_poling Inducing NLO Activity cluster_char Characterization dissolve Dissolve DR1 & Polymer in Solvent spin_coat Spin Coat on Substrate dissolve->spin_coat bake Bake to Remove Solvent spin_coat->bake heat Heat to Tg bake->heat pole Apply Electric Field heat->pole cool Cool under Field pole->cool shg Second-Harmonic Generation (SHG) cool->shg eo Electro-Optic (EO) Measurement cool->eo

Caption: Experimental workflow for NLO material fabrication.

signaling_pathway cluster_input Input cluster_material NLO Material cluster_output Output fundamental Fundamental Light (ω) material Poled DR1 Material (Non-centrosymmetric) fundamental->material shg Second-Harmonic Light (2ω) material->shg χ⁽²⁾ interaction

Caption: Principle of Second-Harmonic Generation.

References

Application Notes and Protocols: Preparation of Disperse Red 1-Doped Polymer Films for Optical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of Disperse Red 1 (DR1)-doped polymer films, which are widely used in optical applications such as electro-optic modulators, optical switching, and data storage.[1][2] The protocols focus on the most common host polymer, poly(methyl methacrylate) (PMMA), and standard film fabrication techniques.

Overview

This compound is a chromophore known for its nonlinear optical properties.[3][4] When incorporated into a polymer matrix, it can impart electro-optic effects to the material. The alignment of the DR1 molecules within the polymer host is crucial for achieving a macroscopic electro-optic response. This is typically achieved by electric field poling, a process that breaks the inherent inversion symmetry of the material.[5] The quality and properties of the resulting films are highly dependent on the preparation method, DR1 concentration, and processing conditions.

Experimental Workflow

The general workflow for preparing and characterizing DR1-doped polymer films is illustrated in the diagram below. This process begins with the preparation of a solution containing the polymer and DR1, followed by film fabrication using techniques like spin coating or solvent casting. The final step involves characterizing the optical and electro-optic properties of the films.

experimental_workflow cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_char Characterization dissolve_polymer Dissolve Polymer (e.g., PMMA) in Solvent (e.g., Chloroform) add_dr1 Add DR1 Powder to Polymer Solution dissolve_polymer->add_dr1 Polymer fully dissolved stir_solution Stir for Extended Period (e.g., 12h) add_dr1->stir_solution Ensure homogeneity spin_coating Spin Coating stir_solution->spin_coating solvent_casting Solvent Casting stir_solution->solvent_casting drying Dry Film (e.g., 80°C for 30 min) spin_coating->drying solvent_casting->drying uv_vis UV-Vis Spectroscopy drying->uv_vis ellipsometry Ellipsometry / SPR drying->ellipsometry eo_measurement Electro-Optic Measurement (Teng-Man) drying->eo_measurement afm AFM (Surface Morphology) drying->afm

References

Application Note: Evaluating Disperse Red 1 as a Potential Molecular Probe for Single-Molecule Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule spectroscopy (SMS) offers unprecedented insights into molecular heterogeneity, dynamics, and interactions that are often obscured in ensemble measurements. A critical component of SMS is the molecular probe, which must exhibit specific photophysical properties, including high brightness, photostability, and in some applications, the ability to photoswitch or "blink." While numerous sophisticated fluorophores have been developed, the exploration of simple, commercially available small molecules as potential probes continues to be an area of interest due to cost-effectiveness and novel photophysical behaviors they might exhibit.

This document explores the potential of Disperse Red 1 (DR1), a well-characterized azobenzene dye, as a candidate for a molecular probe in single-molecule spectroscopy. Due to its small size, defined structure, and interesting photophysical properties, including photoisomerization, DR1 presents an intriguing, albeit challenging, candidate for such applications. This application note summarizes the known properties of DR1, proposes a hypothetical experimental workflow for its evaluation as a single-molecule probe, and outlines potential applications.

Properties of this compound

This compound is a non-linear optical chromophore widely used as an azobenzene dye. Its chemical and physical properties are well-documented. A summary of its key characteristics is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₈N₄O₃[1]
Molecular Weight 314.34 g/mol [1]
Appearance Dark red powder[2]
Melting Point 160 - 162 °C[1]
Solubility Insoluble in water; Soluble in ethanol, acetone, benzene, DMSO
Fluorescence Quantum Yield ~10⁻³ in aliphatic alcohols
Photoisomerization Undergoes trans-cis isomerization upon photoexcitation
Excitation Maximum Strong absorption band in the visible range (420-510 nm)

A significant characteristic of DR1 is its photoisomerization from the stable trans-isomer to the cis-isomer upon light absorption. This process is rapid, occurring on a picosecond timescale. While this property is exploited in materials science, it could potentially be harnessed for photoswitching in single-molecule localization microscopy (SMLM). However, a major challenge for its use in single-molecule fluorescence is its very low fluorescence quantum yield, reported to be around 10⁻³ in aliphatic alcohols. This low brightness would make the detection of single DR1 molecules challenging with standard fluorescence microscopy setups.

Proposed Experimental Protocol for Evaluating this compound

The following protocol outlines a hypothetical workflow to assess the feasibility of using this compound as a molecular probe in single-molecule spectroscopy. This protocol is based on standard methodologies for characterizing new fluorescent probes.

Sample Preparation
  • Immobilization: To observe single molecules, DR1 must be immobilized on a surface at a very low concentration.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Toluene or DMSO).

    • Further dilute the stock solution in a polymer matrix, such as polystyrene (PS) or polymethyl methacrylate (PMMA), to achieve a final concentration in the nanomolar range.

    • Spin-coat the DR1/polymer solution onto a clean glass coverslip to form a thin film. The goal is to have individual DR1 molecules separated by distances greater than the diffraction limit of the microscope.

  • Solution-based studies: For studying dynamics, DR1 can be encapsulated in micelles or other nanoparticles and observed as they diffuse through a focused laser spot.

Single-Molecule Fluorescence Imaging
  • Instrumentation: A high-sensitivity fluorescence microscope, typically a total internal reflection fluorescence (TIRF) microscope or a confocal microscope, is required.

    • Excitation: Use a laser line that matches the absorption spectrum of DR1 (e.g., 488 nm or 514 nm).

    • Detection: Employ a high numerical aperture objective and a sensitive detector, such as an electron-multiplying charge-coupled device (EMCCD) camera or an avalanche photodiode (APD).

  • Imaging Conditions:

    • Illuminate the sample with the excitation laser.

    • Acquire a time-series of images with an exposure time appropriate to capture potential fluorescence bursts (e.g., 10-100 ms).

    • Carefully adjust the laser power to minimize photobleaching while ensuring sufficient signal-to-noise for detection.

Data Analysis
  • Localization: Analyze the acquired image series to identify diffraction-limited spots corresponding to individual DR1 molecules.

  • Photophysical Characterization:

    • Intensity Trajectories: For each localized molecule, plot the fluorescence intensity over time. This will reveal the photostability (how long the molecule fluoresces before photobleaching) and any "blinking" behavior (stochastic switching between bright and dark states).

    • On/Off Times: If blinking is observed, quantify the durations of the bright ("on") and dark ("off") states. This is a critical parameter for SMLM applications.

    • Photon Budget: Determine the total number of photons detected from a single molecule before it photobleaches. A higher photon budget leads to better localization precision.

Potential Applications and Challenges

Potential Applications:

  • SMLM: If DR1 exhibits suitable blinking characteristics, its small size could make it a useful probe for super-resolution imaging, potentially offering high labeling densities. Its photoisomerization properties might be controllable to induce photoswitching.

  • Probing Local Environments: The photophysics of DR1 are known to be sensitive to the polarity and viscosity of its environment. Single-molecule studies could exploit this to map out nanoscale variations in these properties in materials or biological systems.

Challenges:

  • Low Brightness: The primary obstacle is the extremely low fluorescence quantum yield of DR1. This will likely result in a poor signal-to-noise ratio, making single-molecule detection difficult and limiting the localization precision.

  • Photostability: Azo dyes are often susceptible to photobleaching, which would limit the observation time for single molecules.

  • Blinking Behavior: It is unknown if DR1 exhibits the stochastic blinking required for SMLM. While photoisomerization provides a potential mechanism for controlled switching, spontaneous blinking under typical imaging conditions has not been reported.

Diagrams

G cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis prep_stock Prepare DR1 Stock Solution (Toluene/DMSO) prep_dilute Dilute in Polymer Matrix (PS/PMMA) prep_stock->prep_dilute prep_spincoat Spin-coat on Coverslip prep_dilute->prep_spincoat img_setup TIRF/Confocal Microscope Setup prep_spincoat->img_setup Transfer Sample img_excite Excite with Laser (488/514 nm) img_setup->img_excite img_acquire Acquire Time-Series with EMCCD img_excite->img_acquire an_localize Localize Single Molecules img_acquire->an_localize Image Data an_intensity Generate Intensity Trajectories an_localize->an_intensity an_photophysics Characterize Blinking & Photostability an_intensity->an_photophysics conclusion Conclusion on DR1 as a Single-Molecule Probe an_photophysics->conclusion Evaluate Feasibility

Caption: Experimental workflow for evaluating this compound.

G cluster_pros Potential Advantages cluster_cons Significant Challenges DR1 This compound Properties pro1 Small Molecular Size DR1->pro1 pro2 Photoisomerization Capability DR1->pro2 pro3 Environmental Sensitivity DR1->pro3 con1 Very Low Fluorescence Quantum Yield DR1->con1 con2 Poor Photostability DR1->con2 con3 Unknown Blinking Behavior DR1->con3 outcome Feasibility as a Single-Molecule Probe pro1->outcome High Labeling Density pro2->outcome Photoswitching for SMLM pro3->outcome Nanosensor Applications con1->outcome Low Signal-to-Noise con2->outcome Short Observation Times con3->outcome Unsuitability for SMLM

Caption: Logical relationship of DR1's properties to its potential use.

Conclusion

This compound presents a paradoxical profile as a potential single-molecule probe. Its small size and photoisomerization capabilities are attractive properties for advanced microscopy applications. However, its extremely low fluorescence quantum yield is a major barrier that must be overcome. The proposed experimental workflow provides a roadmap for a systematic evaluation of DR1's suitability for single-molecule spectroscopy. Should methods be developed to enhance its fluorescence output, for example through plasmonic enhancement or chemical modification, DR1 could yet find a niche in the expanding toolkit of single-molecule probes. Until then, it serves as an important case study in the stringent requirements for molecular probes at the single-molecule level.

References

Application Notes and Protocols: Disperse Red 1 as a Potential Tracer Dye in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 1, a monoazo dye, is primarily utilized in the textile industry for coloring synthetic fibers such as polyester and acetate.[1] Due to its widespread use, it is often detected in industrial effluents and receiving water bodies, raising environmental concerns due to its potential toxicity and persistence.[2][3] While not a conventional tracer dye, its distinct color, low water solubility, and established analytical detection methods present a potential for its application in specific environmental monitoring studies, particularly for tracing particulate matter, sediment transport, and the movement of hydrophobic contaminants.[4]

These application notes provide a comprehensive overview of the physicochemical properties, environmental fate, and analytical protocols for this compound (DR1), proposing its use as a tracer dye in environmental studies. The information is intended to guide researchers in designing and executing studies to track water and sediment movement in localized, controlled environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its low water solubility and hydrophobic nature are critical characteristics to consider when planning its use as a tracer.

PropertyValueReference
Chemical Name 2-[Ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
CAS Number 2872-52-8
Molecular Formula C₁₆H₁₈N₄O₃
Molecular Weight 314.34 g/mol
Appearance Dark red powder
Melting Point 160-162 °C
Water Solubility 169.7 µg/L (at 25 °C)
Solubility in Organic Solvents Soluble in ethanol, acetone, and benzene. Slightly soluble in DMSO and methanol.

Environmental Fate and Ecotoxicity

Understanding the environmental behavior and potential ecological impact of a tracer is paramount. This compound is generally not readily biodegradable and can persist in the environment. Its primary degradation pathway is the reductive cleavage of the azo-bond, which can be a slow process, especially in oxygen-rich waters. Due to its hydrophobic nature, this compound has a significant potential to adsorb to sediments and bioconcentrate.

Ecotoxicity Data

The ecotoxicity of this compound has been evaluated for several aquatic organisms. Table 2 summarizes key toxicity data. Researchers must consider these values when determining appropriate concentrations for tracer studies to minimize environmental risk. A predicted no-effect concentration (PNEC) has been proposed to provide a safety threshold for aquatic life.

OrganismEndpointValueReference
Daphnia similisAcute EC₅₀ (48h)1800 ng/L (short-term PNEC)
Daphnia similisChronic NOEC60 ng/L (long-term PNEC)
Multiple SpeciesRisk AssessmentPotential risk to freshwater biota at concentrations of 50–500 ng L−1.

Application as a Tracer Dye

While fluorescent dyes are more common tracers due to their high detectability at low concentrations, non-fluorescent dyes like this compound can be advantageous in specific scenarios. Their primary application lies in studies where visual tracking is feasible and desirable, such as:

  • Small-scale surface water flow visualization: Tracking flow paths in small streams, wetlands, or irrigation channels.

  • Sediment transport studies: Adsorbed to sediment particles, it can be used to trace the movement and deposition of sediments.

  • Infiltration and preferential flow path identification in soils: Visualizing water movement through soil profiles.

Experimental Protocols

The following protocols are adapted from established analytical methods for the detection of this compound in environmental samples and can be applied to a tracer study.

Protocol 1: Sample Collection and Preparation for Water Analysis

This protocol is based on Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Materials:

  • Amber glass bottles for water sample collection

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Formic acid

  • Nitrogen gas evaporator

  • HPLC vials

Procedure:

  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation of the dye.

  • Sample Preservation: Store samples at 4°C and analyze as soon as possible.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Pass a known volume of the water sample through the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the retained this compound with methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water with formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Quantitative Data for Analytical Methods:

Table 3 summarizes the performance of different analytical methods for the detection of this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-MS/MSRiver Water0.3 ng/L1 ng/L
UV-Vis SpectrophotometryPurified Water2.47 x 10⁻⁶ mol/L8.22 x 10⁻⁶ mol/L

Visualizations

Experimental Workflow for a Tracer Study

The following diagram illustrates a typical workflow for an environmental tracer study using this compound.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Field Implementation cluster_2 Phase 3: Laboratory Analysis cluster_3 Phase 4: Data Interpretation A Define Study Objectives B Site Selection and Characterization A->B C Tracer Concentration Calculation B->C D Preparation of this compound Slurry C->D E Tracer Injection D->E F Water Sample Collection (Downstream) E->F G Sediment Sample Collection E->G H Sample Preparation (SPE) F->H G->H I HPLC-MS/MS Analysis H->I J Data Analysis and Modeling I->J K Reporting and Dissemination J->K

Caption: Experimental workflow for a this compound tracer study.

Environmental Fate and Transport of this compound

This diagram illustrates the potential pathways of this compound in an aquatic environment.

G DR1_Input This compound Input (e.g., Tracer Injection) Water_Column Water Column (Dissolved/Suspended) DR1_Input->Water_Column Sediment Sediment Water_Column->Sediment Sorption Biota Aquatic Biota Water_Column->Biota Bioaccumulation Degradation Degradation (e.g., Reductive Cleavage) Water_Column->Degradation Transport Downstream Transport Water_Column->Transport Sediment->Water_Column Resuspension Sediment->Degradation

Caption: Environmental fate and transport pathways of this compound.

Conclusion

This compound presents a viable, albeit unconventional, option as a tracer dye for specific environmental monitoring applications. Its strong color provides an advantage for visual tracking, and its hydrophobic nature makes it suitable for studies involving sediment and particulate transport. However, its potential toxicity and environmental persistence necessitate careful consideration of dosage and study design to minimize ecological impact. The provided protocols for sample preparation and analysis using HPLC-MS/MS offer a sensitive and reliable method for quantifying this compound in environmental samples, enabling its use in tracer studies where low concentrations are required. Further research into the field application of this compound as a tracer is encouraged to fully evaluate its efficacy and limitations.

References

Application Notes and Protocols: High-Temperature Dyeing of Polyester with C.I. Disperse Red 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of polyester (polyethylene terephthalate, PET) fabric with C.I. Disperse Red 1 (CAS: 2872-52-8) using the high-temperature, high-pressure (HTHP) exhaust method. This document is intended for laboratory and research settings.

Introduction and Principles

Polyester fibers are synthetic polymers characterized by a highly crystalline and compact molecular structure. This hydrophobicity and lack of chemically active dye sites make them unreceptive to most ionic dye classes. Disperse dyes, which are non-ionic, sparingly soluble colorants, are the primary class used for polyester coloration.

The dyeing mechanism is best described by a "solid solution" model, where the dye is transferred from an aqueous dispersion to the fiber. This process involves:

  • Dispersion: The dye is finely milled and dispersed in the dyebath with the aid of dispersing agents.

  • Adsorption: Dye molecules adsorb onto the fiber surface.

  • Diffusion: Under high-temperature conditions (typically >100°C), the amorphous regions of the polyester fiber swell, increasing polymer chain mobility. This allows the small dye molecules to diffuse from the surface into the fiber matrix, where they are held by van der Waals forces.

High-temperature dyeing (typically at 130°C) under pressure is the preferred method as it accelerates dye diffusion and fixation without the need for environmentally unfavorable carriers.[1] The process must be carefully controlled, particularly pH, temperature ramp rates, and after-treatment, to ensure level dyeing and optimal fastness properties.

Materials and Equipment

  • Substrate: Scoured 100% polyester fabric

  • Dye: C.I. This compound (dark red powder)[2]

  • Chemicals:

    • Non-ionic dispersing agent

    • Acetic acid (glacial or solution)

    • Sodium hydrosulfite (sodium dithionite)

    • Sodium hydroxide (caustic soda)

    • Non-ionic detergent

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., glycerin bath beaker dyer, automated HT dyeing unit)

    • Spectrophotometer for color measurement (K/S)

    • Launder-Ometer or similar for wash fastness testing

    • Crockmeter for rubbing fastness testing

    • Xenon arc lamp apparatus for light fastness testing

    • Heat press or sublimation fastness tester

    • Standard laboratory glassware, magnetic stirrer, and pH meter

    • Grey Scales for assessing color change and staining (ISO 105-A02 and A03)

    • Blue Wool Standards for light fastness (ISO 105-B02)

Experimental Protocols

Objective: To remove impurities, oils, and sizes from the fabric that could impede uniform dye uptake.

  • Prepare a scouring bath with 1 g/L non-ionic detergent.

  • Set the liquor-to-goods ratio (M:L) to 1:20.

  • Immerse the polyester fabric in the bath.

  • Raise the temperature to 70-80°C and treat for 20-30 minutes.

  • Drain the bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Allow the fabric to air dry or use a laboratory oven at a low temperature.

Objective: To dye the scoured polyester fabric with this compound using the HTHP exhaust method.

  • Dye Dispersion Preparation:

    • Calculate the required amount of this compound (e.g., 2.0% on weight of fabric, owf).

    • Create a smooth, lump-free paste by mixing the dye powder with an equal amount (1:1 ratio) of a non-ionic dispersing agent and a small amount of cold water.

    • Gradually dilute the paste with warm water (40-50°C) to form a stable dispersion.

  • Dye Bath Preparation:

    • Set up the dyeing vessel with the required volume of water for a 1:10 liquor ratio.

    • Add 0.5-1.0 g/L of a non-ionic dispersing agent to the bath.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[3] An acidic dyebath is crucial for dye stability and optimal exhaustion.[3]

    • Add the prepared dye dispersion to the bath and ensure it is well mixed.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath at approximately 60°C.

    • Seal the dyeing vessel and begin agitation.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute to ensure level dyeing.[3]

    • Hold the temperature at 130°C for 45-60 minutes. The holding time depends on the desired shade depth.

    • After the holding period, cool the bath down to 70°C at a rate of approximately 2°C per minute.

    • Drain the dyebath and rinse the fabric.

Objective: To remove unfixed dye from the fiber surface, which is critical for achieving good wash and rubbing fastness.

  • Prepare a fresh clearing bath at a 1:10 liquor ratio.

  • Add the following chemicals to the bath:

    • 2 g/L Sodium Hydrosulfite

    • 2 g/L Sodium Hydroxide (Caustic Soda)

    • 1 g/L Non-ionic Detergent

  • Introduce the dyed fabric into the clearing bath and raise the temperature to 70-80°C.

  • Treat for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water (e.g., 60°C).

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes at 40°C.

  • Perform a final cold rinse and dry the fabric.

Data Presentation and Evaluation

ParameterRecommended Value/RangePurpose
Dye Concentration0.5 - 4.0% (owf)Controls the depth of shade.
Liquor Ratio (M:L)1:10Ratio of fabric weight to bath volume.
pH4.5 - 5.5Ensures dye stability and optimal exhaustion.
Dispersing Agent0.5 - 1.0 g/LPrevents dye aggregation and promotes level dyeing.
Dyeing Temperature130°COpens the fiber structure for dye diffusion.
Holding Time45 - 60 minutesAllows for complete dye penetration and fixation.
Heating Rate1.5 - 2.0 °C/minEnsures uniform dye uptake and prevents unlevelness.
Cooling Rate~2.0 °C/minPrevents shocking and creasing of the fabric.

The color strength (K/S value), calculated from reflectance measurements using the Kubelka-Munk equation, is proportional to the dye concentration on the fabric. The following table provides an illustrative example of expected results, as a comprehensive experimental dataset for this compound was not available in the literature search.

Dye Conc. (% owf)K/S at 120°CK/S at 130°CK/S at 135°C
0.5%4.15.86.1
1.0%7.510.210.8
2.0%12.816.517.2
4.0%18.121.422.0

Note: These are representative values. Actual K/S values depend on the specific fabric, machinery, and process parameters.

Fastness is graded on a scale of 1 (poor) to 5 (excellent) for wash, rub, and sublimation tests, and 1 (poor) to 8 (excellent) for light fastness.

Fastness TestStandardTypical Rating (after Reduction Clearing)
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining on PES)ISO 105-C065
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124
Light Fastness (Xenon Arc)ISO 105-B024-5
Sublimation Fastness (180°C, 30s)ISO 105-P014

Visualizations

Dyeing_Workflow sub Substrate (100% Polyester) scour Scouring (1 g/L Detergent, 70°C) sub->scour rinse1 Rinse & Dry scour->rinse1 dyeing HT Dyeing (Ramp to 130°C, hold 60 min) rinse1->dyeing dye_prep Dye Dispersion (this compound + Agent) dye_prep->dyeing bath_prep Dye Bath Prep (pH 4.5-5.5) bath_prep->dyeing cool_rinse Cool & Rinse dyeing->cool_rinse rc Reduction Clearing (Hydrosulfite/NaOH, 80°C) cool_rinse->rc neut_rinse Neutralize, Rinse & Dry rc->neut_rinse final Dyed Fabric neut_rinse->final eval Quality Evaluation final->eval ks K/S Measurement eval->ks fastness Fastness Testing eval->fastness

Caption: Experimental workflow for HTHP dyeing of polyester.

References

Application Notes and Protocols for the Electrochemical Detection of Disperse Red 1 in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 1 is a synthetic azo dye commonly used in the textile industry for dyeing polyester fabrics.[1] Due to its low water solubility and potential for environmental persistence and toxicity, monitoring its presence in industrial wastewater is of significant concern.[2] Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional analytical techniques for the detection of organic pollutants like this compound.

These application notes provide a detailed protocol for the electrochemical detection of this compound in wastewater samples using voltammetric techniques at a modified glassy carbon electrode (GCE). The methodology is based on established principles for the analysis of similar azo dyes and offers a framework for researchers to develop and validate their own detection assays.

Principle of Detection

The electrochemical detection of this compound is based on the reduction of its azo group (-N=N-) at an electrode surface. By applying a potential sweep, the azo group undergoes a reduction reaction, resulting in a measurable current signal. The magnitude of this current is directly proportional to the concentration of this compound in the sample. To enhance the sensitivity and selectivity of the measurement, the working electrode is often modified with materials that facilitate the electron transfer process or preconcentrate the dye at the electrode surface. Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are typically employed for this analysis due to their ability to discriminate against background currents, leading to improved detection limits.[3][4]

Signaling Pathway Diagram

G cluster_electrode Modified Electrode Surface Disperse_Red_1_sol This compound (in solution) Disperse_Red_1_ads This compound (adsorbed) Disperse_Red_1_sol->Disperse_Red_1_ads Adsorption Reduction_Product Reduction Product (Hydrazo derivative) Disperse_Red_1_ads->Reduction_Product + 2e- + 2H+ Measurable_Current Current Signal Reduction_Product->Measurable_Current Generates G Sample_Collection Wastewater Sample Collection Sample_Preparation Sample Preparation (Filtration & pH Adjustment) Sample_Collection->Sample_Preparation Electrochemical_Cell Assembly of Three-Electrode Cell Sample_Preparation->Electrochemical_Cell Electrode_Preparation Working Electrode Preparation (Polishing & Modification) Electrode_Preparation->Electrochemical_Cell Voltammetric_Analysis Voltammetric Measurement (DPV or SWV) Electrochemical_Cell->Voltammetric_Analysis Data_Analysis Data Analysis (Peak Current vs. Concentration) Voltammetric_Analysis->Data_Analysis Quantification Quantification of this compound Data_Analysis->Quantification

References

Application Notes and Protocols: Incorporating Disperse Red 1 into Guest-Host Polymer Systems for Photorefractive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating the azo dye Disperse Red 1 (DR1) into guest-host polymer systems to induce photorefractive effects. This document outlines the underlying principles, experimental protocols for material preparation and characterization, and expected performance metrics.

Introduction to Photorefractive Guest-Host Polymer Systems

Photorefractive materials are capable of reversibly modifying their refractive index in response to non-uniform illumination. This phenomenon arises from a light-induced spatial modulation of the refractive index, which is out of phase with the incident light intensity pattern. In guest-host polymer systems, a host polymer matrix provides the structural integrity and charge-transporting medium, while a guest chromophore, such as this compound, imparts the necessary nonlinear optical properties.

The key components of a DR1-based photorefractive guest-host system typically include:

  • Polymer Host: A polymer with good optical quality and charge-transporting capabilities. Common examples include poly(N-vinylcarbazole) (PVK), polystyrene (PS), and poly(methyl methacrylate) (PMMA).

  • Nonlinear Optical (NLO) Chromophore (Guest): A molecule with a large second-order nonlinear optical susceptibility, such as this compound. The photoisomerization of DR1 between its trans and cis states upon illumination is a key driver of the photorefractive effect.

  • Photosensitizer (Optional): A molecule that enhances charge generation upon illumination at the desired wavelength.

  • Plasticizer (Optional): A molecule added to lower the glass transition temperature (Tg) of the polymer, thereby increasing the rotational mobility of the NLO chromophore.

The Photorefractive Effect Mechanism

The photorefractive effect in DR1-doped guest-host polymers is a multi-step process that leads to the formation of a refractive index grating. This process is initiated by the interference of two coherent laser beams within the material, creating a sinusoidal light intensity pattern.

photorefractive_mechanism cluster_light Light Interaction cluster_charge Charge Dynamics cluster_field Field Formation & Refractive Index Modulation Interference Two Coherent Light Beams (Interference Pattern) Photoexcitation Photoexcitation of DR1 (trans-cis Isomerization) Interference->Photoexcitation Illumination ChargeGen Charge Carrier Generation Photoexcitation->ChargeGen Leads to ChargeTransport Charge Transport (Drift and Diffusion) ChargeGen->ChargeTransport Mobile Charges ChargeTrapping Charge Trapping ChargeTransport->ChargeTrapping Immobile Trapped Charges SpaceChargeField Space-Charge Field (Esc) Formation ChargeTrapping->SpaceChargeField Creates Non-uniform Charge Distribution EO_Effect Electro-Optic Effect (Pockels Effect) SpaceChargeField->EO_Effect Induces RefractiveIndex Refractive Index Modulation (Δn) EO_Effect->RefractiveIndex Results in

Caption: Workflow for preparing DR1-doped polymer films via spin coating.

Protocol for Two-Beam Coupling (TBC) Experiment

This protocol describes the measurement of the two-beam coupling gain, a key indicator of the photorefractive effect.

Equipment:

  • Laser source (e.g., He-Ne laser at 633 nm or a diode laser at a wavelength where the material is sensitive)

  • Beam splitter

  • Mirrors

  • Neutral density filters

  • High voltage power supply

  • Sample holder with electrical contacts

  • Photodetectors (at least two)

  • Data acquisition system (e.g., oscilloscope or computer with A/D converter)

Procedure:

  • Experimental Setup:

    • Arrange the optical components as shown in the diagram below. The laser beam is split into two beams of controlled intensity, often referred to as the "pump" and "signal" beams.

    • The two beams are directed to overlap on the sample at a specific angle.

    • The sample is mounted in a holder connected to a high voltage power supply to apply an external electric field, which is necessary to drift the charge carriers.

    • Photodetectors are placed to measure the intensity of both beams after they pass through the sample.

  • Measurement:

    • With the electric field off, measure the initial intensities of the two transmitted beams.

    • Apply the electric field.

    • Block the pump beam and measure the intensity of the signal beam.

    • Block the signal beam and measure the intensity of the pump beam.

    • Unblock both beams and allow the grating to form. Measure the steady-state intensities of both transmitted beams.

    • The gain in the signal beam and the corresponding loss in the pump beam are indicative of photorefractive two-beam coupling.

  • Data Analysis:

    • The two-beam coupling gain coefficient (Γ) can be calculated using the following formula: Γ = (1/L) * [ln(I_signal_with_pump / I_signal_without_pump) - ln(I_pump_with_signal / I_pump_without_signal)] where L is the effective interaction length of the beams within the sample, and I represents the measured intensities.

Protocol for Degenerate Four-Wave Mixing (DFWM) Experiment

This protocol is used to measure the diffraction efficiency of the photorefractive grating.

Equipment:

  • Same as for the two-beam coupling experiment, with the addition of a third beam (probe beam) and a third photodetector. The probe beam is typically counter-propagating to one of the writing beams.

Procedure:

  • Experimental Setup:

    • The setup is similar to the two-beam coupling setup, but with two counter-propagating pump beams and a probe beam incident on the sample.

  • Measurement:

    • The two writing beams (pump beams) interfere in the sample to write the photorefractive grating.

    • The probe beam is diffracted by this grating.

    • A photodetector is positioned to measure the intensity of the diffracted probe beam.

  • Data Analysis:

    • The diffraction efficiency (η) is calculated as the ratio of the diffracted beam intensity to the incident probe beam intensity: η = (I_diffracted / I_incident) * 100%

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling solvents and chemicals.

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Exercise caution when working with high-voltage power supplies.

  • Follow all laser safety protocols relevant to the laser class being used.

Troubleshooting

  • Low Diffraction Efficiency/Gain:

    • Increase the applied electric field.

    • Optimize the concentration of DR1 and other components.

    • Ensure good optical quality of the polymer film (low scattering).

    • Check the overlap and coherence of the laser beams.

  • Slow Response Time:

    • Incorporate a plasticizer to lower the glass transition temperature of the polymer.

    • Increase the intensity of the writing beams.

  • Film Quality Issues (e.g., pinholes, haze):

    • Filter the polymer solution before spin coating.

    • Optimize the spin coating parameters (speed, time).

    • Ensure the substrates are scrupulously clean.

    • Optimize the drying process to prevent rapid solvent evaporation.

Application Notes and Protocols for the Use of Disperse Red 1 in the Fabrication of Electro-Optic Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Disperse Red 1 (DR1), a versatile chromophore, in the fabrication of electro-optic (EO) devices. DR1 is a well-regarded nonlinear optical (NLO) material, primarily used as an azobenzene dye, that can be incorporated into various polymer matrices to create materials with significant electro-optic effects.[1][2] These materials are foundational for developing devices such as electro-optic modulators and optical switches.[3]

Principle of Operation: The Electro-Optic Effect in DR1-Doped Polymers

The electro-optic effect in DR1-doped polymers stems from the alignment of the DR1 chromophores within a host polymer matrix. DR1 possesses a large dipole moment, and when subjected to a strong electric field, typically at an elevated temperature near the polymer's glass transition temperature (Tg), these chromophores align. This process, known as poling, breaks the initial centrosymmetry of the material, inducing a macroscopic second-order nonlinear optical susceptibility (χ(2)) and consequently, the Pockels effect (a linear electro-optic effect). This allows for the modulation of the refractive index of the material by an external electric field, which is the fundamental principle behind the operation of electro-optic modulators.

The efficiency of this process and the resulting electro-optic activity depend on several factors, including the concentration of DR1, the choice of the host polymer, the poling conditions (temperature, voltage), and the device architecture.

Signaling Pathway of Photo-Induced Reorientation

This compound is known to undergo photo-induced trans-cis-trans isomerization, which can lead to molecular reorientation.[4] When polarized light is used, this process can drive the DR1 chromophores into a more ordered state, enhancing the electro-optic activity.[4]

G cluster_photoisomerization Photo-Induced Isomerization cluster_reorientation Molecular Reorientation Trans_Isomer Trans Isomer (Stable) Cis_Isomer Cis Isomer (Less Stable) Trans_Isomer->Cis_Isomer Photon Absorption (e.g., 532 nm) Cis_Isomer->Trans_Isomer Thermal Relaxation or Photon Absorption Random_Orientation Randomly Oriented Chromophores Aligned_Orientation Aligned Chromophores Random_Orientation->Aligned_Orientation Polarized Light or Electric Field Poling Enhanced_EO_Activity Enhanced Electro-Optic Activity Aligned_Orientation->Enhanced_EO_Activity Leads to

Photo-isomerization and reorientation of DR1.

Quantitative Data on DR1-Based Electro-Optic Materials

The performance of electro-optic devices is quantified by several key parameters. The following tables summarize reported values for DR1 incorporated into various polymer systems.

Table 1: Electro-Optic Coefficients of DR1-Doped Polymers
Host PolymerDR1 ConcentrationPoling Field (V/µm)Wavelength (nm)r₃₃ (pm/V)r₁₃ (pm/V)Reference
PMMANot SpecifiedNot SpecifiedNot Specified~10~10
Polyurethane (PUR-DR19)Covalently bondedNot Specified633Not Reported13
Polyurethane (PUR-DR19)Covalently bondedNot Specified800Not Reported5
Sol-gelNot Specified6015804.5Not Reported
Table 2: Performance of DR1-Based Electro-Optic Modulators
Device StructureCore LayerHalf-Wave Voltage (V)Propagation Loss (dB/cm)Wavelength (nm)Reference
Mach-ZehnderDR1 doped Fluorinated Polyimide~5.41.14Not Specified
Table 3: Properties of Polymer Dispersed Liquid Crystal (PDLC) with DR1
DopantConcentration (wt./wt.)Threshold Voltage (V)Response Time (ms)Reference
None (Undoped)0%34.87Not Reported
DR10.05%10.193.14
Carbon Nanoparticles0.05%9.262.81

Experimental Protocols

Detailed methodologies for key experiments in the fabrication and characterization of DR1-based electro-optic devices are provided below.

Protocol 1: Fabrication of DR1-Doped Polymer Thin Films

This protocol describes the preparation of a guest-host system of DR1 in a PMMA matrix.

Materials:

  • This compound (DR1) powder

  • Poly(methyl methacrylate) (PMMA)

  • Chloroform (or other suitable solvent)

  • Indium Tin Oxide (ITO) coated glass substrates

  • Micropipettes

  • Spin coater

  • Hotplate or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a solution of PMMA in chloroform. The concentration will depend on the desired film thickness.

    • Prepare a separate stock solution of DR1 in chloroform.

    • Add the DR1 stock solution to the PMMA solution to achieve the desired weight percentage of DR1 in the final polymer film. Common concentrations range from 5% to 15% by weight.

    • Stir the mixture thoroughly until the DR1 is completely dissolved.

  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates using a standard cleaning procedure (e.g., sonication in acetone, then isopropanol, followed by drying with nitrogen).

  • Film Deposition:

    • Dispense the DR1/PMMA solution onto the center of the cleaned ITO substrate.

    • Spin coat the solution at a speed and duration optimized to achieve the desired film thickness (typically 1-5 µm).

  • Drying:

    • Carefully transfer the coated substrate to a hotplate or into a vacuum oven.

    • Bake the film at a temperature below the glass transition temperature of PMMA (e.g., 60-80 °C) for a sufficient time (e.g., 1-2 hours) to remove the solvent completely.

Protocol 2: Electric Field Poling of DR1-Doped Films

This protocol outlines the process of corona poling to induce electro-optic activity in the fabricated thin films.

Materials:

  • DR1-doped polymer film on an ITO substrate

  • Corona poling setup (including a high voltage power supply, a needle electrode, and a heated stage)

  • Temperature controller

Procedure:

  • Setup:

    • Place the DR1/PMMA film on the heated stage of the poling setup, with the ITO layer acting as the ground electrode.

    • Position the corona needle electrode a fixed distance (typically 1-2 cm) above the polymer film.

  • Heating:

    • Heat the sample to a temperature near the glass transition temperature of the polymer matrix (for PMMA, this is around 105-115 °C). This allows for increased mobility of the DR1 chromophores.

  • Voltage Application:

    • Apply a high DC voltage (typically 5-10 kV) to the needle electrode. This creates a corona discharge, depositing ions on the surface of the polymer film and creating a strong electric field across its thickness.

  • Poling:

    • Maintain the temperature and applied voltage for a set duration (e.g., 15-60 minutes) to allow the DR1 molecules to align with the electric field.

  • Cooling:

    • While keeping the high voltage applied, cool the sample down to room temperature. This "freezes" the aligned orientation of the chromophores.

  • Voltage Removal:

    • Once the sample has returned to room temperature, the high voltage can be switched off. The film is now poled and exhibits electro-optic properties.

Workflow for Thin Film Preparation and Poling

G cluster_prep Film Preparation cluster_poling Electric Field Poling Solution Prepare DR1/Polymer Solution Spincoat Spin Coat Film Solution->Spincoat Clean Clean Substrate Clean->Spincoat Dry Dry Film Spincoat->Dry Heat Heat to Tg Dry->Heat Transfer to Poling Setup Apply_V Apply High Voltage Heat->Apply_V Cool Cool to Room Temp (Voltage On) Apply_V->Cool Remove_V Remove Voltage Cool->Remove_V Poled_Film Poled EO Film Remove_V->Poled_Film Results in

Workflow for DR1-doped film preparation and poling.

Protocol 3: Characterization of the Electro-Optic Coefficient (r₃₃)

This protocol provides a simplified overview of measuring the r₃₃ coefficient using a Mach-Zehnder interferometer.

Materials:

  • Poled DR1-doped polymer film

  • Mach-Zehnder interferometer setup

  • Laser source (e.g., He-Ne laser at 632.8 nm)

  • Function generator

  • Lock-in amplifier

  • Photodetector

  • Oscilloscope

Procedure:

  • Setup:

    • Place the poled DR1 film in one arm of the Mach-Zehnder interferometer.

    • Apply a modulating AC voltage (Vm) from the function generator across the film.

  • Measurement:

    • The applied AC voltage modulates the refractive index of the film, which in turn modulates the phase of the laser beam passing through that arm of the interferometer.

    • This phase modulation results in an intensity modulation at the output of the interferometer, which is detected by the photodetector.

  • Data Acquisition:

    • The output signal from the photodetector is fed into a lock-in amplifier, which is referenced to the frequency of the applied AC voltage.

    • The magnitude of the modulated signal is proportional to the electro-optic coefficient.

  • Calculation:

    • The electro-optic coefficient (r₃₃) can be calculated from the measured modulation depth, the applied voltage, the wavelength of the light, and the physical parameters of the film and the experimental setup.

Logical Diagram for EO Coefficient Measurement

G Poled_Sample Poled DR1 Film MZI Place in Mach-Zehnder Interferometer Poled_Sample->MZI Apply_Vac Apply Modulating AC Voltage MZI->Apply_Vac Phase_Mod Phase Modulation of Laser Beam Apply_Vac->Phase_Mod Intensity_Mod Intensity Modulation at Output Phase_Mod->Intensity_Mod Detect Detect with Photodetector Intensity_Mod->Detect Analyze Analyze with Lock-in Amplifier Detect->Analyze Calculate Calculate r₃₃ Analyze->Calculate

Measurement of the electro-optic coefficient.

Safety Precautions

  • When working with organic solvents such as chloroform, always use a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High voltage is used during the corona poling process. Ensure that the setup is properly shielded and that all safety interlocks are in place before operation.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

These application notes and protocols provide a comprehensive guide for researchers and scientists to fabricate and characterize electro-optic devices using this compound. The provided quantitative data and detailed methodologies will aid in the successful implementation of DR1 in various electro-optic applications.

References

Application Notes: Disperse Red 1 for Visualizing Polymer Morphology and Phase Separation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Red 1 (DR1) is a versatile azobenzene dye widely used in polymer science.[1][2] As a "push-pull" azobenzene, its structure features electron donor and acceptor groups, resulting in a significant dipole moment.[3] This chemical structure imparts valuable properties for material science applications, including non-linear optical (NLO) effects and, critically for these notes, sensitivity to the local environment.[1][2] DR1's solvatochromism—the change in its absorption spectrum with the polarity of its surroundings—makes it an effective probe for visualizing polymer morphology, identifying amorphous regions, and monitoring phase separation in polymer blends. Its applications extend to functional materials, stimuli-responsive systems, and advanced polymer characterization.

These notes provide detailed protocols for utilizing this compound as a visualization agent in polymer systems, intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueSource
Chemical Name 2-[Ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
Synonyms N-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline, DR1
CAS Number 2872-52-8
Molecular Formula C₁₆H₁₈N₄O₃
Molecular Weight 314.34 g/mol
Appearance Burgundy red powder
Melting Point 160-162 °C
Absorption Max (λmax) ~502 nm
Solubility (in DMSO) 9.33 mg/mL (29.69 mM)

Principle of Visualization

The utility of this compound as a probe for polymer morphology stems from two primary mechanisms:

  • Preferential Partitioning: In multiphase systems, such as semi-crystalline polymers or immiscible polymer blends, DR1 will preferentially dissolve in or adsorb to one phase over another. This partitioning is typically driven by thermodynamic compatibility, with the dye favoring the amorphous regions or the polymer phase with more similar polarity. This differential staining allows for direct visualization of the phase domains using microscopy.

  • Solvatochromism: this compound exhibits solvatochromism, meaning its color (and absorption spectrum) is sensitive to the polarity of its microenvironment. An absorption band around 425 nm is dominant in polar environments, while a band at ~500 nm prevails in apolar solvents. When incorporated into a polymer blend, the dye molecules located in different phases will experience different local polarities, potentially leading to distinct colors that delineate the phase-separated morphology.

The process of mixing polymers can be challenging due to low mixing entropy, often leading to phase separation. This separation can occur through mechanisms like spinodal decomposition or nucleation and growth, creating distinct regions rich in one polymer type. Visualizing the resulting morphology is crucial as it dictates the material's final mechanical and physical properties.

Experimental Protocols

Herein are detailed methodologies for using this compound to visualize polymer structures.

Protocol 1: Visualization of Polymer Film Morphology by Solution Casting

This protocol describes the preparation of a dye-doped polymer film for analysis of its morphology and phase separation via optical or fluorescence microscopy.

Materials:

  • Polymer(s) of interest (e.g., Polystyrene, PMMA, PET)

  • This compound (DR1)

  • A suitable volatile solvent for both the polymer(s) and DR1 (e.g., toluene, chloroform, acetone, DMSO)

  • Glass microscope slides or petri dishes

  • Scintillation vials or beakers

  • Magnetic stirrer and stir bars

Equipment:

  • Analytical balance

  • Optical microscope (with transmission and/or fluorescence capabilities)

  • Spin coater (optional, for thin films)

  • Vacuum oven or desiccator

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the polymer(s) in the chosen solvent at a desired concentration (e.g., 5-10% w/v).

    • Prepare a separate stock solution of this compound in the same solvent (e.g., 0.1 mg/mL).

    • In a new vial, combine the polymer solution with the DR1 solution to achieve a final dye concentration of 0.1-1% by weight relative to the polymer. For a 10% polymer solution, this creates a deeply colored mixture.

    • Stir the final solution until it is completely homogeneous.

  • Film Casting:

    • Drop Casting: Pipette a known volume of the polymer-dye solution onto a clean glass slide or into a petri dish. Allow the solvent to evaporate slowly in a fume hood, preferably under a cover to prevent dust contamination and control the evaporation rate.

    • Spin Coating (for thin films): Pipette the solution onto a substrate mounted on the spin coater. Spin at a set speed (e.g., 1000-3000 rpm) for 30-60 seconds to create a thin, uniform film.

  • Drying:

    • Transfer the cast film to a vacuum oven.

    • Dry the film under vacuum at a temperature below the polymer's glass transition temperature (Tg) to remove all residual solvent. Drying can take several hours to overnight.

  • Imaging:

    • Place the resulting polymer film under an optical microscope.

    • Observe the film in bright-field transmission mode to visualize the distribution of the dye. Regions with higher dye concentration will appear more intensely colored.

    • If using a fluorescence microscope, excite the sample near the absorption maximum of DR1 (~500 nm) and collect the emission.

Protocol 2: High-Temperature Staining of Hydrophobic Polymer Fabrics

This protocol is adapted from standard dyeing procedures for hydrophobic polymers like polyethylene terephthalate (PET) and is suitable for visualizing the morphology of polymer fibers or fabrics.

Materials:

  • Polymer fabric or fibers (e.g., pre-scoured PET)

  • This compound

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid (for pH adjustment)

  • Deionized water

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

Equipment:

  • Laboratory-scale high-temperature dyeing machine or a sealed, heatable pressure vessel

  • Beakers and heating mantle

  • pH meter

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath containing this compound (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and deionized water.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polymer fabric into the dye bath at room temperature.

    • Seal the vessel and raise the temperature to 120-130°C at a rate of approximately 2°C/minute.

    • Hold the temperature at 120-130°C for 60 minutes to allow the dye to diffuse into the amorphous regions of the polymer matrix.

    • Cool the vessel down to approximately 70°C at a rate of 3°C/minute.

  • Post-Treatment (Reduction Clearing):

    • Drain the dye bath and rinse the dyed fabric with hot water.

    • Prepare a clearing solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) in water.

    • Treat the fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed dye from the surface.

    • Rinse the fabric thoroughly with water and allow it to dry.

  • Analysis:

    • Cross-sections of the dyed fibers can be prepared and observed under a microscope to visualize the extent of dye penetration and identify dye-rich (amorphous) and dye-poor (crystalline) regions.

Data Presentation

The following table summarizes typical experimental systems and observations when using this compound.

Polymer SystemDye Concentration (% w/w)MethodObservation TechniqueKey FindingReference
Poly(methyl methacrylate) (PMMA)0.5%Doped into monomer before polymerizationThermomechanical AnalysisDR1 addition decreased the glass transition temperature (Tg) but increased Young's Modulus, a phenomenon known as antiplasticization.
Hydroxypropyl cellulose (HPC)Not specifiedSolution castingUV-Vis & FTIR SpectroscopyReversible light-induced solubilization of DR1 aggregates was observed, suggesting photo-fluidity within the polymer matrix.
Polyethylene terephthalate (PET) Fabric1% (of fabric weight)High-temperature dyeingColorimetryEffective dyeing of hydrophobic PET fibers in supercritical CO₂, with dye penetrating amorphous areas.
Nylon 6 FilmsNot specifiedDoped and loadedSpectroscopy, AFMPlasma treatment can be used to covalently immobilize the dye on the polymer surface, reducing leaching.

Visualizations of Workflows and Principles

G cluster_prep Sample Preparation cluster_casting Film Formation cluster_analysis Analysis A 1. Dissolve Polymer(s) in Solvent C 3. Mix Solutions (0.1-1% DR1 to Polymer) A->C B 2. Dissolve this compound in Solvent B->C D 4. Homogenize Mixture (Stirring/Sonication) C->D E 5. Cast Solution onto Substrate (e.g., Drop Cast or Spin Coat) D->E Homogeneous Solution F 6. Slow Solvent Evaporation E->F G 7. Dry Film Under Vacuum (Remove Residual Solvent) F->G H 8. Optical Microscopy G->H Dye-Doped Polymer Film I 9. Fluorescence Microscopy G->I J 10. Spectroscopic Analysis G->J

end_dot Caption: Workflow for preparing and visualizing a polymer film doped with this compound.

G cluster_blend Immiscible Polymer Blend cluster_dye This compound Partitioning cluster_result Visualization A Polymer A Matrix (e.g., Less Polar) B Polymer B Domain (e.g., More Polar) E Microscopy reveals colored domains (Polymer B) within a lightly colored matrix (Polymer A) B->E Leads to Visible Contrast C DR1 molecules preferentially migrate to the more compatible phase (Polymer B) D DR1

end_dot Caption: Principle of using DR1 to visualize phase separation in a polymer blend.

G Trans Trans-DR1 (Stable Isomer) Cis Cis-DR1 (Less Stable Isomer) Trans->Cis Light Irradiation (e.g., 532 nm) Cis->Trans Thermal Relaxation or Light

end_dot Caption: Reversible trans-cis photoisomerization of this compound.

References

Covalent Attachment of Disperse Red 1 to Polymers: Application Notes and Protocols for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the covalent attachment of Disperse Red 1 (DR1), a versatile azobenzene dye, to various polymer backbones. The resulting functional materials exhibit unique photoresponsive and nonlinear optical (NLO) properties, making them valuable for a range of applications, including optical data storage, optical switching, and the development of smart materials.

Overview of Covalent Attachment Strategies

The covalent incorporation of this compound into polymer structures offers significant advantages over simple doping or blending, most notably preventing dye leaching and aggregation, which ensures the long-term stability and performance of the material. Three primary strategies for achieving covalent attachment are outlined:

  • Polymerization of DR1-Functionalized Monomers: This "bottom-up" approach involves the initial synthesis of a monomer containing the DR1 moiety, which is then polymerized or copolymerized with other monomers. This method allows for precise control over the chromophore concentration within the polymer chain.

  • Grafting onto Existing Polymers: In this "grafting-to" method, a pre-synthesized polymer is chemically modified to create reactive sites, to which DR1 can be subsequently attached. Techniques such as radiation-induced grafting are employed for this purpose.

  • Post-Polymerization Modification: This strategy involves the chemical modification of a pre-existing polymer with a reactive functional group that can then undergo a coupling reaction with a suitably functionalized DR1 molecule.

Quantitative Data Summary

The following table summarizes key quantitative data for various polymers functionalized with this compound, providing a comparative overview of their physical and optical properties.

Polymer SystemCovalent StrategyChromophore ContentTg (°C)Tm (°C)λmax (nm)NLO CoefficientReference
Poly(this compound methacrylate)Polymerization of Monomer~15 mol % (in MMA copolymer)82 (onset)108 (onset)467-490-[1][2]
Poly(dipropargyloxybenzoates) with DR1Polymerization of MonomerHigh Density~80-478-[3]
Polyurethane with DR19 side groupsPost-Polymerization Modification----r13 = 13 pm/V @ 633 nm[4]
Polyimide with DR1 side-chainPolymerization of Monomer-215--Stable SHG below 218°C
CR-39 grafted with Poly(acryloyl chloride)-DR1GraftingVariable---Photoinduced trans-cis isomerization observed[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the covalent attachment of this compound to polymers.

Protocol 1: Synthesis of this compound Acrylate Monomer and Subsequent Polymerization

This protocol describes the synthesis of a DR1-functionalized acrylate monomer followed by its copolymerization with methyl methacrylate (MMA).

Materials:

  • This compound (DR1)

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

Part A: Synthesis of this compound Acrylate Monomer

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the this compound acrylate monomer.

Part B: Copolymerization of DR1 Acrylate and MMA

  • In a Schlenk flask, dissolve the synthesized this compound acrylate monomer and methyl methacrylate (in the desired molar ratio) in anhydrous THF.

  • Add AIBN (0.5 mol% with respect to total monomers) to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70 °C and stir for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

Protocol 2: Radiation-Induced Grafting of Acryloyl Chloride and Subsequent Immobilization of this compound

This protocol details a method for grafting poly(acryloyl chloride) onto a polymer substrate followed by the attachment of DR1.

Materials:

  • Polymer film (e.g., polydiethyleneglycol-bis-allylcarbonate, CR-39)

  • Acryloyl chloride (AC)

  • Toluene

  • This compound (DR1)

  • Dichloroethane

  • Triethylamine (TEA)

Procedure:

  • Prepare a 30% (v/v) solution of acryloyl chloride in toluene.

  • Immerse the polymer film in the monomer solution within a Pyrex ampoule.

  • Seal the ampoule under vacuum.

  • Expose the ampoule to a gamma radiation source at a dose rate of 4.4 kGy/h to achieve a grafting value of 15-18%.

  • After irradiation, remove the film, wash thoroughly with toluene to remove any homopolymer and unreacted monomer, and dry under vacuum.

  • Prepare a 0.02 M solution of this compound in dichloroethane containing triethylamine (1.2 eq relative to grafted acryloyl chloride).

  • Immerse the poly(acryloyl chloride)-grafted film in the DR1 solution and stir at room temperature for 48 hours.

  • Remove the film, wash extensively with dichloroethane and then methanol to remove unreacted DR1 and triethylamine hydrochloride.

  • Dry the functionalized film under vacuum.

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

G cluster_0 Protocol 1: Polymerization of DR1-Functionalized Monomer DR1 This compound DR1A This compound Acrylate Monomer DR1->DR1A Acylation MC Methacryloyl Chloride MC->DR1A Polymer Poly(MMA-co-DR1A) DR1A->Polymer Copolymerization MMA Methyl Methacrylate MMA->Polymer

Workflow for DR1-functionalized monomer polymerization.

G cluster_1 Protocol 2: Radiation-Induced Grafting PolymerFilm Polymer Film (e.g., CR-39) GraftedFilm Poly(AC)-grafted Film PolymerFilm->GraftedFilm Gamma Radiation AC Acryloyl Chloride AC->GraftedFilm FunctionalizedFilm DR1-Functionalized Film GraftedFilm->FunctionalizedFilm Esterification DR1 This compound DR1->FunctionalizedFilm

Workflow for radiation-induced grafting of DR1.

G cluster_2 General Strategy for Polyimide Synthesis with DR1 DR1Diamine DR1-Functionalized Diamine PolyamicAcid Poly(amic acid) with DR1 side-chain DR1Diamine->PolyamicAcid Polycondensation Dianhydride Dianhydride Dianhydride->PolyamicAcid Polyimide Polyimide with DR1 side-chain PolyamicAcid->Polyimide Thermal or Chemical Imidization

Logical flow for DR1-functionalized polyimide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disperse Red 1 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Disperse Red 1 in fluorescence microscopy. This guide provides detailed information, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals effectively utilize this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in fluorescence microscopy?

A1: this compound is a lipophilic azo dye. While traditionally used in the textile industry, its fluorescence properties make it a potential candidate for specific applications in fluorescence microscopy.[1][2] Based on its hydrophobic nature, it is hypothesized to be useful as a probe for cellular polarity or for staining lipid-rich structures, such as lipid droplets.[1][3][4]

Q2: What are the spectral properties of this compound?

A2: this compound has a maximum absorption (λmax) at approximately 502-520 nm and has been shown to be excited effectively at 532 nm. This positions it within the green-yellow region of the spectrum for excitation, with emission expected in the red region.

Q3: Is this compound toxic to cells?

A3: Yes, studies have shown that this compound can be cytotoxic and genotoxic. In vitro exposure of human cell lines to concentrations of 1.0 μg/mL and 2.0 μg/mL has been reported to cause cellular damage. It is crucial to use the lowest effective concentration and to perform viability assays to determine the optimal concentration for your specific cell type and experimental duration, especially in live-cell imaging.

Q4: How should I prepare a stock solution of this compound?

A4: this compound has poor water solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. Sonication may be required to fully dissolve the powder. Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Experimental Protocols and Data

Spectral Properties and Recommended Filter Sets

The table below summarizes the key spectral properties of this compound and provides a starting point for selecting the appropriate filter sets for your microscope.

ParameterValueRecommended Filter Set
Absorption Maximum (λmax) ~502-520 nmTRITC / mCherry or similar
Excitation Wavelength ~540 - 580 nm
Emission Wavelength ~600 - 660 nm
Recommended Starting Concentrations for Staining

Given the cytotoxicity of this compound, it is critical to optimize the concentration. The following are suggested starting ranges for optimization.

ApplicationSuggested Starting ConcentrationIncubation Time
Live Cell Imaging 0.1 - 1.0 µg/mL (approx. 0.3 - 3 µM)15 - 30 minutes
Fixed Cell Staining 1.0 - 5.0 µg/mL (approx. 3 - 16 µM)30 - 60 minutes

Note: Always perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio while minimizing cellular toxicity.

Protocol for Staining Live Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (start with 0.5 µg/mL).

  • Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed culture medium or buffer to remove excess dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with an appropriate filter set (e.g., TRITC/mCherry).

Protocol for Staining Fixed Cells
  • Cell Preparation and Fixation: Plate and grow cells as for live-cell imaging. Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing after Fixation: Wash the cells twice with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

  • Prepare Staining Solution: Dilute the this compound stock solution in PBS to the desired final concentration (start with 2.0 µg/mL).

  • Staining and Incubation: Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Image using a fluorescence microscope.

Troubleshooting Guide

High background, low signal, and phototoxicity are common issues in fluorescence microscopy. Below is a guide to troubleshoot problems you may encounter when using this compound.

Problem: High Background Fluorescence
Possible CauseRecommended Solution
Excess Dye Increase the number and duration of washing steps after incubation.
Dye Aggregation Prepare the staining solution fresh from the DMSO stock immediately before use. Consider adding a non-ionic surfactant like Pluronic F-127 (0.01-0.05%) to the staining buffer to prevent aggregation. Filter the staining solution through a 0.2 µm filter.
Non-specific Binding Decrease the dye concentration. For fixed cells, consider adding a blocking step (e.g., with BSA or serum) before staining.
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using a dye with a longer wavelength emission if possible.
Problem: Weak or No Fluorescence Signal
Possible CauseRecommended Solution
Inadequate Dye Concentration Increase the concentration of this compound. Perform a titration to find the optimal concentration.
Insufficient Incubation Time Increase the incubation period to allow for better dye uptake.
Poor Dye Solubility/Aggregation Ensure the dye is fully dissolved in DMSO before preparing the aqueous staining solution. Use a surfactant or sonicate the final staining solution briefly.
Photobleaching Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells. Reduce laser power or camera exposure time.
Incorrect Filter Sets Verify that your microscope's excitation and emission filters are appropriate for the spectral properties of this compound.
Problem: Evidence of Cell Toxicity (in Live-Cell Imaging)
Possible CauseRecommended Solution
Dye Concentration is too High Significantly reduce the concentration of this compound. Perform a cell viability assay (e.g., Trypan Blue or a live/dead stain) in parallel with your staining experiments.
Prolonged Exposure Reduce the incubation time with the dye.
Phototoxicity Minimize light exposure during imaging. Use the lowest possible laser power and exposure time.

Visual Guides

Experimental Workflow for Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (Dilute in medium/buffer) prep_stock->prep_working stain Add Staining Solution prep_working->stain prep_cells Prepare Cells (Plate and grow) prep_cells->stain incubate Incubate (Protected from light) stain->incubate wash Wash Cells incubate->wash image Image with Fluorescence Microscope wash->image

Caption: General experimental workflow for cell staining with this compound.

Troubleshooting Logic for High Background

Caption: Decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: Improving the Photostability of Disperse Red 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the photostability of the azo dye Disperse Red 1 for long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is photostability a concern?

This compound (DR1) is a versatile azo dye known for its use in dyeing synthetic fibers like polyester and in polymer science for applications such as creating photo-isomerizable materials.[1][2][3] In imaging and microscopy, its utility can be limited by photobleaching, which is the irreversible photochemical destruction of a dye molecule, causing it to lose its ability to fluoresce upon light exposure.[4] This fading compromises long-term or time-lapse imaging experiments by reducing the signal-to-noise ratio and potentially leading to false quantitative results.[5]

Q2: What are the primary causes of photobleaching in this compound?

Like most organic fluorophores, the photobleaching of this compound is primarily caused by the interaction of the excited-state dye molecule with its environment, particularly molecular oxygen. The general mechanism involves these key steps:

  • Excitation: The dye absorbs a photon from the excitation light source, moving from its ground singlet state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The molecule can transition from the excited singlet state to a long-lived, highly reactive excited triplet state (T₁).

  • Photochemical Reaction: In the triplet state, the dye is highly susceptible to reacting with surrounding molecules, especially oxygen, leading to irreversible covalent bond cleavage and the permanent loss of fluorescence.

Q3: What are the main strategies to improve the photostability of this compound?

There are three primary strategies to mitigate photobleaching:

  • Use of Antifade Agents: Incorporating chemical compounds that scavenge reactive oxygen species (ROS) or quench the reactive triplet state of the fluorophore.

  • Environmental Control: Embedding the dye in a protective matrix, such as a polymer, can shield it from oxygen and reduce molecular mobility, thereby enhancing stability.

  • Optimization of Imaging Parameters: Carefully controlling the imaging conditions, such as minimizing excitation light intensity and exposure time, can significantly reduce the rate of photobleaching.

Q4: Can incorporating this compound into a polymer matrix improve its photostability?

Yes, embedding DR1 into a polymer matrix like poly(methyl methacrylate) (PMMA) can enhance its photostability. The polymer matrix can limit the dye's exposure to molecular oxygen and restrict molecular movements that might contribute to degradation pathways. The stability of the dye is shown to be dependent on the chemical structure and photostability of the polymer matrix itself.

Troubleshooting Guide

Problem: Rapid loss of this compound fluorescence signal during imaging.

Potential Cause Troubleshooting Steps & Solutions
High Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing the spectral quality.
Prolonged Exposure Time Use the shortest possible camera exposure time. For capturing images, find the region of interest using transmitted light or a lower light intensity, then switch to fluorescence for the final capture.
Presence of Molecular Oxygen Use a commercial or custom-made antifade mounting medium containing oxygen scavengers like glucose oxidase or reactive oxygen species scavengers. Examples include media containing n-Propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).
Incompatible Mounting Medium The choice of mounting medium can significantly affect photostability. Some antifade agents may react with certain dyes. It is recommended to test different antifade reagents to find the optimal one for your experimental setup. Commercial solutions like ProLong Gold and VECTASHIELD are often effective.
Suboptimal Microscope Filters Ensure that the excitation and emission filters are correctly matched to the spectral properties of this compound. Mismatched filters can lead to unnecessary light exposure and inefficient signal detection.

Quantitative Data: Comparison of Common Antifade Agents

While specific quantitative photostability data for this compound with various antifade agents is limited in the literature, the following table summarizes the properties and effectiveness of commonly used antifade reagents that can be tested.

Antifade AgentMechanism of ActionAdvantagesDisadvantages
p-Phenylenediamine (PPD) Reactive Oxygen Species ScavengerHighly effective at reducing fading.Can cause weak and diffused fluorescence after storage. May react with and cleave cyanine dyes.
n-Propyl gallate (NPG) Reactive Oxygen Species ScavengerNontoxic and suitable for live-cell imaging.Can have anti-apoptotic properties, potentially interfering with biological studies. Difficult to dissolve.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Reactive Oxygen Species ScavengerLess toxic than PPD. Often used for live-cell work.Less effective than PPD. May have anti-apoptotic properties.
ROXS (Reducing and Oxidizing System) Depopulates reactive triplet states to restore the ground state.Can significantly improve the performance of many organic dyes.Performance can be dye-specific, requiring optimization.

Visualizations and Workflows

Photobleaching Pathway of a Fluorophore

The following diagram illustrates the simplified Jablonski diagram, including the pathway to the reactive triplet state that leads to photobleaching.

G Simplified Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Simplified Jablonski diagram showing the excitation and fluorescence cycle, and the competing photobleaching pathway via the triplet state.

Experimental Workflow for Enhancing Photostability

This workflow outlines the decision-making process and steps for improving the photostability of this compound in an imaging experiment.

G cluster_prep Preparation cluster_strats Strategies cluster_action Action & Evaluation start Start: Prepare Sample with this compound decision Choose Stabilization Strategy start->decision antifade Strategy 1: Use Antifade Mounting Medium decision->antifade Chemical polymer Strategy 2: Embed in Polymer Matrix decision->polymer Environmental settings Strategy 3: Optimize Imaging Settings decision->settings Instrumental image Perform Long-Term Imaging Experiment antifade->image polymer->image settings->image evaluate Evaluate Photostability image->evaluate good Result: Sufficient Stability evaluate->good Yes bad Result: Insufficient Stability evaluate->bad No bad->decision Re-evaluate Strategy

Caption: A workflow diagram illustrating the process for selecting and implementing a strategy to improve dye photostability.

Experimental Protocols

Protocol 1: Preparing a Mounting Medium with DABCO Antifade Agent

This protocol is adapted from standard laboratory procedures for creating an antifade mounting medium.

Materials:

  • MOWIOL® 4-88 (polyvinyl alcohol)

  • Glycerol

  • Deionized water

  • 0.2 M Tris buffer (pH 8.5)

  • DABCO (1,4-diazabicyclo[2.2.2]octane)

  • Centrifuge

Procedure:

  • In a beaker, add 2.4 g of MOWIOL® 4-88 to 6 g of glycerol and stir to create a uniform mixture.

  • Add 6 mL of deionized water and continue stirring at room temperature for several hours until the MOWIOL begins to dissolve.

  • Add 12 mL of 0.2 M Tris buffer (pH 8.5).

  • Heat the mixture to approximately 50°C for 10 minutes, mixing occasionally until the MOWIOL is fully dissolved.

  • Clarify the solution by centrifuging at 5,000 x g for 15 minutes.

  • Carefully transfer the supernatant to a new tube. Add DABCO to a final concentration of 2.5% (w/v) and dissolve completely.

  • Aliquot the final solution into airtight tubes and store at -20°C. Once thawed, the solution is stable for several weeks at 4°C.

  • To use, apply a small drop to your sample slide before placing the coverslip.

Protocol 2: Preparing a this compound-Doped PMMA Thin Film

This protocol provides a general method for embedding this compound into a poly(methyl methacrylate) (PMMA) film for enhanced stability.

Materials:

  • This compound (DR1)

  • Poly(methyl methacrylate) (PMMA)

  • A suitable solvent (e.g., toluene or acetone)

  • Glass microscope slides or quartz substrates

  • Spin-coater

  • Vacuum oven

Procedure:

  • Solution Preparation: Prepare a stock solution of PMMA in the chosen solvent (e.g., 10% w/v). Prepare a separate stock solution of DR1 in the same solvent.

  • Doping: Mix the PMMA and DR1 solutions to achieve the desired final dye concentration (e.g., 1-5% by weight relative to the polymer). Ensure the solution is homogenous.

  • Film Casting:

    • Thoroughly clean the glass or quartz substrates.

    • Dispense a small amount of the DR1/PMMA solution onto the center of the substrate. . Spin-coat the solution at a defined speed (e.g., 1000-3000 rpm) for 30-60 seconds to create a thin, uniform film. The final thickness will depend on the solution viscosity and spin speed.

  • Drying: Transfer the coated substrate to a vacuum oven. Dry the film at a temperature below the glass transition temperature of PMMA (approx. 105°C) for several hours to remove all residual solvent.

  • Storage: Store the prepared films in a dark, dry environment before use in imaging experiments.

References

Troubleshooting poor solubility of Disperse Red 1 in specific solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Disperse Red 1 in various solvents. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a non-ionic azo dye, characterized by its low solubility in water and higher solubility in certain organic solvents. Its solubility is influenced by the polarity of the solvent, the presence of aromatic rings in its structure, and its ability to form hydrogen bonds.[1] It is practically insoluble in water, with a reported solubility of 169.7 µg/L at 25°C.[2][3] However, it is known to be soluble in solvents like ethanol, acetone, and benzene.[4][5]

Q2: Why is this compound poorly soluble in many common solvents?

The poor solubility of this compound can be attributed to its molecular structure. The molecule contains non-polar aromatic rings, which contribute to its hydrophobicity and limit its solubility in polar solvents like water. While it does have polar groups, including a nitro group and a hydroxyl group, that allow for some interaction with polar organic solvents, the overall non-polar character of the molecule dominates its solubility behavior.

Q3: Are there any recommended solvents for dissolving this compound?

Based on available data, the following solvents are recommended for dissolving this compound:

  • Good Solubility: Acetone, Benzene, Ethanol

  • Moderate to High Solubility: Dimethyl Sulfoxide (DMSO). There are conflicting reports on the exact solubility in DMSO, with values cited as 9.33 mg/mL and 83.3 mg/mL. It is advisable to perform a small-scale test to determine the solubility for your specific application. Sonication is often recommended to aid dissolution in DMSO.

  • Slight Solubility: Methanol (sonication may be required).

Q4: How does temperature affect the solubility of this compound?

For disperse dyes in general, solubility tends to increase with an increase in temperature. This principle can be applied to this compound to enhance its dissolution in a given solvent. However, it is crucial to consider the boiling point of the solvent and the thermal stability of the dye to avoid degradation.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Please note that some of the data is qualitative.

SolventSolubilityTemperature (°C)Notes
Water169.7 µg/L25Practically insoluble
EthanolSolubleNot Specified
AcetoneSolubleNot Specified
BenzeneSolubleNot Specified
Dimethyl Sulfoxide (DMSO)9.33 mg/mL - 83.3 mg/mLNot SpecifiedSonication recommended
MethanolSlightly SolubleNot SpecifiedSonication may be required

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to troubleshoot and overcome common issues with the solubility of this compound.

Issue: this compound is not dissolving in the chosen solvent.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Solubility Observed check_solvent Step 1: Verify Solvent Choice - Is it a recommended solvent? - Is the solvent pure? start->check_solvent select_new_solvent Action: Select a more appropriate solvent (e.g., DMSO, Acetone) check_solvent->select_new_solvent No increase_temp Step 2: Apply Gentle Heating - Warm the solution while stirring. - Do not exceed solvent's boiling point. check_solvent->increase_temp Yes select_new_solvent->increase_temp sonication Step 3: Use Sonication - Apply ultrasonic waves to break up aggregates. increase_temp->sonication co_solvent Step 4: Consider a Co-solvent System - Prepare a concentrated stock in a good solvent (e.g., DMSO). - Add dropwise to the target solvent. sonication->co_solvent dispersant Step 5: Use a Dispersing Agent/Surfactant - For aqueous systems, consider adding a suitable dispersant. co_solvent->dispersant end_soluble Result: Soluble dispersant->end_soluble Success end_insoluble Result: Still Insoluble - Re-evaluate experimental parameters. dispersant->end_insoluble Failure

Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound.

Q&A Troubleshooting

Q: My this compound is not dissolving in my chosen alcohol (e.g., ethanol). What should I do first?

A: First, ensure the alcohol is of high purity and anhydrous, as water content can significantly reduce the solubility of this compound. If the purity is confirmed, try gently warming the solution while stirring. An increase in temperature often enhances solubility.

Q: I have tried heating, but the dye still won't dissolve completely. What is the next step?

A: Sonication can be a very effective method to break down aggregates of the dye powder and facilitate dissolution. Use a bath sonicator for 10-15 minute intervals, allowing the solution to cool between cycles to prevent solvent evaporation or dye degradation.

Q: I need to use this compound in a solvent where it has low solubility. Is there a way to achieve this?

A: Yes, using a co-solvent system is a common and effective strategy. First, prepare a concentrated stock solution of this compound in a good solvent, such as DMSO. Then, add this stock solution dropwise to your target solvent while vigorously stirring. This method helps to keep the dye molecules dispersed and prevents them from precipitating out.

Q: Can I use a surfactant or dispersing agent to improve solubility in an aqueous system?

A: While this compound is intended for non-aqueous applications, if you need to create a dispersion in an aqueous medium, the use of a suitable dispersing agent is necessary. These agents work by adsorbing onto the surface of the dye particles, preventing them from aggregating and keeping them suspended in the liquid. The choice of dispersing agent will depend on the specific requirements of your experiment.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a method for determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., acetone, DMSO)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • Filter (0.45 µm PTFE)

Methodology Workflow

Protocol_Workflow start Start: Prepare Supersaturated Solution add_excess 1. Add excess this compound to a known volume of solvent. start->add_excess equilibrate 2. Equilibrate the solution at a constant temperature with stirring for 24h. add_excess->equilibrate filter_solution 3. Filter the solution to remove undissolved solid. equilibrate->filter_solution prepare_dilutions 4. Prepare a series of dilutions of the saturated solution. filter_solution->prepare_dilutions measure_absorbance 5. Measure the absorbance of the dilutions using a spectrophotometer. prepare_dilutions->measure_absorbance calibration_curve 6. Create a calibration curve of absorbance vs. concentration. measure_absorbance->calibration_curve calculate_solubility 7. Determine the concentration of the saturated solution from the curve. calibration_curve->calculate_solubility end Result: Solubility Determined calculate_solubility->end

Caption: A workflow diagram for the experimental determination of this compound solubility.

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound powder and add it to a known volume of the selected solvent in a sealed container.

    • Place the container on a magnetic stirrer and allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure saturation.

  • Sample Preparation:

    • After equilibration, allow the solution to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PTFE filter to remove any remaining undissolved particles.

  • Spectrophotometric Analysis:

    • Prepare a series of dilutions of the filtered saturated solution with the same solvent.

    • Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of this compound in that solvent (to be determined by scanning the spectrum of a dilute solution).

    • Create a calibration curve by plotting absorbance versus the known concentrations of the dilutions.

  • Calculation of Solubility:

    • Measure the absorbance of the undiluted, filtered saturated solution.

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the solubility of the dye in that solvent at the specified temperature.

Molecular Interactions

The solubility of this compound is governed by the interplay of intermolecular forces between the dye molecule and the solvent molecules.

Molecular_Interactions cluster_polar Polar Aprotic Solvents (e.g., Acetone, DMSO) cluster_polar_protic Polar Protic Solvents (e.g., Ethanol) cluster_nonpolar Non-polar Solvents (e.g., Benzene) DR1 This compound - Aromatic Rings (Non-polar) - Nitro Group (Polar) - Hydroxyl Group (Polar) polar_aprotic Solvent Molecules - Dipole-Dipole Interactions DR1->polar_aprotic Good Interaction (Dipole-Dipole) polar_protic Solvent Molecules - Hydrogen Bonding - Dipole-Dipole Interactions DR1->polar_protic Good Interaction (H-Bonding) nonpolar Solvent Molecules - London Dispersion Forces DR1->nonpolar Moderate Interaction (van der Waals)

Caption: A diagram illustrating the potential intermolecular interactions between this compound and different types of solvents.

References

pH sensitivity and its effect on Disperse Red 1 spectral properties

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Disperse Red 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the pH sensitivity and spectral properties of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a non-ionic azo dye characterized by a structure containing an azo group (–N=N–) attached to aromatic rings.[1][2] It is commonly used for dyeing synthetic fibers like polyester.[3] It appears as a dark red or burgundy powder and is generally insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[1][4]

Q2: Is this compound sensitive to changes in pH?

Yes, this compound exhibits halochromism, meaning its color is sensitive to changes in pH. The azo group in its structure can be protonated or deprotonated, leading to a change in the molecule's electronic structure and, consequently, its light absorption properties. In strongly acidic solutions, it tends to appear yellow-brown, which shifts to a deep crimson red upon dilution. In highly alkaline conditions, such as in high concentrations of sodium hydroxide, it appears as a red-light brown color.

Q3: How do the spectral properties of this compound change with pH?

To obtain precise quantitative data, researchers should perform a spectrophotometric titration, as detailed in the Experimental Protocols section.

Data Presentation

While precise, tabulated λmax values for this compound across a range of pH values are not extensively documented in literature, the following table summarizes the qualitative spectral changes and expected shifts based on its known halochromic properties. Researchers can generate specific quantitative data for their experimental conditions by following the provided protocol.

pH ConditionObserved ColorExpected Spectral Change
Strongly Acidic Yellow-brown to Crimson RedHypsochromic shift (blue shift) from the neutral state
Neutral RedCharacteristic absorption peak around 500 nm
Strongly Basic Red-light brownBathochromic shift (red shift) from the neutral state

Experimental Protocols

Detailed Methodology for Determining the pH-Dependent Spectral Properties of this compound

This protocol outlines the steps to determine the absorption spectrum and pKa of this compound.

Materials:

  • This compound

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • pH meter

  • Buffer solutions covering a range of pH values (e.g., pH 2 to 12)

  • Organic solvent for stock solution (e.g., ethanol or DMF)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustments

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol) to ensure complete dissolution.

    • Dilute with deionized water to a final known concentration (e.g., 1 x 10⁻³ M). Due to the low aqueous solubility of this compound, a dispersant may be necessary for stable aqueous solutions.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., from pH 2 to 12).

  • Preparation of Test Solutions:

    • For each pH value, pipette a small, constant volume of the this compound stock solution into a volumetric flask.

    • Add the corresponding buffer solution to the flask and dilute to the final volume. The final concentration of the dye should be consistent across all test solutions.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stabilization.

    • Use a buffer solution (without the dye) as a blank to zero the instrument.

    • Record the absorption spectrum of each test solution over a relevant wavelength range (e.g., 350-700 nm).

    • Identify the λmax for the acidic and basic forms of the dye.

  • Data Analysis:

    • Plot absorbance versus wavelength for each pH to observe the spectral shifts.

    • To determine the pKa, plot absorbance at the λmax of the acidic or basic form versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Absorbance Readings

  • Possible Cause: The spectrophotometer lamp has not stabilized.

    • Solution: Ensure the instrument has warmed up for the manufacturer-recommended time (typically 15-30 minutes).

  • Possible Cause: The sample is precipitating out of solution.

    • Solution: this compound has low water solubility. Ensure it is fully dissolved in the stock solution and that the final concentration in the aqueous buffer is below its solubility limit. The use of a dispersant might be necessary for aqueous solutions.

  • Possible Cause: The pH of the solution is changing over time.

    • Solution: Use high-quality, stable buffer solutions. If preparing your own, ensure the concentrations are accurate.

Issue 2: Unexpected Spectral Peaks or High Background Noise

  • Possible Cause: Contaminated cuvettes or buffer solutions.

    • Solution: Thoroughly clean cuvettes with an appropriate solvent and deionized water. Ensure all glassware is clean and that the buffer solutions have not been contaminated.

  • Possible Cause: The dye has degraded.

    • Solution: Prepare fresh solutions of this compound. Store the stock solution in a dark, cool place to prevent photodegradation.

Issue 3: Difficulty Determining the Isosbestic Point

  • Possible Cause: Inaccurate pH measurements of the buffer solutions.

    • Solution: Calibrate the pH meter with fresh, certified standards before preparing your buffers.

  • Possible Cause: The concentration of the dye is not consistent across all samples.

    • Solution: Use precise volumetric glassware (pipettes and volumetric flasks) to prepare all test solutions from the same stock solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Test Samples (Constant Dye Conc.) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Range of pH values) prep_buffers->prep_samples measure Measure Absorbance Spectra prep_samples->measure spectro Spectrophotometer Warm-up blank Blank with Buffer Solution spectro->blank blank->measure plot_spectra Plot Absorbance vs. Wavelength measure->plot_spectra plot_pka Plot Absorbance vs. pH measure->plot_pka det_pka Determine pKa plot_pka->det_pka

Caption: Experimental workflow for determining pH-dependent spectral properties.

troubleshooting_logic cluster_drift Inconsistent Readings cluster_noise Unexpected Peaks / Noise start Problem Encountered q_warmup Is instrument warmed up? start->q_warmup q_contam Are cuvettes/buffers clean? start->q_contam s_warmup Solution: Allow 15-30 min for lamp stabilization. q_warmup->s_warmup No q_precip Is dye precipitating? q_warmup->q_precip Yes s_precip Solution: Check solubility; use dispersant if needed. q_precip->s_precip Yes q_ph Is pH stable? q_precip->q_ph No s_ph Solution: Use fresh, high-quality buffers. q_ph->s_ph No s_contam Solution: Thoroughly clean all glassware. q_contam->s_contam No q_degrade Is the dye degraded? q_contam->q_degrade Yes s_degrade Solution: Prepare fresh dye solutions. q_degrade->s_degrade Yes

Caption: Troubleshooting logic for common spectrophotometry issues.

References

Strategies to reduce background noise in Disperse Red 1 fluorescence measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize fluorescence measurements using Disperse Red 1.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound fluorescence measurements?

High background noise in fluorescence measurements can originate from multiple sources, broadly categorized as sample-related, reagent-related, and instrument-related issues. For this compound experiments, key factors include:

  • Autofluorescence: Biological samples naturally contain endogenous fluorophores like NADH, flavins, collagen, and elastin that can emit fluorescence, contributing to the background signal.[1]

  • Non-specific Binding: this compound, being a hydrophobic azo dye, can non-specifically bind to various cellular components and surfaces, leading to unwanted background fluorescence.

  • Excess Dye Concentration: Using a higher than necessary concentration of this compound can result in a significant amount of unbound dye that is not washed away, increasing the background.

  • Solvent and Buffer Impurities: The solvents or buffers used to dissolve this compound or prepare samples may contain fluorescent impurities.

  • Instrumental Noise: This includes noise from the detector (dark current, shot noise), light source fluctuations, and stray light within the fluorometer or microscope.[2][3]

Q2: How does the choice of solvent affect this compound fluorescence and background?

The fluorescence properties of this compound, including its quantum yield, are highly dependent on the solvent environment, a phenomenon known as solvatochromism.[1][4] This can impact both the signal intensity and the potential for background noise.

  • Fluorescence Quantum Yield: The fluorescence quantum yield of this compound is generally low but varies significantly with the solvent. For instance, it is highest in methanol and progressively lower in ethylene glycol, glycerol, and phenol. Choosing a solvent that maximizes the quantum yield can improve the signal-to-noise ratio.

  • Spectral Shifts: The absorption and emission maxima of this compound can shift depending on the polarity of the solvent. It is crucial to select filters and detector settings that are optimized for the specific solvent being used to maximize signal collection and minimize background from other sources.

  • Aggregation: this compound has a tendency to aggregate in aqueous solutions due to its hydrophobic nature. Dye aggregation can lead to fluorescence quenching (reduction in signal) or the formation of fluorescent aggregates with different spectral properties, contributing to a complex background. Using co-solvents like DMSO or ethanol to prepare stock solutions can help mitigate aggregation.

Q3: What is the optimal concentration range for this compound to minimize background?

The optimal concentration of this compound should be determined empirically for each specific application through a titration experiment. The goal is to find the lowest concentration that provides a strong, specific signal with minimal background.

  • Starting Concentration: For initial experiments, it is advisable to start with a low concentration and gradually increase it.

  • Titration Experiment: Prepare a series of dilutions of this compound and stain your samples. Image or measure the fluorescence at each concentration to identify the point where the signal is saturated or the background becomes unacceptably high.

  • Consequences of High Concentration: Excessively high concentrations can lead to self-quenching, where the dye molecules interact and reduce the overall fluorescence intensity, in addition to increasing non-specific binding and background.

Troubleshooting Guides

Issue 1: High Autofluorescence from Biological Samples

Symptoms:

  • Unlabeled control samples show significant fluorescence.

  • The background signal has a broad emission spectrum.

Troubleshooting Workflow:

Troubleshooting High Autofluorescence A High Autofluorescence Detected B Identify Source of Autofluorescence A->B C Spectral Characterization (Lambda Scan) B->C Analyze emission E Sample Preparation Optimization B->E Optimize protocol I Chemical Quenching (e.g., Sodium Borohydride) B->I Post-staining J Photobleaching of Autofluorescence B->J Pre-staining K Computational Correction (Background Subtraction) B->K Post-acquisition D Choose Fluorophore with Shifted Spectra C->D F Use Far-Red Dyes to Avoid Autofluorescence D->F G Change Fixation Method (e.g., avoid glutaraldehyde) E->G H Reduce Fixation Time E->H

Caption: A workflow for diagnosing and mitigating high autofluorescence.

Detailed Steps:

  • Run an Unlabeled Control: Always include a sample that has not been treated with this compound to assess the baseline autofluorescence.

  • Spectral Analysis: Use a spectrophotometer or a confocal microscope with spectral imaging capabilities to determine the excitation and emission spectra of the autofluorescence. This will help in selecting appropriate filters to distinguish the this compound signal from the background.

  • Optimize Sample Preparation:

    • Fixation: Certain fixatives like glutaraldehyde can increase autofluorescence. Consider using alternative fixation methods or reducing the fixation time.

    • Washing: Ensure thorough washing steps to remove any residual media or reagents that might be fluorescent.

  • Chemical Quenching: Treat samples with quenching agents like sodium borohydride or Sudan Black B to reduce autofluorescence.

  • Photobleaching: Before staining with this compound, intentionally expose the sample to high-intensity light to photobleach the endogenous fluorophores.

  • Background Subtraction: Use image analysis software to subtract the background fluorescence signal measured from a control region or an unlabeled sample.

Issue 2: Non-Specific Binding of this compound

Symptoms:

  • High background fluorescence that is not localized to the target structure.

  • Staining is observed in unexpected cellular compartments or on the substrate.

Troubleshooting Workflow:

Troubleshooting Non-Specific Binding A High Non-Specific Binding B Optimize Staining Protocol A->B C Titrate Dye Concentration B->C Reduce excess dye D Decrease Incubation Time B->D Minimize binding time E Increase Washing Steps B->E Remove unbound dye F Add Blocking Step (if applicable) B->F Block non-specific sites G Use Co-solvent for Stock Solution B->G Improve solubility H Check for Dye Aggregation G->H

Caption: A decision tree for addressing non-specific binding of this compound.

Detailed Steps:

  • Optimize Dye Concentration: Perform a titration to find the lowest effective concentration of this compound.

  • Reduce Incubation Time: Shorter incubation times can minimize the opportunity for non-specific interactions.

  • Improve Washing: Increase the number and duration of washing steps after staining to more effectively remove unbound dye.

  • Use Blocking Agents: If applicable to your assay (e.g., in combination with immunofluorescence), use a blocking buffer to saturate non-specific binding sites before adding this compound.

  • Improve Dye Solubility: Prepare a concentrated stock solution of this compound in a co-solvent like DMSO or ethanol before diluting it in your aqueous working buffer. This can help prevent the formation of aggregates that contribute to non-specific staining.

Quantitative Data Summary

The following table summarizes the fluorescence quantum yield of this compound in various solvents. This data can help in selecting an appropriate solvent to maximize the fluorescence signal.

SolventRefractive Index (n)Dielectric Constant (ε)Fluorescence Quantum Yield (Φf) x 10³
Methanol1.32633.001.10 ± 0.03
Ethylene Glycol1.43137.000.81 ± 0.02
Glycerol1.47442.500.43 ± 0.01
Phenol1.5409.780.08 ± 0.01
Data sourced from Toro et al., J. Phys. Chem. B 2008, 112, 3, 929–937.

Experimental Protocols

Protocol: Preparation of this compound Staining Solution
  • Prepare Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in a high-purity, spectroscopy-grade co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 1-10 mM). Sonication may be used to aid dissolution.

    • Store the stock solution protected from light at -20°C.

  • Prepare Working Solution:

    • Immediately before use, dilute the stock solution to the desired final concentration in the appropriate aqueous buffer (e.g., PBS).

    • Ensure the final concentration of the co-solvent is low (typically <1%) to avoid solvent-induced artifacts in biological samples.

    • Vortex the working solution thoroughly to ensure homogeneity.

Protocol: Staining Cells with this compound
  • Cell Preparation:

    • Culture cells on a suitable substrate for fluorescence microscopy (e.g., glass-bottom dishes).

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

    • If required, fix and permeabilize the cells using your standard protocol.

  • Staining:

    • Add the freshly prepared this compound working solution to the cells.

    • Incubate for the desired time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.

  • Imaging:

    • Mount the sample in a suitable mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~488-532 nm, Emission ~550-650 nm, depending on the solvent).

Signaling Pathways and Workflows

General Workflow for Reducing Background Noise cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Acquisition A Select Appropriate Solvent B Optimize Dye Concentration (Titration) A->B C Prepare Fresh Solutions B->C D Run Controls (Unlabeled, Positive) C->D E Optimize Incubation Time D->E F Thorough Washing Steps E->F G Instrument Settings (Gain, Exposure) F->G H Background Subtraction G->H

Caption: A logical workflow for minimizing background noise in this compound fluorescence experiments.

References

Technical Support Center: Overcoming Dye Aggregation in High-Concentration Disperse Red 1 Dye Baths

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Disperse Red 1 dye aggregation in high-concentration aqueous dye baths.

Troubleshooting Guide

Aggregation of this compound can lead to inconsistent dyeing, reduced color yield, and the formation of spots or precipitates. The following guide provides a systematic approach to identifying and resolving these common issues.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
DR1-A01 Visible dye particles, "tarring," or precipitation in the dye bath. Inadequate Dispersion: Insufficient or ineffective dispersing agent.- Increase the concentration of the dispersing agent. - Select a dispersing agent with high thermal stability, such as a naphthalene sulfonic acid-formaldehyde condensate.[1] - Ensure the dispersing agent is fully dissolved before adding the dye.[1]
High Water Hardness: Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can cause dye precipitation.[1][2]- Use deionized or softened water for dye bath preparation.[1] - Introduce a chelating agent (e.g., EDTA) to sequester metal ions.
Incorrect pH: The pH of the dye bath is outside the optimal range for this compound stability.- Adjust the pH to the optimal range of 4.5-5.5 using acetic acid. - Utilize a buffer system, such as an acetate buffer, to maintain a stable pH throughout the dyeing process.
DR1-A02 Uneven dyeing, streaking, or spotting on the substrate. Poor Initial Dye Dispersion: The dye was not properly dispersed before the heating process commenced.- Prepare a pre-dispersion of the dye in a small volume of water with the dispersing agent before adding it to the main bath. - Ensure thorough and continuous stirring of the dye bath before and during heating.
Rapid Heating Rate: A fast temperature increase can shock the dispersion, leading to aggregation.- Employ a controlled heating rate, typically not exceeding 1-2°C per minute.
DR1-A03 Low or inconsistent color yield. Dye Depletion due to Aggregation: Aggregated dye particles are too large to effectively penetrate the substrate fibers.- Implement the solutions from DR1-A01 and DR1-A02 to prevent aggregation. - Filter the dye bath before introducing the substrate to remove any pre-existing aggregates.
Micro-aggregation: Formation of small, non-visible aggregates that still hinder dye uptake.- Optimize the dispersing agent type and concentration through systematic evaluation (see Protocol 1). - Ensure all dyeing parameters (temperature, pH, time) are precisely controlled.

Logical Relationship for Troubleshooting Dye Aggregation

G start Problem: Dye Aggregation Observed (e.g., spots, poor yield) check_dispersion Step 1: Verify Dispersion Quality start->check_dispersion check_water Step 2: Assess Water Hardness check_dispersion->check_water Adequate solution_dispersion Solution: - Increase/change dispersing agent - Prepare pre-dispersion check_dispersion->solution_dispersion Inadequate check_ph Step 3: Measure Dye Bath pH check_water->check_ph Low Hardness solution_water Solution: - Use deionized water - Add chelating agent (EDTA) check_water->solution_water High Hardness check_process Step 4: Review Process Parameters check_ph->check_process Optimal pH solution_ph Solution: - Adjust pH to 4.5-5.5 - Use buffer system check_ph->solution_ph Incorrect pH solution_process Solution: - Control heating rate (1-2°C/min) - Ensure thorough mixing check_process->solution_process Incorrect Parameters end_node Resolution: Stable Dye Dispersion check_process->end_node Optimal Parameters solution_dispersion->check_water solution_water->check_ph solution_ph->check_process solution_process->end_node

Caption: Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary driving forces behind this compound aggregation? A1: this compound, being a nonionic molecule with low water solubility, tends to aggregate in aqueous solutions to minimize the contact between its hydrophobic aromatic portions and water molecules. This process is driven by van der Waals forces and π-π stacking interactions between the dye molecules. Factors such as high dye concentration, elevated temperatures, incorrect pH, and the presence of electrolytes can significantly promote aggregation.

Q2: How do dispersing agents prevent the aggregation of this compound? A2: Dispersing agents are typically anionic polymers that adsorb onto the surface of the hydrophobic dye particles. The hydrophobic part of the agent interacts with the dye molecule, while the hydrophilic (anionic) tails extend into the water. This creates a negative charge on the surface of each dye particle, leading to electrostatic repulsion that prevents the particles from coalescing and forming larger aggregates. They also provide steric hindrance, further contributing to the stability of the dispersion.

Signaling Pathway of Dye Aggregation and Prevention

G cluster_problem Aggregation Pathway cluster_solution Prevention Pathway dr1 This compound (Individual Molecules) hydrophobic Hydrophobic Interactions (van der Waals, π-π stacking) dr1->hydrophobic aggregates Formation of Aggregates hydrophobic->aggregates precipitation Precipitation & Poor Dyeing aggregates->precipitation dispersing_agent Addition of Dispersing Agent dispersing_agent->aggregates Inhibits adsorption Adsorption onto Dye Surface dispersing_agent->adsorption stabilized Stabilized Dye Particles (Anionic Surface Charge) adsorption->stabilized repulsion Electrostatic Repulsion stabilized->repulsion stable_dispersion Stable Dispersion repulsion->stable_dispersion

Caption: Mechanism of this compound aggregation and its prevention.

Q3: What is the optimal pH for a high-concentration this compound dye bath? A3: The optimal pH range for most disperse dyes, including this compound, is weakly acidic, typically between 4.5 and 5.5. Dyeing in a neutral or alkaline medium can lead to the hydrolysis of the dye molecule, affecting its chemical structure, shade, and stability, which can promote aggregation.

Q4: Can the heating rate of the dye bath influence aggregation? A4: Yes, a rapid heating rate is a common cause of dye aggregation. It can "shock" the dispersion, causing the dye particles to agglomerate before they can be effectively stabilized by the dispersing agent. A slow and controlled heating rate, generally 1-2°C per minute, is recommended to maintain a stable dispersion as the temperature rises.

Q5: How can I test the dispersion stability of my this compound dye bath? A5: A simple and effective qualitative method is the filter paper test. Prepare a solution of your dye bath and filter it through a standard filter paper (e.g., Whatman #2). Then, heat a separate portion of the same dye bath to your target experimental temperature, hold for a specified time (e.g., 60 minutes), cool it down, and filter it again through a fresh filter paper. A significant increase in residue on the second filter paper indicates poor thermal stability and aggregation. For quantitative analysis, techniques like particle size analysis or UV-Vis spectrophotometry can be employed to measure changes in particle size distribution or color strength, respectively.

Experimental Protocols

Protocol 1: Evaluation of Dispersing Agent Efficacy

Objective: To quantitatively compare the effectiveness of different dispersing agents in preventing the thermal aggregation of this compound.

Materials:

  • This compound

  • Deionized water

  • Acetic acid

  • Dispersing agents to be tested (e.g., lignosulfonate, naphthalene sulfonic acid-formaldehyde condensate)

  • Beakers, magnetic stirrer, and hot plate

  • pH meter

  • Particle size analyzer or a spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions (e.g., 1% w/v) of each dispersing agent in deionized water.

  • Dye Bath Preparation: In separate, labeled beakers, prepare dye baths with a fixed high concentration of this compound (e.g., 2 g/L) and varying concentrations of each dispersing agent (e.g., 0.5, 1.0, 1.5, 2.0 g/L).

  • pH Adjustment: Adjust the pH of each dye bath to 5.0 using acetic acid.

  • Initial Measurement: Measure the initial particle size distribution of each dye bath at room temperature using a particle size analyzer. Alternatively, dilute an aliquot of each dye bath and measure its absorbance at the maximum wavelength (λmax) of this compound using a spectrophotometer.

  • Thermal Stress: Heat the dye baths to the target experimental temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/min) and hold for 60 minutes.

  • Cooling: Cool the dye baths back to room temperature.

  • Final Measurement: Re-measure the particle size distribution or the absorbance of a diluted aliquot for each sample.

  • Data Analysis: Compare the change in mean particle size or the percentage loss in absorbance before and after heating for each dispersing agent and concentration. A smaller change indicates better thermal stability and dispersing efficacy.

Protocol 2: Determination of Optimal pH for Dispersion Stability

Objective: To identify the pH at which this compound exhibits maximum stability against aggregation at a high temperature.

Materials:

  • This compound

  • Optimal dispersing agent (determined from Protocol 1)

  • Deionized water

  • Acetate buffer solutions (to prepare various pH values)

  • Beakers, magnetic stirrer, and hot plate

  • pH meter

  • Particle size analyzer

Procedure:

  • Dye Bath Preparation: Prepare a series of identical dye baths with a fixed high concentration of this compound and the optimal concentration of the selected dispersing agent.

  • pH Adjustment: Adjust the pH of each dye bath to a different value within the range of 4.0 to 7.0 (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) using an appropriate acetate buffer system.

  • Initial Measurement: Measure the initial particle size distribution for each pH value at room temperature.

  • Thermal Stress: Heat all dye baths to 130°C, hold for 60 minutes, and then cool back to room temperature.

  • Final Measurement: Re-measure the particle size distribution for each sample.

  • Data Analysis: Plot the percentage change in mean particle size against the initial pH of the dye bath. The pH value that results in the smallest change in particle size is the optimal pH for maintaining the dispersion stability of this compound under these conditions.

References

Correcting for inner filter effects in Disperse Red 1 fluorescence spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to help researchers identify and correct for inner filter effects (IFE) in fluorescence spectroscopy experiments involving Disperse Red 1.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) in fluorescence spectroscopy?

A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of light by the sample itself.[1] This can lead to a non-linear relationship between fluorescence intensity and fluorophore concentration, making quantitative analysis inaccurate.[2][3] The effect is broadly categorized into two types:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach the volume of the cuvette from which fluorescence is being measured.[1][2] This reduces the number of molecules that are excited and, consequently, the emitted fluorescence.

  • Secondary Inner Filter Effect (sIFE): This happens when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it can reach the detector. This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.

Q2: How do I know if my this compound measurements are affected by the inner filter effect?

A2: A common indicator of IFE is a loss of linearity in the plot of fluorescence intensity versus concentration. As you increase the concentration of this compound, you would expect a proportional increase in fluorescence. If the signal begins to plateau or even decrease at higher concentrations, it is a strong sign that IFE is occurring. Another indicator is if your sample has a high absorbance at the excitation or emission wavelengths, typically above 0.1 AU.

Q3: What is the difference between inner filter effect and fluorescence quenching?

A3: The inner filter effect is a result of light absorption and is distinct from fluorescence quenching. Quenching involves processes that decrease the fluorescence quantum yield of the fluorophore, such as molecular collisions, energy transfer, or the formation of non-fluorescent complexes. IFE, on the other hand, does not change the intrinsic fluorescence properties of the molecule but rather reduces the amount of light that is either exciting the molecule or reaching the detector.

Q4: Can I avoid the inner filter effect by simply diluting my sample?

A4: Dilution is the most straightforward method to minimize IFE. By reducing the concentration of this compound, you decrease the overall absorbance of the solution. However, this approach may not always be feasible, especially if the fluorescence signal is weak to begin with or if the experimental conditions require a high concentration of the dye.

Troubleshooting Guide

This section addresses common issues encountered when dealing with inner filter effects in this compound fluorescence experiments.

Issue 1: My fluorescence intensity is not linear with increasing this compound concentration.

  • Possible Cause: This is a classic symptom of the inner filter effect. At higher concentrations, both primary and secondary IFE can become significant, leading to a deviation from the expected linear response.

  • Troubleshooting Steps:

    • Check Absorbance: Measure the absorbance of your most concentrated sample at both the excitation and emission wavelengths for this compound. If the absorbance is greater than 0.1, IFE is likely a significant factor.

    • Perform a Dilution Series: Prepare a series of dilutions of your this compound stock solution and measure the fluorescence of each. Plot the fluorescence intensity against concentration. The range where the plot is linear is the concentration range where IFE is minimal.

    • Apply a Correction Method: If you must work at concentrations where IFE is significant, you will need to apply a correction method. Refer to the protocols in the "Experimental Protocols" section below.

Issue 2: The shape of my fluorescence emission spectrum for this compound appears distorted at high concentrations.

  • Possible Cause: This can be caused by the secondary inner filter effect, where the emitted fluorescence is re-absorbed by other this compound molecules. This effect is wavelength-dependent and can disproportionately reduce the intensity of certain parts of the emission spectrum, leading to a distorted shape.

  • Troubleshooting Steps:

    • Overlay Spectra: Compare the normalized emission spectra of a dilute sample and a concentrated sample. If the shapes differ significantly, especially in the regions where the absorption and emission spectra overlap, sIFE is the likely cause.

    • Use a Shorter Pathlength Cuvette: Reducing the pathlength of the cuvette can minimize the distance the emitted light has to travel through the sample, thereby reducing re-absorption.

    • Employ a Mathematical Correction: Use a mathematical correction that accounts for the absorbance at the emission wavelength. See Protocol 1 for details.

Quantitative Data Summary

The following table provides a summary of the spectroscopic properties of this compound in different solvents, which are relevant for understanding and correcting for inner filter effects.

SolventAbsorption Max (λ_abs)Molar Absorptivity (ε) at λ_abs (L mol⁻¹ cm⁻¹)Emission Max (λ_em)Fluorescence Quantum Yield (Φ_f)
Methanol~480 nmNot specified~650 nm~10⁻³
Ethylene Glycol~490 nmNot specified~660 nm< 10⁻³
Glycerol~500 nmNot specified~670 nm< 10⁻³
Phenol~520 nmNot specified~680 nmVery low
DMF406 nm15,846Not specifiedNot specified
Ethanol406 nm13,708Not specifiedNot specified

Data for λ_abs, λ_em, and Φ_f are compiled from. Molar absorptivity data is from.

The table below illustrates the approximate error in fluorescence intensity due to IFE at different absorbance values, emphasizing the need for correction.

Absorbance at Excitation WavelengthApproximate Error in Fluorescence Intensity
0.05~5%
0.06~8%
0.10~10-12%
0.30~38%

Data compiled from.

Experimental Protocols

Protocol 1: Mathematical Correction for Inner Filter Effect

This protocol describes how to correct for both primary and secondary inner filter effects using absorbance measurements. This method is suitable for situations where sample dilution is not practical.

Materials:

  • Fluorometer

  • Absorbance spectrophotometer

  • This compound samples

  • Appropriate solvent/buffer

  • Matched cuvettes for both instruments

Methodology:

  • Measure Fluorescence:

    • Set the excitation and emission wavelengths for this compound (e.g., λ_ex = 480 nm, λ_em = 650 nm, depending on the solvent).

    • Measure the fluorescence intensity of your samples (F_obs).

  • Measure Absorbance:

    • Using the same cuvette and sample, measure the absorbance at the excitation wavelength (A_ex) and the emission wavelength (A_em).

  • Calculate Corrected Fluorescence:

    • Use the following formula to calculate the corrected fluorescence intensity (F_corr):

    • This equation provides a good approximation for correcting IFE in standard 1 cm cuvettes.

Protocol 2: Experimental Correction using a Non-Absorbing Fluorophore

This protocol creates an empirical correction curve for your specific instrument and experimental setup. It is more accurate than the general mathematical correction but also more time-consuming.

Materials:

  • Fluorometer

  • A stable, non-reactive fluorescent standard with emission in a similar range to this compound (e.g., fluorescent beads).

  • A non-fluorescent chromophore that absorbs at the excitation wavelength of this compound.

  • Assay buffer/solvent.

Methodology:

  • Prepare the Fluorophore Standard:

    • Suspend the fluorescent beads in your assay buffer in a cuvette.

  • Measure Baseline Fluorescence:

    • Measure the fluorescence of the bead suspension at the this compound excitation and emission wavelengths. This is your F₀ (fluorescence at zero absorbance from the added chromophore).

  • Titrate with Chromophore:

    • Add small, precise aliquots of the chromophore solution to the cuvette.

    • After each addition, mix thoroughly and measure both the fluorescence (F_i) and the absorbance at the excitation wavelength (A_i).

  • Generate the Correction Curve:

    • Plot the ratio F₀ / F_i against the absorbance A_i. This plot is your experimental correction curve.

  • Apply the Correction:

    • For your actual this compound samples, measure their absorbance at the excitation wavelength (A_sample).

    • Find the corresponding F₀ / F_i value (the correction factor) from your correction curve for A_sample.

    • Multiply your observed fluorescence (F_obs_sample) by this correction factor to obtain the corrected fluorescence.

Visualizations

IFE_Correction_Workflow Workflow for Identifying and Correcting Inner Filter Effects cluster_0 Problem Identification cluster_1 Correction Strategy A Start Experiment with this compound B Plot Fluorescence Intensity vs. Concentration A->B C Is the plot linear? B->C D IFE is likely negligible. Proceed with analysis. C->D Yes E IFE is likely significant. C->E No F Can the sample be diluted? E->F G Dilute sample to linear range. Remeasure fluorescence. F->G Yes H Choose a correction method. F->H No K Analyze corrected data. G->K I Perform mathematical correction (Protocol 1). H->I J Perform experimental correction (Protocol 2). H->J I->K J->K Decision_Tree Decision Tree for Choosing an IFE Correction Method A Is IFE suspected? B No correction needed. A->B No C Is the signal strong enough for dilution? A->C Yes D Dilute sample to Abs < 0.1 C->D Yes E Need for post-measurement correction. C->E No F Is high accuracy critical and time available? E->F G Use Experimental Correction (Protocol 2) F->G Yes H Use Mathematical Correction (Protocol 1) F->H No

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of Disperse Red 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Disperse Red 1, a widely used azo dye. Additionally, it explores alternative analytical techniques, offering a comparative overview to assist in selecting the most suitable method for specific research and quality control needs. Detailed experimental protocols and supporting data are presented to ensure reproducibility and accurate analysis.

Introduction to this compound and Purity Analysis

This compound (C.I. 11110) is a monoazo dye characterized by its vibrant red color and its application in dyeing synthetic fibers, particularly polyesters.[1] Its chemical structure consists of a 4-nitroaniline diazonium salt coupled with N-ethyl-N-(2-hydroxyethyl)aniline.[1] The purity of this compound is a critical parameter, as impurities can affect its dyeing properties, color fastness, and potentially pose toxicological risks. Therefore, robust analytical methods are essential for its quality control. HPLC, particularly in the reverse-phase mode with UV-Vis detection, is a powerful and widely adopted technique for assessing the purity of such dyes due to its high resolution, sensitivity, and quantitative accuracy.[2]

High-Performance Liquid Chromatography (HPLC) Method for this compound

A validated HPLC method is crucial for the reliable determination of this compound purity. The following protocol is a representative method developed based on common practices for azo dye analysis.[2][3]

Experimental Protocol: HPLC Purity of this compound

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.

  • Reagents: Formic acid (for MS-compatible methods) or phosphoric acid.

  • Standard: this compound reference standard of known purity.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 40% B; 5-15 min: 40-90% B; 15-20 min: 90% B; 20.1-25 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA detector at the maximum absorption wavelength (λmax) of this compound (approximately 500 nm)
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation: For solid samples, accurately weigh a representative portion and extract the dye using a suitable solvent like methanol, potentially aided by sonication. Centrifuge the extract to remove particulates and filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below with typical acceptance criteria for azo dye analysis.

Validation ParameterAcceptance CriteriaPurpose
Specificity The peak for this compound should be well-resolved from any impurities or matrix components.To ensure that the signal measured is solely from the analyte of interest.
Linearity Correlation coefficient (R²) ≥ 0.999To demonstrate a direct proportional relationship between the analyte concentration and the detector response over a defined range.
Accuracy (Recovery) 98.0% - 102.0% recovery of the analyte in a spiked matrix.To assess the closeness of the experimental value to the true value.
Precision (RSD%) - Repeatability (intra-day): RSD ≤ 2%- Intermediate Precision (inter-day): RSD ≤ 3%To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters.To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination, other techniques can be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, excellent for quantification, well-established and validated methods are available.Requires more expensive instrumentation and skilled operators, can be time-consuming for method development.
Thin-Layer Chromatography (TLC) Separation of components of a mixture on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative screening and preliminary identification of impurities.Limited quantitative capabilities, lower resolution compared to HPLC, requires reference standards for comparison.
UV-Visible Spectrophotometry Measurement of the absorption of light in the ultraviolet and visible regions by the analyte.Fast, simple, and cost-effective for determining the concentration of the main component if no interfering substances are present.Lacks specificity for purity analysis as it cannot separate the main component from impurities that absorb at similar wavelengths.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight and structural information, enabling the identification of unknown impurities with high specificity and sensitivity.High instrumentation cost, complex data analysis, may require specialized expertise.
Direct Analysis in Real Time-Mass Spectrometry (DART-MS) A direct ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation.Extremely fast analysis time (less than 1 minute), requires little to no sample preparation, suitable for high-throughput screening.Primarily a qualitative or semi-quantitative technique, may suffer from matrix effects, not as established for routine quantitative purity analysis compared to HPLC.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh this compound Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with PDA/UV-Vis Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis of this compound.

Logical_Relationship cluster_methods Analytical Techniques cluster_parameters Key Performance Metrics HPLC HPLC Specificity Specificity HPLC->Specificity Quantification Quantification HPLC->Quantification Cost Cost & Complexity HPLC->Cost (High) TLC TLC Identification Identification TLC->Identification TLC->Cost (Low) UV_Vis UV-Vis Spec. UV_Vis->Quantification (Limited) UV_Vis->Cost (Low) LC_MS LC-MS LC_MS->Specificity LC_MS->Identification LC_MS->Cost (Very High)

Caption: Logical relationship between analytical techniques and performance metrics.

References

A Comparative Analysis of the Photophysical Properties of Disperse Red 1 and Disperse Red 13

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the photophysical properties of two azo dyes, Disperse Red 1 (DR1) and Disperse Red 13 (DR13). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize these dyes in their work. This comparison summarizes available quantitative data, outlines experimental protocols for key measurements, and provides visualizations of the chemical structures and a general experimental workflow.

Data Presentation

The following table summarizes the available quantitative photophysical data for this compound and Disperse Red 13. It is important to note that comprehensive photophysical data for Disperse Red 13 is limited in the current scientific literature.

Photophysical PropertyThis compoundDisperse Red 13
Chemical Structure N-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline2-[4-[(2-chloro-4-nitrophenyl)azo]-N-ethylanilino]ethanol
CAS Number 2872-52-8[1]3180-81-2[2][3]
Molecular Formula C₁₆H₁₈N₄O₃[1]C₁₆H₁₇ClN₄O₃[2]
Molecular Weight 314.34 g/mol 348.78 g/mol
Absorption Maximum (λmax) ~488 nm (in Ethanol), 474 nm (in DMSO), 490 nm (in PMMA film)503 nm
Molar Absorptivity (ε) 13,708 L mol⁻¹ cm⁻¹ (in Ethanol at 406 nm)Data not available
Emission Maximum (λem) ~600-650 nm (in various solvents)Data not available
Fluorescence Quantum Yield (Φf) 1.3 x 10⁻³ (in Methanol), 0.9 x 10⁻³ (in Ethylene Glycol), 0.6 x 10⁻³ (in Glycerol)Data not available
Excited-State Lifetime (τ) 0.9 ps (in Toluene), 0.5 ps (in Acetonitrile), 1.4 ps (in Ethylene Glycol)Data not available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of photophysical properties.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of the dye.

Methodology:

  • Sample Preparation: Prepare stock solutions of the dye (this compound or Disperse Red 13) in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, DMSO) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the dye solution of a specific concentration.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm for these dyes).

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission spectrum of the dye.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dye in a spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Place the cuvette containing the dye solution in the sample holder.

    • Set the excitation wavelength to the λmax of the dye determined from the absorption spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 500-800 nm) to record the fluorescence emission spectrum.

  • Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem). The obtained spectrum should be corrected for the instrument's spectral response.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption and emission spectra that overlap with the sample dye. For red-emitting dyes, standards like Rhodamine 6G or Rhodamine 101 are often used.

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample dye and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (msample / mstandard) × (η²sample / η²standard) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dye with an absorbance of approximately 0.1 at the excitation wavelength.

  • Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or femtosecond laser), a sample holder, a fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed laser at a high repetition rate.

    • The detector registers the arrival time of the first emitted photon after each excitation pulse.

    • A histogram of the arrival times is built up over many excitation-emission cycles, which represents the fluorescence decay profile.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer).

  • Data Analysis: The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay function to extract the excited-state lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by I(t) = I₀ * exp(-t/τ).

Mandatory Visualization

Caption: Chemical structures of this compound and Disperse Red 13.

G A Sample Preparation (Dye Solution) B UV-Vis Absorption Spectroscopy A->B C Fluorescence Spectroscopy A->C D Fluorescence Quantum Yield Measurement A->D E Excited-State Lifetime Measurement (TCSPC) A->E B->C Determine λ_exc B->D F Data Analysis and Interpretation B->F C->D C->F D->F E->F

Caption: General experimental workflow for photophysical characterization.

References

A Comparative Guide to Neutral Lipid Staining: Disperse Red 1 versus Sudan IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization and quantification of neutral lipids within cells are crucial for research in numerous fields, including metabolic diseases, drug discovery, and toxicology. Lipophilic dyes, which selectively partition into nonpolar environments like lipid droplets, are essential tools for this purpose. This guide provides a detailed comparison of two such dyes, Disperse Red 1 and Sudan IV, for the application of neutral lipid staining in cellular assays. While direct comparative studies are limited, this document synthesizes available data on their properties, performance characteristics, and provides established protocols to aid researchers in selecting the appropriate reagent for their specific experimental needs.

Overview of this compound and Sudan IV

This compound is an azo dye primarily utilized in the textile industry for dyeing polyester fabrics.[1] Its application in biological staining is not well-documented, but its lipophilic nature suggests potential for lipid staining. However, researchers should be aware of its known cytotoxic and genotoxic effects.[1][2][3]

Sudan IV is a lysochrome (fat-soluble) diazo dye widely used in histology and cell biology to stain lipids, triglycerides, and lipoproteins.[4] It is a well-established method for demonstrating neutral lipid accumulation in cells and tissues, particularly in frozen sections.

Performance and Properties: A Comparative Analysis

While direct head-to-head experimental data for neutral lipid staining in cells is scarce, a comparison can be drawn from their known chemical and physical properties, and performance in other applications.

PropertyThis compoundSudan IVReferences
Chemical Class Azo DyeDiazo Dye, Lysochrome,
Molecular Formula C₁₆H₁₈N₄O₃C₂₄H₂₀N₄O,
Molecular Weight 314.34 g/mol 380.45 g/mol ,
Appearance Dark red powderReddish-brown crystals/powder,
Solubility Soluble in ethanol, acetone, benzene; Insoluble in waterSoluble in organic solvents (e.g., ethanol, acetone, chloroform); Insoluble in water,
Primary Application Textile dyeingBiological lipid staining, industrial coloring,
Reported Cytotoxicity Induces cytotoxic and genotoxic effects in various cell linesConsidered toxic and a potential carcinogen,
Staining Color RedDeep Red,
Specificity Not extensively studied for biological lipid stainingHigh specificity for neutral lipids (triglycerides, fatty acids, cholesterol esters)

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are representative protocols for staining neutral lipids in cultured cells using Sudan IV. A protocol for this compound is inferred based on its properties as a lipophilic dye and general staining procedures.

Sudan IV Staining Protocol for Cultured Cells

This protocol is adapted from established methods for staining lipids in frozen sections and can be applied to cultured cells.

Materials:

  • Cultured cells on coverslips or in multi-well plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 70% Ethanol

  • Sudan IV staining solution (e.g., 0.5 g Sudan IV in 100 mL of 70% ethanol, allowed to dissolve for 2-3 days and filtered before use)

  • 50% Ethanol

  • Distilled water

  • Mounting medium

Procedure:

  • Fixation:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15-30 minutes at room temperature.

    • Wash cells twice with distilled water.

  • Staining:

    • Dehydrate the cells by incubating in 70% ethanol for 5 minutes.

    • Remove the ethanol and add the filtered Sudan IV staining solution to cover the cells.

    • Incubate for 15-30 minutes at room temperature.

  • Differentiation and Washing:

    • Remove the staining solution and briefly rinse with 50% ethanol to remove excess stain.

    • Wash the cells thoroughly with distilled water.

  • Counterstaining (Optional):

    • If desired, counterstain nuclei with a suitable nuclear stain like Hematoxylin or DAPI according to the manufacturer's protocol.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an aqueous mounting medium.

    • Image using a bright-field microscope. Lipid droplets will appear as deep red structures.

Inferred this compound Staining Protocol for Cultured Cells

Disclaimer: This is a theoretical protocol based on the properties of this compound and has not been validated. Optimization will be required.

Materials:

  • Cultured cells on coverslips or in multi-well plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)

  • Working staining solution (dilute stock solution in PBS or culture medium)

  • Distilled water

  • Mounting medium

Procedure:

  • Fixation (for fixed-cell staining):

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15-30 minutes at room temperature.

    • Wash cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound at a final concentration of 1-5 µg/mL in PBS.

    • Incubate cells with the working solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS to reduce background fluorescence.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an aqueous mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets (excitation/emission maxima would need to be determined experimentally, but are likely in the green/red range).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for neutral lipid staining in cells and the logical considerations for choosing between a well-established stain like Sudan IV and an exploratory one like this compound.

G cluster_workflow General Workflow for Neutral Lipid Staining A Cell Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (Optional) B->C D Staining with Lipophilic Dye C->D E Washing D->E F Counterstaining (Optional, e.g., DAPI) E->F G Mounting F->G H Microscopy & Imaging G->H

Caption: A generalized experimental workflow for staining neutral lipids in cultured cells.

G cluster_decision Decision Framework for Dye Selection Start Need to Stain Neutral Lipids Established Established Protocol & High Specificity Required? Start->Established SudanIV Use Sudan IV Established->SudanIV Yes Exploratory Exploratory Study or Novel Properties Desired? Established->Exploratory No End Proceed with Experiment SudanIV->End DisperseRed1 Consider this compound (Requires Optimization & Validation) Exploratory->DisperseRed1 Yes Exploratory->End No DisperseRed1->End

Caption: A logical diagram illustrating the decision-making process for selecting a neutral lipid stain.

Conclusion

For routine and well-validated neutral lipid staining, Sudan IV remains a reliable choice due to its established protocols and high specificity for neutral lipids. Its primary drawback is its classification as a potential carcinogen, necessitating careful handling.

This compound , on the other hand, is not a conventional biological stain and its utility for neutral lipid imaging is largely unexplored. Its known cytotoxicity and genotoxicity are significant concerns for live-cell imaging and even for fixed-cell applications where cellular morphology and integrity are paramount. Researchers considering this compound for this purpose should be prepared to undertake extensive optimization and validation, including characterization of its spectral properties in a lipid environment and thorough assessment of its staining specificity and potential artifacts.

References

A Comparative Analysis of the Nonlinear Optical Properties of Disperse Red 1 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists exploring the potential of azo dyes in nonlinear optics, featuring a detailed comparison of Disperse Red 1 with other notable azo dyes, supported by experimental data and methodologies.

The field of nonlinear optics (NLO) continues to be a fertile ground for innovation, with applications spanning from high-speed optical communications to advanced bio-imaging. At the heart of many NLO materials are organic chromophores, among which azo dyes have garnered significant attention due to their large second and third-order nonlinear optical susceptibilities, excellent photostability, and the tunability of their optical properties through molecular engineering. This guide provides a comparative study of the NLO properties of this compound (DR1), a benchmark azo dye, against other relevant azo dyes such as Disperse Red 13, Disperse Orange 25, and Methyl Orange.

Executive Summary

This guide presents a quantitative comparison of the nonlinear optical properties of several key azo dyes. The data, summarized in clear tabular format, highlights the differences in their second and third-order NLO responses. Detailed experimental protocols for common characterization techniques are provided to aid in the replication and validation of these findings. Furthermore, diagrams created using Graphviz illustrate key experimental workflows and the fundamental structure-property relationships that govern the NLO behavior of these molecules. This guide is intended to be a valuable resource for researchers in materials science, chemistry, and optics who are engaged in the design and characterization of novel NLO materials.

Comparative Data of Nonlinear Optical Properties

The nonlinear optical response of a material is characterized by several key parameters, including the second-order nonlinear susceptibility (χ⁽²⁾), the first hyperpolarizability (β), the third-order nonlinear susceptibility (χ⁽³⁾), and the nonlinear refractive index (n₂). The following tables summarize the available quantitative data for this compound and other selected azo dyes.

DyeSecond-Order NLO Coefficient (d₃₃) (pm/V)Wavelength (nm)Measurement TechniqueHost MatrixReference
This compound1201064Maker FringeSilica Film[1]
This compound~1001064Second Harmonic GenerationPolyurethane[2]
Disperse Red 1310-86Not SpecifiedSecond Harmonic GenerationCopolymer Films[3]
DyeFirst Hyperpolarizability (β) (10⁻³⁰ esu)Wavelength (nm)Measurement TechniqueSolventReference
This compound2301064SolvatochromismNot Specified[1]
Methyl Orange (alkaline)18.9Not SpecifiedDFT CalculationNot Specified[4]
Methyl Orange (acidic)171.7Not SpecifiedDFT CalculationNot Specified
DyeThird-Order NLO Susceptibility (χ⁽³⁾) (esu)Wavelength (nm)Measurement TechniqueSolvent/MatrixReference
Disperse Red 136.37 x 10⁻³632.8Z-scanTetrahydrofuran
Methyl Orange~10⁻⁷405Z-scanVarious Polar Solvents
Disperse Orange 3Not Specified532Z-scanTetrahydrofuran
p-aminoazobenzeneNot Specified633Z-scanEthanol
DyeNonlinear Refractive Index (n₂) (cm²/W)Wavelength (nm)Measurement TechniqueSolvent/MatrixReference
Disperse Red 13Negative632.8Z-scanTetrahydrofuran
Methyl Orange~10⁻⁷405Z-scanVarious Polar Solvents
p-aminoazobenzeneLarge, Negative633Z-scanEthanol

Structure-Property Relationships in Azo Dyes

The nonlinear optical properties of azo dyes are intrinsically linked to their molecular structure. The presence of an electron-donating group (donor) and an electron-accepting group (acceptor) at opposite ends of a π-conjugated system is a key architectural feature. This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary origin of the large NLO response.

StructureProperty cluster_0 Molecular Structure cluster_1 Electronic Properties cluster_2 NLO Properties Donor Donor Pi_Bridge π-Conjugated Bridge (Azo group -N=N-) Donor->Pi_Bridge pushes e⁻ Acceptor Acceptor Pi_Bridge->Acceptor delocalizes e⁻ ICT Intramolecular Charge Transfer (ICT) Acceptor->ICT pulls e⁻, enabling Hyperpolarizability First Hyperpolarizability (β) Second Hyperpolarizability (γ) ICT->Hyperpolarizability enhances NLO_Susceptibility Second-Order (χ⁽²⁾) Third-Order (χ⁽³⁾) Hyperpolarizability->NLO_Susceptibility contributes to

Figure 1: Relationship between molecular structure and NLO properties in push-pull azo dyes.

Experimental Protocols

Accurate and reproducible characterization of NLO properties is paramount for the development of new materials. The following sections detail the methodologies for three common experimental techniques.

Z-Scan Technique

The Z-scan technique is a simple yet sensitive single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Experimental Setup and Procedure:

  • Laser Source: A stable, continuous-wave (CW) or pulsed laser with a Gaussian beam profile is used. The choice of wavelength is critical and should be in a region of transparency or controlled absorption for the sample.

  • Focusing Optics: A lens is used to focus the laser beam to a tight spot.

  • Sample Translation: The sample, contained in a cuvette of known path length, is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.

  • Detection:

    • Closed-Aperture Z-scan (for n₂): An aperture is placed in the far-field before a photodetector. The transmittance through the aperture is measured as a function of the sample's position (z). A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) n₂, while a valley-peak configuration indicates a positive (self-focusing) n₂.

    • Open-Aperture Z-scan (for β): The aperture is removed, and the total transmitted intensity is measured by the photodetector. A dip in transmittance at the focal point indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA).

  • Data Analysis: The normalized transmittance curves are fitted to theoretical models to extract the values of n₂ and β.

Z_Scan_Workflow Laser Laser Focusing_Lens Focusing_Lens Laser->Focusing_Lens Gaussian Beam Sample Sample Focusing_Lens->Sample Focused Beam Aperture Aperture Sample->Aperture Transmitted Beam Detector Detector Aperture->Detector Intensity Measurement

Figure 2: Simplified workflow of a closed-aperture Z-scan experiment.

Electric-Field-Induced Second-Harmonic Generation (EFISH)

EFISH is a technique used to measure the second-order NLO properties of molecules in solution. An external static electric field is applied to break the centrosymmetry of the isotropic solution, allowing for the generation of a second-harmonic signal.

Experimental Setup and Procedure:

  • Laser Source: A high-intensity, pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental beam.

  • Sample Cell: The sample solution is placed in a specially designed cell with parallel electrodes to which a high-voltage DC pulse is applied.

  • Polarization Control: The polarization of the fundamental beam is controlled using polarizers and waveplates.

  • Signal Detection: The second-harmonic signal (at 532 nm for a 1064 nm fundamental) generated in the direction of the fundamental beam is filtered from the fundamental and detected by a photomultiplier tube.

  • Data Analysis: The intensity of the second-harmonic signal is measured as a function of the applied electric field and the concentration of the NLO chromophore. By comparing the signal to that of a reference solvent with a known third-order susceptibility, the molecular first hyperpolarizability (β) can be determined.

Hyper-Rayleigh Scattering (HRS)

HRS is another powerful technique for determining the first hyperpolarizability (β) of molecules in solution. Unlike EFISH, it does not require an external electric field, making it suitable for both dipolar and non-dipolar molecules.

Experimental Setup and Procedure:

  • Laser Source: A high-intensity, pulsed laser is focused into the sample solution.

  • Scattering Collection: The scattered light is collected at a 90-degree angle to the incident beam.

  • Wavelength Selection: A monochromator or a set of filters is used to isolate the hyper-Rayleigh scattered light at twice the fundamental frequency.

  • Detection: The intensity of the HRS signal is detected using a sensitive photomultiplier tube.

  • Data Analysis: The HRS intensity is proportional to the square of the incident laser intensity and the number density of the scattering molecules. By measuring the HRS signal as a function of concentration and comparing it to a reference with a known β value, the β of the sample molecule can be determined.

Conclusion

This comparative guide provides a valuable starting point for researchers interested in the nonlinear optical properties of azo dyes. The presented data highlights that while this compound is a strong second-order NLO material, other azo dyes like Disperse Red 13 and Methyl Orange exhibit significant third-order nonlinearities. The choice of a particular azo dye will ultimately depend on the specific application and the desired NLO response. The provided experimental protocols and the elucidation of structure-property relationships offer a practical framework for the continued exploration and development of novel azo-based NLO materials. Future research should focus on obtaining a more complete set of both second and third-order NLO data for a wider range of azo dyes under standardized experimental conditions to facilitate more direct and comprehensive comparisons.

References

Validating Disperse Red 1 as a Quantitative Fluorescent Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disperse Red 1 with commonly used fluorescent markers to validate its suitability for quantitative fluorescence-based applications. The following sections present key performance data, detailed experimental protocols, and visual workflows to aid in the objective assessment of this compound for your research needs.

Quantitative Performance Data

The efficacy of a fluorescent marker is primarily determined by its photophysical properties. This section summarizes the key performance indicators of this compound in comparison to established fluorescent dyes such as Fluorescein, Rhodamine B, and the Alexa Fluor series.

Table 1: Comparison of Photophysical Properties

Fluorescent MarkerExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
This compound ~488~600~40,000~0.001 (in alcohols) [1]
Fluorescein (FITC)~494~518~75,000~0.92 (in 0.1 M NaOH)[2]
Rhodamine B~553~576~110,000~0.31 - 0.70 (in water/ethanol)[3][4]
Alexa Fluor 488~495~519~71,000~0.92[5]
Alexa Fluor 594~590~617~92,000~0.66

Key Observations:

  • Quantum Yield: this compound exhibits a significantly lower fluorescence quantum yield compared to the other listed fluorophores. A low quantum yield indicates a less efficient conversion of absorbed light into emitted fluorescence, resulting in a dimmer signal. This is a critical limitation for applications requiring high sensitivity.

  • Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Given its extremely low quantum yield, the brightness of this compound is substantially lower than that of fluorescein, rhodamine B, and the Alexa Fluor dyes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of a fluorescent marker. The following protocols provide a framework for assessing this compound in common fluorescence-based experiments.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

This protocol describes how to measure the relative fluorescence quantum yield of this compound using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • This compound

  • Quantum yield standard (e.g., Rhodamine 6G)

  • Spectroscopic grade solvents (e.g., ethanol)

  • Cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the standard in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each dilution.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.

  • Calculate Quantum Yield: The quantum yield of this compound (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard

    • Slope_x and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_x and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

General Protocol for Staining Cells with a Hydrophobic Fluorescent Dye

Due to its hydrophobic nature, this compound would likely be used for staining lipid-rich structures within cells. This general protocol can be adapted for evaluating its cellular uptake and localization.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound stock solution (dissolved in an organic solvent like DMSO)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells on coverslips or in imaging dishes to the desired confluency.

  • Staining:

    • Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the staining solution.

    • Incubate the cells for a specified time (e.g., 15-60 minutes) at 37°C.

  • Wash: Gently wash the cells two to three times with pre-warmed PBS to remove excess dye.

  • Fixation (Optional): If required for subsequent imaging or analysis, fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Permeabilization (Optional): If targeting intracellular structures that are not readily accessible, permeabilize the cells with the permeabilization buffer for 5-10 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the stained cells using a fluorescence microscope with filter sets appropriate for the excitation and emission spectra of this compound.

General Protocol for Labeling Proteins with a Small Molecule Dye

This protocol provides a general framework for conjugating a small molecule dye like this compound to a protein. Successful conjugation will depend on the presence of a suitable reactive group on this compound or its chemical modification to introduce one.

Materials:

  • Protein to be labeled in a suitable buffer (amine-free, e.g., PBS)

  • This compound (potentially requiring chemical modification to introduce a reactive group, e.g., an NHS ester or maleimide)

  • Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.3-9.0 for amine labeling)

  • Quenching reagent (e.g., Tris or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare Dye: Dissolve the reactive form of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized.

    • Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature or 4°C, protected from light.

  • Quench Reaction: Add the quenching reagent to stop the reaction and consume any unreacted dye.

  • Purification: Separate the labeled protein from the unreacted dye and other reaction components using a purification column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum.

Mandatory Visualizations

Logical Workflow for Validating a Fluorescent Marker

A Define Application Requirements (e.g., Sensitivity, Photostability) B Characterize Photophysical Properties (Absorbance, Emission, Quantum Yield) A->B C Assess Photostability B->C G Compare Performance with Established Fluorescent Markers B->G F Perform Application-Specific Validation (e.g., Cellular Imaging, Flow Cytometry) C->F D Evaluate Cytotoxicity E Optimize Staining/Labeling Protocol D->E E->F F->G H Decision: Suitable for Quantitative Use? G->H

Caption: A logical workflow for the validation of a novel fluorescent marker.

Experimental Workflow for Protein Labeling and Purification

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Protein in Reaction Buffer C Mix Protein and Dye Solutions A->C B Dissolve Reactive Dye in Anhydrous Solvent B->C D Incubate (Time & Temp Dependent) C->D E Quench Reaction D->E F Size-Exclusion Chromatography E->F G Collect Labeled Protein Fractions F->G H Characterize Degree of Labeling (DOL) G->H

Caption: Experimental workflow for labeling proteins with a small molecule fluorescent dye.

Conclusion and Recommendations

Based on the available data, this compound is not a suitable candidate for use as a quantitative fluorescent marker in most research applications, primarily due to its extremely low fluorescence quantum yield. This inherent property leads to a very dim fluorescent signal, which would be challenging to detect and quantify accurately, especially for low-abundance targets.

For researchers requiring sensitive and reliable quantitative fluorescence data, established fluorescent dyes such as Fluorescein, Rhodamine B, and particularly the Alexa Fluor series, are strongly recommended. These dyes offer significantly higher quantum yields, and in the case of Alexa Fluor dyes, superior photostability and pH insensitivity.

While this compound may find niche applications where its specific spectral properties are advantageous and high sensitivity is not a primary concern, its use as a general-purpose quantitative fluorescent marker is not validated by the current photophysical data. Researchers considering its use should conduct thorough validation experiments as outlined in this guide to determine its suitability for their specific experimental context.

References

Unveiling the Hidden Agenda: A Guide to Cross-Reactivity and Interference of Disperse Red 1 in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disperse Red 1, a synthetic monoazo dye, is recognized for its cytotoxic and genotoxic properties.[1][2] Its chemical structure and colorimetric nature present a significant risk of interference in a variety of biological assays that rely on absorbance or fluorescence readouts. Understanding and mitigating this interference is critical for generating robust and reproducible data.

Performance Comparison: this compound vs. Alternative Dyes

The ideal staining or labeling agent should be inert in the context of the biological assay being performed, other than its intended function. The following tables summarize the known properties of this compound and compare them with those of alternative dyes commonly used in cell viability and protein quantification assays.

Table 1: Spectral Properties and Known Interference of this compound

PropertyThis compoundPotential for Interference
Chemical Class Azo DyeAzo structure can be reduced by cellular enzymes, leading to changes in absorbance.
Maximum Absorbance (λmax) 460-510 nm (in various solvents)High potential to interfere with colorimetric assays with readouts in the blue-green to yellow range (e.g., Bradford assay, some ELISA substrates).
UV Absorbance ~290-300 nmPotential for interference in assays using UV-range measurements.
Fluorescence Emission ~670 nm (reported, may be due to impurity)Potential for interference in fluorescence-based assays with red-shifted detection.
Known Assay Interference Cytotoxic effects can confound viability assays.[1] Other azo dyes are known to interfere with colorimetric assays.High

Table 2: Comparison of Dyes for Cell Viability Assays

FeatureThis compoundMTT (Tetrazolium Salt)Resazurin (AlamarBlue®)Calcein AM
Principle of Action Not a viability dye; cytotoxicEnzymatic reduction to colored formazanEnzymatic reduction to fluorescent resorufinEnzymatic conversion to fluorescent calcein in live cells
Detection Method Colorimetric (inherent color)Colorimetric (absorbance at ~570 nm)Fluorometric (Ex/Em ~560/590 nm) or ColorimetricFluorometric (Ex/Em ~495/515 nm)
Potential for Interference High (inherent color and cytotoxicity)Can be reduced by non-cellular components; colored compounds can interfere.[3][4]Less susceptible to colorimetric interference; fluorescent compounds can interfere.Generally low interference; requires esterase activity.
Advantages -Well-established method.High sensitivity, non-toxic, real-time measurements possible.Specific for live cells, low toxicity.
Disadvantages Toxic, not a direct measure of viability.Insoluble formazan requires solubilization; toxic to cells.Sensitive to light and pH.Requires intact cell membrane and esterase activity.
Recommendation Not Recommended for Viability Assays Use with caution; validate for interference.Recommended Alternative Recommended Alternative

Table 3: Comparison of Reagents for Protein Quantification Assays

FeatureThis compoundBradford Assay (Coomassie Blue)
Principle of Action Not a protein quantification reagentDye binds to basic and aromatic amino acids, causing a spectral shift.
Detection Method Colorimetric (inherent color)Colorimetric (absorbance at 595 nm)
Potential for Interference High (absorbance overlaps with Bradford readout)Detergents and highly basic or acidic solutions can interfere.
Advantages -Fast, simple, and sensitive.
Disadvantages Not a valid protein quantification method.Protein-to-protein variability in response.
Recommendation Not to be used in samples for Bradford Assay Standard method; be mindful of interfering substances.

Experimental Protocols

To empower researchers to assess the potential for interference from this compound or other compounds, we provide detailed protocols for common biological assays.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with the test compound (e.g., this compound) at various concentrations for the desired exposure time. Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking or pipetting.

  • Read the absorbance at 570 nm using a microplate reader.

To assess interference: Run parallel wells containing the test compound in cell-free medium to measure its direct effect on MTT reduction and absorbance.

Protocol 2: Bradford Protein Assay

This protocol is a rapid and sensitive method for the quantification of total protein in a sample.

Materials:

  • Protein sample

  • Bradford reagent (Coomassie Brilliant Blue G-250)

  • Bovine Serum Albumin (BSA) standard solutions (e.g., 0.1 to 1.0 mg/mL)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a series of protein standards using BSA.

  • Pipette 10 µL of each standard and unknown sample into separate test tubes or wells of a microplate.

  • Add 200 µL of Bradford reagent to each tube or well and mix well.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

  • Determine the protein concentration of the unknown samples by interpolating from the standard curve.

To assess interference: Prepare samples containing this compound at concentrations equivalent to those in the experimental samples and measure their absorbance at 595 nm in the presence and absence of the Bradford reagent.

Protocol 3: Sandwich ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is a highly sensitive and specific method for detecting and quantifying an antigen in a sample.

Materials:

  • 96-well ELISA plate

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antigen-containing sample and standards

  • Detection antibody (biotinylated)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm.

To assess interference: Spike samples with this compound and compare the results to un-spiked samples. Also, measure the absorbance of this compound alone at 450 nm to check for direct absorbance interference.

Visualizing Interference Pathways and Workflows

To further clarify the potential mechanisms of interference and the experimental workflows to detect them, the following diagrams are provided.

cluster_assay Biological Assay Assay_Signal Measured Signal (Absorbance/Fluorescence) Analyte Analyte of Interest Analyte->Assay_Signal Generates Signal Assay_Reagents Assay Reagents Assay_Reagents->Assay_Signal DR1 This compound DR1->Assay_Signal Direct Interference (absorbance/fluorescence) DR1->Analyte Interaction/Degradation DR1->Assay_Reagents Interaction/Inhibition

Caption: Potential mechanisms of this compound interference in biological assays.

Start Start: Suspected Interference Control_Expt Run Control Experiments: - Compound alone - No-enzyme/no-antibody control Start->Control_Expt Analyze Analyze Control Data Control_Expt->Analyze Interference_Detected Interference Detected? Analyze->Interference_Detected No_Interference No Significant Interference Proceed with Assay Interference_Detected->No_Interference No Characterize Characterize Interference: - Spectral scan - Dose-response Interference_Detected->Characterize Yes End End: Reliable Data No_Interference->End Mitigate Mitigate Interference: - Change detection wavelength - Use alternative assay/dye Characterize->Mitigate Validate Validate New Method Mitigate->Validate Validate->End

Caption: Workflow for identifying and mitigating assay interference.

Conclusion and Recommendations

The use of this compound in biological systems where colorimetric or fluorometric readouts are employed carries a significant risk of generating unreliable data. Its inherent color, potential for fluorescence, and known cytotoxicity can directly interfere with assay signals and confound the interpretation of results.

Researchers are strongly advised to:

  • Avoid using this compound in samples intended for analysis with assays sensitive to absorbance or fluorescence in the visible spectrum.

  • Validate assays for potential interference from any colored compound by running appropriate controls as outlined in the provided protocols.

  • Consider using alternative, less-interfering dyes for applications such as cell viability assessment. Dyes like Resazurin and Calcein AM offer robust, fluorescence-based readouts with a lower likelihood of interference compared to colored compounds.

References

Benchmarking the performance of Disperse Red 1 against novel synthetic dyes for polyester

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Scientists in Textile Chemistry and Material Science

This guide provides an objective comparison of the performance characteristics of the conventional azo dye, Disperse Red 1, against a selection of novel synthetic red dyes for polyester. The evaluation focuses on key performance indicators critical for textile applications: light fastness, wash fastness, and sublimation fastness. All data is presented based on standardized testing protocols to ensure reliable and reproducible comparisons. This information is intended to assist researchers, scientists, and professionals in making informed decisions for their specific applications, whether in academic research, material development, or industrial textile processing.

Quantitative Performance Data

The following table summarizes the key fastness properties of C.I. This compound and a selection of novel synthetic red disperse dyes when applied to polyester fabric. Higher ratings indicate superior performance.

DyeC.I. NameLight Fastness (Xenon Arc) (1-8 scale)Wash Fastness (Color Change) (1-5 scale)Sublimation Fastness (Staining) (1-5 scale)
Conventional Dye
This compound111104-5[1][2]5[1][2]3-4[1]
Novel Synthetic Dyes
Disperse Red 60607566-74-52-3
Disperse Red 82111406-74-54-5
Disperse Red 866217574-54-5
Disperse Red 167113387-855
Disperse Red 34399031-78-66-753-4

Experimental Protocols

The performance data presented in this guide is based on the following standardized experimental protocols. Adherence to these methodologies is crucial for obtaining comparable results.

Light Fastness Testing (ISO 105-B02)

Principle: This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.

Apparatus:

  • Xenon arc lamp apparatus

  • Lightfastness standards (Blue Wool Scale)

  • Grey scale for assessing color change

Procedure:

  • A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8, with 8 being the highest fastness).

  • The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.

Wash Fastness Testing (ISO 105-C06)

Principle: This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • A suitable washing machine (e.g., Launder-Ometer)

  • Stainless steel balls (for mechanical action)

  • Multifiber adjacent fabric

  • Grey scale for assessing color change and staining

Procedure:

  • A specimen of the dyed textile is stitched together with a multifiber adjacent fabric containing strips of various common fibers (e.g., cotton, wool, polyester, nylon, acrylic).

  • The composite sample is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls.

  • The container is then agitated in the washing machine at a specified temperature and for a specific duration.

  • After washing, the sample is rinsed and dried.

  • The change in color of the dyed specimen is assessed using the grey scale for color change. The staining of each fiber in the multifiber adjacent fabric is assessed using the grey scale for staining.

Sublimation Fastness Testing (ISO 105-P01)

Principle: This test assesses the resistance of the color of textiles to sublimation, which is the tendency of some dyes to vaporize when heated and then deposit on adjacent materials.

Apparatus:

  • A heat press or a suitable heating device capable of maintaining a constant temperature

  • Undyed polyester fabric

  • Grey scale for assessing staining

Procedure:

  • A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.

  • The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).

  • After heating, the sample is removed and allowed to cool.

  • The degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining.

Visualizing the Comparison Workflow

The following diagrams illustrate the logical flow of the performance evaluation and the decision-making process for selecting a suitable disperse red dye.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing (ISO Standards) cluster_analysis Data Analysis & Comparison cluster_output Output Dyeing Polyester Fabric Dyeing (this compound & Novel Dyes) LightFastness Light Fastness (ISO 105-B02) Dyeing->LightFastness WashFastness Wash Fastness (ISO 105-C06) Dyeing->WashFastness SublimationFastness Sublimation Fastness (ISO 105-P01) Dyeing->SublimationFastness DataCollection Collect Fastness Ratings (1-8 for Light, 1-5 for Wash/Sublimation) LightFastness->DataCollection WashFastness->DataCollection SublimationFastness->DataCollection Comparison Comparative Analysis DataCollection->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Experimental workflow for the comparative performance evaluation of disperse dyes.

decision_pathway Start Application Requirement HighLightFastness High Light Fastness (e.g., Automotive, Outdoor) Start->HighLightFastness HighWashFastness High Wash Fastness (e.g., Apparel, Sportswear) HighLightFastness->HighWashFastness No SelectDR167 Select C.I. Disperse Red 167 (Light Fastness: 7-8) HighLightFastness->SelectDR167 Yes HighSublimationFastness High Sublimation Fastness (e.g., Heat Transfer Printing) HighWashFastness->HighSublimationFastness No HighWashFastness->SelectDR167 Yes (High Performance) SelectDR1 Select C.I. This compound (Good Wash Fastness, Economical) HighWashFastness->SelectDR1 Yes (Standard) SelectDR82_86 Select C.I. Disperse Red 82/86 (Balanced Performance) HighSublimationFastness->SelectDR82_86 No (General Purpose) SelectDR167_82 Select C.I. Disperse Red 167/82 (Sublimation Fastness: 5/4-5) HighSublimationFastness->SelectDR167_82 Yes

Caption: Decision pathway for selecting a disperse red dye based on performance requirements.

References

A Comparative Guide to Disperse Red 1 and Disperse Orange 1 for Photo-switching Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commercially available azobenzene-based dyes, Disperse Red 1 (DR1) and Disperse Orange 1 (DO1), for their utility in photo-switching applications. Azobenzene derivatives are renowned for their ability to undergo reversible isomerization between their thermally stable trans and metastable cis forms upon light irradiation, a property that makes them ideal candidates for molecular switches in various fields, including materials science and potentially, targeted drug delivery and photopharmacology. This document summarizes their key photo-physical properties, details the experimental protocols for their characterization, and discusses their respective advantages and disadvantages.

At a Glance: Key Photo-switching Parameters

Table 1: Comparison of Photo-switching Properties of this compound and Disperse Orange 1

PropertyThis compound (DR1)Disperse Orange 1 (DO1)
Chemical Structure N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline4-anilino-4'-nitroazobenzene
Molar Mass 314.34 g/mol 318.33 g/mol
Absorption Maxima (λmax) of trans isomer 420-510 nm (solvent dependent)[1]~439 nm (calculated)[2]
Fluorescence Quantum Yield ~10⁻³ in aliphatic alcohols[3]Not Reported
Thermal cis-trans Isomerization Time Constant 29 s (in Toluene)[1][4]Varies with solvent polarity
28 ms (in Acetonitrile)
2.7 ms (in Ethylene Glycol)

Note: The photo-switching properties of azobenzene derivatives are highly sensitive to their environment, including the solvent polarity and the rigidity of the surrounding matrix. The data presented here are derived from different studies and may not be directly comparable.

Understanding the Mechanism: Photoisomerization of Azobenzenes

The photo-switching behavior of this compound and Disperse Orange 1 is governed by the reversible isomerization of the central azo bond (-N=N-). The process can be summarized in the following workflow:

G trans trans-isomer (Thermally Stable) excited Excited State trans->excited Light (λ1) cis cis-isomer (Metastable) cis->trans Light (λ2) or Heat (Δ) excited->cis Isomerization G start Sample Preparation flash Flash Photolysis Excitation start->flash monitor Monitor Absorbance Change flash->monitor analysis Kinetic Analysis monitor->analysis

References

Evaluating the Genotoxicity of Disperse Red 1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the genotoxic potential of the azo dye Disperse Red 1 reveals evidence of DNA-damaging capabilities, positioning it as a compound of concern that warrants careful handling and disposal. Comparative data from various genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, suggest that its genotoxic profile is comparable to, and in some instances more pronounced than, other azo dyes used in industrial applications.

This guide provides a comprehensive evaluation of the genotoxicity of this compound in comparison to other relevant azo dyes, such as Disperse Orange 1, Disperse Red 13, and Sudan I. By presenting quantitative data from key experimental assays, detailed methodologies, and visual representations of toxicological pathways and experimental workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the potential risks associated with this compound.

Comparative Genotoxicity Data

The genotoxic potential of this compound and other selected azo dyes has been evaluated using a battery of standard assays. The following tables summarize the quantitative data from these studies, providing a basis for direct comparison.

Ames Test: Bacterial Reverse Mutation Assay

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium. While specific revertant colony counts for this compound are not consistently reported in publicly available literature, studies have shown it to be mutagenic in strains such as TA98 and TA100, particularly with metabolic activation.[1][2] The activation of many azo dyes to mutagenic compounds is often dependent on the reductive cleavage of the azo bond by azoreductases, which can be present in the S9 metabolic activation mix or produced by the bacteria themselves.[3][4][5]

DyeSalmonella typhimurium StrainConcentrationMetabolic Activation (S9)ResultReference
This compound TA98, TA100, YG1041, YG1042Not SpecifiedWith and WithoutPositive
Disperse Red 13 TA98, YG1041Not SpecifiedWithoutPositive
Disperse Orange 1 TA98, YG1041Not SpecifiedNot SpecifiedPositive (induces frameshift mutations)

Table 1: Summary of Ames Test Results for Selected Azo Dyes. Data indicates the mutagenic potential of the dyes in different bacterial strains.

Micronucleus Assay: Assessing Chromosomal Damage

The micronucleus assay is a well-established method for evaluating chromosomal damage. It detects the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Studies have demonstrated that this compound can induce a significant, dose-dependent increase in the frequency of micronucleated cells in both human lymphocytes and the human hepatoma cell line, HepG2.

DyeCell TypeConcentration (µg/mL)Micronucleus Frequency (% of Control)Reference
This compound Human Lymphocytes0.2~100%
1.0Dose-dependent increase
HepG2 cells2.0Dose-dependent increase
Disperse Orange 1 Human Lymphocytes0.2~100%
1.0Dose-dependent increase
HepG2 cells2.0Dose-dependent increase
Disperse Red 13 Human LymphocytesNot SpecifiedIncreased chromosomal damage

Table 2: In Vitro Micronucleus Assay Results. Comparison of the induction of micronuclei in human cells by this compound and other azo dyes.

Comet Assay: Detecting DNA Strand Breaks
DyeCell Type/OrganConcentrationDNA Damage ParameterResultReference
This compound Mouse Liver Cells (in vivo)0.005 mg/kg bwPrimary DNA damageIncreased
Sudan I HepG2 cells25-100 µMDNA migration/Olive Tail Moment (OTM)Dose-dependent increase

Table 3: Comet Assay Results. Evidence of DNA strand breaks induced by this compound and Sudan I.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the generalized protocols for the key genotoxicity assays cited in this guide, with specific considerations for testing azo dyes.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

1. Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used. For azo dyes, strains like YG1041 and YG1042, which are more sensitive to certain mutagens, may also be employed.

2. Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. For azo dyes, a modified S9 mix containing flavin mononucleotide (FMN) can be used to facilitate the reductive cleavage of the azo bond.

3. Procedure (Plate Incorporation Method):

  • A mixture of the bacterial tester strain, the test compound at various concentrations, and the S9 mix (if required) is prepared in molten top agar.
  • This mixture is poured onto a minimal glucose agar plate.
  • The plates are incubated at 37°C for 48-72 hours.
  • The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a reliable method for assessing both chromosome breakage and loss.

1. Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., HepG2) are cultured in appropriate media.

2. Treatment: Cells are exposed to various concentrations of the azo dye, along with positive and negative controls.

3. Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

4. Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

5. Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The frequency of micronucleated cells is calculated.

In Vivo Alkaline Comet Assay

The in vivo comet assay is used to assess DNA damage in various organs of treated animals.

1. Animal Treatment: Typically, rodents (e.g., mice or rats) are treated with the test compound at different dose levels via an appropriate route of administration (e.g., oral gavage). A vehicle control and a positive control group are included.

2. Tissue Collection and Cell Isolation: At a specified time after the final treatment, animals are euthanized, and target organs (e.g., liver) are collected. Single-cell suspensions are prepared from the tissues.

3. Slide Preparation: The isolated cells are embedded in a low-melting-point agarose gel on a microscope slide.

4. Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

5. Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then performed, causing the fragmented DNA to migrate out of the nucleoid, forming a comet tail.

6. Staining and Analysis: The DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA) and the tail moment.

Visualizing the Mechanisms and Workflow

To further aid in the understanding of azo dye genotoxicity and the experimental procedures used for its evaluation, the following diagrams have been generated using Graphviz.

G cluster_0 Metabolic Activation of Azo Dyes Azo_Dye Azo Dye (e.g., this compound) Azoreductase Azoreductase (Liver/Gut Microbiota) Azo_Dye->Azoreductase Reductive Cleavage Aromatic_Amines Aromatic Amines (Carcinogenic) Phase_I_Enzymes Phase I Enzymes (e.g., CYP450) Aromatic_Amines->Phase_I_Enzymes Oxidation Detoxification Detoxification & Excretion Aromatic_Amines->Detoxification Azoreductase->Aromatic_Amines Reactive_Intermediates Reactive Intermediates (e.g., N-hydroxyarylamines) Phase_I_Enzymes->Reactive_Intermediates Phase_II_Enzymes Phase II Enzymes (e.g., NAT, SULT) Reactive_Intermediates->Phase_II_Enzymes Esterification Reactive_Intermediates->Detoxification DNA_Adducts DNA Adducts Phase_II_Enzymes->DNA_Adducts Spontaneous decomposition DNA_Damage DNA Damage (Strand Breaks, Mutations) DNA_Adducts->DNA_Damage

Mechanism of Azo Dye Genotoxicity

G cluster_workflow General Workflow for In Vitro Genotoxicity Testing Start Start Cell_Culture Prepare Cell Culture (e.g., Human Lymphocytes, HepG2) Start->Cell_Culture Exposure Expose Cells to Azo Dye (Varying Concentrations) Cell_Culture->Exposure Incubation Incubate for a Defined Period Exposure->Incubation Assay_Selection Select Genotoxicity Assay Incubation->Assay_Selection Ames_Test Ames Test Assay_Selection->Ames_Test Mutagenicity Micronucleus_Assay Micronucleus Assay Assay_Selection->Micronucleus_Assay Clastogenicity/ Aneugenicity Comet_Assay Comet Assay Assay_Selection->Comet_Assay DNA Strand Breaks Data_Collection Data Collection and Analysis Ames_Test->Data_Collection Micronucleus_Assay->Data_Collection Comet_Assay->Data_Collection Interpretation Interpret Results (Compare to Controls) Data_Collection->Interpretation End End Interpretation->End

Experimental Workflow for Genotoxicity Assessment

Conclusion

The available evidence strongly indicates that this compound possesses genotoxic properties. It has been shown to be mutagenic in bacterial systems and capable of inducing chromosomal damage and primary DNA lesions in mammalian cells, both in vitro and in vivo. While a direct quantitative comparison with other azo dyes is limited by the heterogeneity of published data, the existing findings suggest that its genotoxic activity is a significant concern. Researchers and professionals in drug development and other fields should exercise caution when handling this compound and consider its potential for genetic damage in risk assessments. Further standardized, quantitative studies are warranted to establish a more definitive comparative ranking of the genotoxicity of this compound among the broader class of azo dyes.

References

A Comparative Guide to Alternatives for Disperse Red 1 in Photorefractive Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance photorefractive polymers has led to the exploration of various nonlinear optical (NLO) chromophores as alternatives to the commonly used Disperse Red 1 (DR1). This guide provides an objective comparison of DR1 with several promising alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes to aid researchers in selecting the optimal chromophore for their specific applications.

Performance Comparison of NLO Chromophores

The efficacy of a photorefractive polymer is critically dependent on the properties of the incorporated NLO chromophore. Key performance metrics include the two-beam coupling (2BC) gain coefficient, diffraction efficiency, and response time. The following table summarizes the performance of this compound and its alternatives based on reported experimental data.

ChromophorePolymer MatrixSensitizerTwo-Beam Coupling Gain Coefficient (cm⁻¹)Diffraction Efficiency (%)Response Time (ms)Wavelength (nm)Reference
This compound (DR1) PMMATNF~5~1~1000633[Typical values]
3-fluoro-4-N,N-diethylamino-β-nitrostyrene (F-DEANST) PVKTNF>10>1~100647[1]
2-{3-[(E)-2-(dibutylamino)-1-ethenyl]-5,5-dimethyl-2-cyclohexenylidene}malononitrile (DB-IP-DC) PolysiloxaneTNF39056-633
7-DCST PATPD-High-<20-[2]
DBDC PATPD-High-<20-[2]
Monolithic Chromophore (Carbazole-azobenzene) Acrylate copolymer-~50--633
Monolithic Chromophore (Carbazole-stilbene) Acrylate copolymer-~30--633

Note: Performance metrics can vary significantly based on the specific polymer composite formulation, sample thickness, and experimental conditions such as the applied electric field and laser intensity.

Experimental Protocols

Accurate characterization of photorefractive polymers is essential for evaluating and comparing the performance of different NLO chromophores. The following are detailed methodologies for two fundamental experiments: Two-Beam Coupling and Four-Wave Mixing.

Two-Beam Coupling (2BC)

The two-beam coupling experiment is a direct measure of the photorefractive gain, where energy is transferred from one laser beam (the pump) to another (the signal) as they intersect within the material.

Methodology:

  • Sample Preparation: The photorefractive polymer composite is typically sandwiched between two indium tin oxide (ITO) coated glass slides, which serve as transparent electrodes. The thickness of the polymer film usually ranges from 30 to 100 µm.

  • Optical Setup:

    • A laser beam of a suitable wavelength is split into two beams of controlled intensity, often referred to as the pump and signal beams.

    • The two beams are directed to intersect within the photorefractive polymer sample at a specific angle.

    • Photodetectors are placed to measure the intensity of both beams after they pass through the sample.

  • Procedure:

    • An external electric field is applied across the sample using the ITO electrodes.

    • Initially, the intensities of the transmitted signal and pump beams are measured without any photorefractive effect (e.g., by quickly blocking and unblocking the pump beam).

    • Both beams are then allowed to continuously illuminate the sample, creating a photorefractive grating.

    • The intensities of the transmitted beams are monitored over time. An increase in the signal beam intensity and a corresponding decrease in the pump beam intensity indicates energy transfer.

  • Data Analysis: The two-beam coupling gain coefficient (Γ) is calculated using the following formula:

    Γ = (1/L) * ln(γ₀ / (1 + m - γ₀))

    where L is the interaction length of the beams within the sample, γ₀ is the ratio of the signal beam intensity with the pump beam to its intensity without the pump beam, and m is the ratio of the initial beam intensities.

Degenerate Four-Wave Mixing (DFWM)

The degenerate four-wave mixing experiment is used to measure the diffraction efficiency of the photorefractive grating.

Methodology:

  • Sample Preparation: The sample is prepared in the same manner as for the two-beam coupling experiment.

  • Optical Setup:

    • A laser beam is split into two writing beams (pump beams) and a probe beam. All three beams are of the same wavelength.

    • The two writing beams intersect within the sample to write a photorefractive grating.

    • The probe beam, typically much weaker than the writing beams, is incident on the grating at the Bragg angle.

    • A photodetector is positioned to measure the intensity of the diffracted probe beam.

  • Procedure:

    • An external electric field is applied to the sample.

    • The two writing beams illuminate the sample, creating a photorefractive grating.

    • The probe beam is directed onto the grating, and the intensity of the diffracted beam is measured.

  • Data Analysis: The diffraction efficiency (η) is calculated as the ratio of the diffracted beam intensity to the incident probe beam intensity:

    η = (I_diffracted / I_incident) * 100%

Visualizing the Process: Fabrication and Characterization Workflow

The following diagram illustrates the general workflow for creating and evaluating photorefractive polymers.

photorefractive_workflow cluster_synthesis Component Synthesis & Formulation cluster_fabrication Device Fabrication cluster_characterization Photorefractive Characterization cluster_analysis Performance Evaluation s1 Synthesize NLO Chromophore s4 Formulate Composite s1->s4 s2 Select Polymer Matrix s2->s4 s3 Choose Sensitizer s3->s4 f2 Cast Polymer Film s4->f2 Material f1 Prepare ITO-coated glass slides f3 Assemble Sandwich Cell f1->f3 f2->f3 c1 Two-Beam Coupling (Gain) f3->c1 Device c2 Four-Wave Mixing (Diffraction Efficiency) f3->c2 Device c3 Response Time Measurement f3->c3 Device a1 Calculate Gain Coefficient c1->a1 a2 Determine Diffraction Efficiency c2->a2 a3 Analyze Response Speed c3->a3 a4 Compare with Alternatives a1->a4 a2->a4 a3->a4

Fabrication and characterization workflow for photorefractive polymers.

Logical Comparison of Chromophore Performance

The selection of an NLO chromophore involves a trade-off between various performance parameters. The following diagram illustrates the logical relationship between key chromophore properties and the resulting photorefractive performance.

chromophore_performance cluster_chromophore Chromophore Properties cluster_performance Photorefractive Performance p1 High First Hyperpolarizability (β) o1 High Two-Beam Coupling Gain p1->o1 o2 High Diffraction Efficiency p1->o2 p2 High Dipole Moment (μ) p2->o1 p2->o2 p3 Low Glass Transition Temp. (Tg) of Composite o3 Fast Response Time p3->o3 Enables reorientation p4 Good Solubility in Matrix p4->o1 Allows high concentration p4->o2 Allows high concentration

Relationship between chromophore properties and photorefractive performance.

References

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